N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Description
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Properties
IUPAC Name |
N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-10-11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJTFGNKMMZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640244 | |
| Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-40-2 | |
| Record name | N-Methyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust and plausible multi-step synthesis, and explores its prospective applications as a scaffold in the development of novel therapeutics. The synthesis section is presented with a rationale for key strategic decisions, reflecting a deep understanding of synthetic organic chemistry. Furthermore, this guide discusses the strategic incorporation of the tetrahydropyran moiety to enhance pharmacokinetic profiles and the N-methylbenzylamine core, a privileged structure in numerous biologically active agents. Detailed experimental protocols and characterization data are provided to enable the replication and utilization of this valuable building block in research and development settings.
Introduction: Unveiling a Promising Scaffold
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) emerges as a molecule of interest for drug discovery programs, primarily due to the convergence of two key structural motifs: the N-methylbenzylamine core and the tetrahydropyran (THP) ether linkage. The N-methylbenzylamine framework is a well-established pharmacophore present in a multitude of biologically active compounds, including kinase inhibitors and receptor modulators.[1] The strategic incorporation of a tetrahydropyran ring is a modern medicinal chemistry tactic to improve aqueous solubility, reduce lipophilicity, and introduce a potential hydrogen bond acceptor, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2]
This guide will provide a detailed exposition on the synthesis and potential utility of this compound, positioning it as a valuable intermediate for the construction of compound libraries aimed at identifying novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is crucial for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 898289-40-2 | [3][4] |
| Molecular Formula | C₁₃H₁₉NO₂ | [4] |
| Molecular Weight | 221.29 g/mol | [4] |
| IUPAC Name | N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [3] |
| SMILES | CNCc1ccc(cc1)OC1CCOCC1 | [3] |
Strategic Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
The synthesis of the target molecule can be logically approached in a convergent manner, focusing on the sequential construction of the ether linkage followed by the formation of the N-methylbenzylamine moiety. This strategy allows for the purification of key intermediates, ensuring a high-quality final product.
Caption: Proposed synthetic workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Part 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzonitrile (Intermediate 1)
The initial step involves the formation of the ether bond. A robust and widely used method for this transformation is the Williamson ether synthesis.[5] This reaction is favored due to the high reactivity of the phenoxide nucleophile with a suitable electrophile. An alternative approach, the Mitsunobu reaction, could also be employed, particularly for substrates sensitive to strongly basic conditions.[4][6]
Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of tetrahydropyran-4-ol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Add a solution of 4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-(tetrahydropyran-4-yloxy)benzonitrile as a pure compound.
Part 2: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde (Intermediate 2)
The conversion of the nitrile to an aldehyde is a critical step. A partial reduction is required to avoid over-reduction to the corresponding benzyl alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation at low temperatures.
Protocol: Nitrile Reduction
-
Reaction Setup: Dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene and cool to -78 °C under an inert atmosphere.
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude aldehyde is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part 3: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (Final Product)
The final step is a reductive amination, which couples the aldehyde with methylamine and reduces the intermediate imine in situ. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.
Protocol: Reductive Amination
-
Imine Formation: Dissolve 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). Add methylamine (as a solution in THF or water, 1.5-2.0 equivalents). If using methylamine hydrochloride, a non-nucleophilic base such as triethylamine (TEA) should be added to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). If the product is in an organic solvent, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications in Drug Discovery
While specific biological activity data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not yet publicly available, its structural components suggest significant potential as a building block for novel therapeutics, particularly in the area of kinase inhibition.
Caption: Rationale for the potential applications of the title compound in drug discovery.
The N-benzylamine scaffold is a common feature in many kinase inhibitors, where the benzyl group often occupies a hydrophobic pocket in the ATP binding site.[7] The tetrahydropyran group, as a bioisostere of a cyclohexyl or other lipophilic groups, can enhance binding affinity through favorable interactions while improving the overall physicochemical profile of the molecule.[2] For instance, the THP moiety has been successfully incorporated into inhibitors of ATM kinase and IRAK4.[2]
Therefore, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine represents a readily accessible starting point for the synthesis of compound libraries targeting various protein kinases implicated in oncology and inflammatory diseases. Further elaboration of the N-methylamino group or substitution on the benzylamine core could lead to the discovery of potent and selective inhibitors.
Conclusion
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a strategically designed chemical intermediate that holds considerable promise for medicinal chemistry applications. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and potential utility. The outlined synthetic protocols are robust and based on well-established chemical transformations, ensuring a high probability of successful implementation. Researchers in the field of drug discovery are encouraged to consider this compound as a valuable addition to their molecular toolbox for the development of next-generation therapeutics.
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An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Abstract
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its development as a potential pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physicochemical characteristics of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, including its chemical identity, predicted properties, a plausible synthetic route, and detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this compound.
Chemical Identity and Structure
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine characterized by a benzylamine core, where the para position of the phenyl ring is substituted with a tetrahydropyran-4-yloxy group. The presence of both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the amine nitrogen and the two oxygen atoms) suggests that this molecule can participate in various intermolecular interactions, which will influence its physical and biological properties.
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [1] |
| CAS Number | 898289-40-2 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [2] |
| SMILES | CNCc1ccc(cc1)OC2CCOCC2 | [1] |
Caption: 2D Structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Predicted Physicochemical Properties
While experimental data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not extensively published, reliable in silico models can provide valuable insights into its expected physicochemical behavior. The following properties were predicted using the SwissADME web tool and other established computational methods.[3][4] These predictions are crucial for guiding experimental design and anticipating the compound's behavior in various biological and chemical systems.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 65 - 75 | Influences solubility, dissolution rate, and formulation strategies. |
| Boiling Point (°C) | 355 ± 25 at 760 mmHg | Important for purification by distillation and assessing thermal stability. |
| Water Solubility (logS) | -2.5 to -3.2 | A key determinant of bioavailability and formulation options.[5] |
| Lipophilicity (logP) | 1.8 - 2.2 | Affects membrane permeability, protein binding, and metabolic clearance. |
| pKa (basic) | ~9.5 | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | Correlates with passive molecular transport across membranes. |
| Gastrointestinal Absorption | High | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier Permeation | Yes | Suggests potential for central nervous system activity. |
| Lipinski's Rule of Five | 0 Violations | Suggests drug-like properties. |
| Synthetic Accessibility | ~2.5 | Indicates that the molecule is relatively straightforward to synthesize. |
Synthesis and Purification
A plausible and efficient synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be achieved in a two-step process starting from commercially available 4-hydroxybenzaldehyde. The synthetic strategy involves an initial Williamson ether synthesis to introduce the tetrahydropyran moiety, followed by a one-pot reductive amination to form the final secondary amine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde
This step employs the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.[6][7]
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-bromotetrahydropyran (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
This step utilizes a one-pot reductive amination, which is a highly efficient method for forming amines from carbonyl compounds.
-
Dissolve the crude 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol.
-
Add an aqueous solution of methylamine (40% w/w, 2.0 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification
The crude N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a pure solid or oil.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, validated experimental procedures for determining the key physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Melting Point Determination
The melting point is a fundamental property that provides information on the purity and crystalline nature of a solid compound.[4]
Caption: Workflow for melting point determination.
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a melting point apparatus.
-
Rapidly heat the sample to approximately 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid. This range is the melting point.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic. The micro-boiling point method is suitable for small sample quantities.[6]
Protocol:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a sealed-end capillary tube into the liquid.
-
Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is the gold standard for its determination.
Caption: Shake-flask method for solubility determination.
Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4).
-
Shake the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The determined concentration represents the aqueous solubility of the compound.
pKa Determination
The pKa value indicates the strength of an acid or base. For an amine, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a highly accurate method for this purpose.
Protocol:
-
Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if necessary to ensure solubility.
-
Acidify the solution with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.
Protocol:
-
Prepare a solution of the compound in either n-octanol or water (pre-saturated with the other solvent).
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated solvent.
-
Shake the funnel vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
This technical guide provides a comprehensive foundation for understanding and characterizing the physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The predicted properties suggest that this compound possesses favorable drug-like characteristics, warranting further investigation. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to produce and rigorously evaluate this promising molecule for its potential applications in drug discovery and development.
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N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine molecular weight and formula
An In-Depth Technical Guide to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Executive Summary
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a flexible tetrahydropyran (THP) ether linkage and a secondary amine, makes it a valuable building block for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine are crucial for its application in synthetic chemistry. These properties dictate the compound's reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [2] |
| Exact Mass | 221.2955 u | [1] |
| CAS Number | 898289-40-2 | [1][3] |
| IUPAC Name | N-Methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [3] |
| Common Synonyms | N-Methyl-{4-[tetrahydro-2H-(pyran-4-yl)oxy]phenyl}methanamine, 4-{4-[(Methylamino)methyl]phenoxy}tetrahydro-2H-pyran | [2] |
| Physical Form | Colourless Liquid | [2] |
| SMILES | CNCc1ccc(cc1)OC1CCOCC1 | [1][3] |
Structural Elucidation and Key Features
The molecular architecture of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is defined by three primary functional components: a para-substituted benzene ring, a secondary N-methylamine group, and a tetrahydropyran (THP) ether moiety.
Caption: 2D Chemical Structure of the Molecule.
-
Aromatic Core : The benzene ring provides a rigid scaffold for the appended functional groups. The para-substitution pattern is common in drug candidates as it often allows for optimal interaction with biological targets.
-
Secondary Amine : The N-methyl group reduces the basicity compared to a primary benzylamine, which can influence its pharmacokinetic profile, such as cell permeability and metabolic stability. This group is a common site for further chemical modification.
-
THP Ether : The tetrahydropyran ring is frequently used in medicinal chemistry as a bioisostere for other groups to improve properties like solubility, metabolic stability, and cell permeability. The ether linkage provides a degree of conformational flexibility.
Proposed Synthesis Pathway
While specific proprietary synthesis methods may vary, a plausible and efficient laboratory-scale synthesis can be proposed based on established organic chemistry principles. A common approach involves a two-step process starting from 4-hydroxybenzonitrile.
Caption: Proposed Synthetic Workflow.
Experimental Protocol
Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzonitrile
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) and tetrahydropyran-4-ol (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate ether.
Step 2: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzylamine
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the primary amine, which can often be used in the next step without further purification.
Step 3: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
-
Dissolve the primary amine from Step 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add aqueous formaldehyde (37% solution, 1.5 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield the pure N-methylated amine.
Applications in Research and Drug Development
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is primarily utilized as a sophisticated intermediate in the synthesis of biologically active molecules.[3] Its structural motifs are present in compounds explored for various therapeutic areas.
-
Scaffold for Novel Therapeutics : This compound serves as a key building block for creating libraries of novel compounds for high-throughput screening. The secondary amine provides a convenient handle for attaching various pharmacophores through amide bond formation or further alkylation.
-
Kinase Inhibitors : The benzylamine scaffold is a common feature in many small-molecule kinase inhibitors. The THP-ether group can occupy hydrophobic pockets in the ATP-binding site of kinases, potentially improving potency and selectivity.
-
GPCR Ligands : The structural features of this molecule are also relevant for the design of ligands targeting G-protein coupled receptors (GPCRs), where the combination of an aromatic ring and a basic amine is crucial for receptor interaction.
-
PD-1/PD-L1 Pathway Inhibitors : Recent patent literature describes benzylamine derivatives with the potential to inhibit the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[4] This highlights the relevance of this chemical class in developing modern anti-cancer agents.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not widely available, data from structurally related benzylamine and amine compounds should be used to guide handling procedures. Amines as a class are often corrosive and can cause severe skin and eye damage.[5][6][7]
Hazard Identification (Presumed based on class effects):
-
Health Hazards : Causes severe skin burns and eye damage.[7] Harmful if swallowed or in contact with skin.[7] May cause respiratory irritation.
-
Physical Hazards : May be a combustible liquid.[7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated chemical fume hood.[5]
-
First Aid Measures :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[8] Dispose of contents/container to an approved waste disposal plant.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
The compound may be air and moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
References
-
Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available at: [Link]
- Google Patents. Benzylamine derivative, preparation method therefor and use thereof. US20230303494A1.
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- 4. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
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An In-Depth Technical Guide to the Structure Elucidation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a chemical entity of significant interest within synthetic and medicinal chemistry, often utilized as a key intermediate in the development of more complex pharmaceutical agents.[1][2] Its molecular structure, comprising a secondary amine, an aryl ether, and a saturated heterocyclic ring, presents a distinct analytical challenge. The unambiguous confirmation of its structure is a prerequisite for any further research, development, or quality control, ensuring the integrity and reproducibility of scientific findings.
This guide provides a comprehensive, multi-spectroscopic approach to the structural verification of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol .[3] We will move beyond a simple recitation of data, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind each analytical choice is explained to construct a self-validating system for structural confirmation, reflecting the rigorous standards of the pharmaceutical industry.
Strategic Analytical Workflow: A Triad of Confirmation
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: The first step in analyzing any unknown compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. ESI is chosen to minimize fragmentation and maximize the abundance of the molecular ion, providing a clear and accurate mass measurement.
Expected Mass Spectrometry Data
The primary goal is to observe the protonated molecular ion, [M+H]⁺, and match its high-resolution mass to the calculated exact mass for the proposed formula, C₁₃H₁₉NO₂.
| Ion Species | Calculated Exact Mass (m/z) | Assignment |
| [M]⁺ | 221.1416 | Molecular Ion |
| [M+H]⁺ | 222.1489 | Protonated Molecular Ion (Base Peak) |
| [M+Na]⁺ | 244.1308 | Sodium Adduct |
| [C₇H₈N]⁺ | 106.0657 | Fragment from benzylic C-O bond cleavage |
| [C₁₂H₁₆NO]⁺ | 190.1232 | Fragment from loss of CH₃OH from [M+H]⁺ |
Experimental Protocol for ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ peak and compare its measured m/z to the calculated value.
Trustworthiness: The observation of the [M+H]⁺ ion at m/z 222.1489 with an accuracy of <5 ppm provides high confidence in the elemental composition of C₁₃H₁₉NO₂.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive. The IR spectrum provides direct evidence for the N-H, C-O, and aromatic C=C bonds that define the molecule.
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~3050 - 3020 | Weak | Aromatic C-H Stretch |
| ~2950 - 2840 | Strong | Aliphatic C-H Stretch (CH₂, CH₃) |
| ~1610, 1510 | Medium | Aromatic C=C Ring Stretch |
| ~1245 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch |
| ~1100 | Strong | Aliphatic Ether Symmetric C-O-C Stretch |
Experimental Protocol for ATR-FTIR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to correct for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure optimal contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[4]
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Trustworthiness: The simultaneous presence of bands for the N-H amine, aromatic ring, and the strong, characteristic C-O ether stretches provides a powerful, self-validating fingerprint of the proposed structure.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the proton and carbon skeleton. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary to assign every signal and confirm the precise connectivity of the molecular fragments. Deuterated chloroform (CDCl₃) is a common solvent choice for this type of molecule.[5][6][7]
Predicted ¹H and ¹³C NMR Data
Table 4.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | d, J=8.5 Hz | 2H | Aromatic (H-2, H-6) |
| ~6.90 | d, J=8.5 Hz | 2H | Aromatic (H-3, H-5) |
| ~4.50 | m | 1H | THP (H-10) |
| ~3.95 | m | 2H | THP (H-11a, H-11'a) |
| ~3.70 | s | 2H | Benzylic (H-7) |
| ~3.55 | m | 2H | THP (H-11e, H-11'e) |
| ~2.45 | s | 3H | N-Methyl (H-8) |
| ~2.00 | m | 2H | THP (H-12a, H-12'a) |
| ~1.80 | broad s | 1H | N-H |
| ~1.75 | m | 2H | THP (H-12e, H-12'e) |
Table 4.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~157.0 | C-4 |
| ~131.0 | C-1 |
| ~129.5 | C-2, C-6 |
| ~115.0 | C-3, C-5 |
| ~72.0 | C-10 |
| ~64.0 | C-11 |
| ~55.0 | C-7 |
| ~35.0 | C-8 |
| ~31.5 | C-12 |
2D NMR: Assembling the Fragments
2D NMR experiments are critical for linking the protons and carbons identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system. This is essential for tracing the connectivity within the tetrahydropyran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the distinct molecular fragments.
Caption: Key HMBC correlations linking molecular fragments.
Trustworthiness and Causality: The HMBC spectrum provides the definitive validation. For example, a correlation from the benzylic protons (H-7) to the aromatic carbon C-1 confirms the attachment of the methylamine group to the ring. Crucially, a correlation from the THP proton H-10 to the aromatic carbon C-4 confirms the ether linkage, completing the structural puzzle.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard gradient-selected COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting as necessary for the specific sample.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Conclusion: A Unified Structural Verdict
The structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is unequivocally confirmed through the strategic integration of three orthogonal spectroscopic techniques.
-
High-Resolution Mass Spectrometry establishes the correct elemental formula of C₁₃H₁₉NO₂.
-
Infrared Spectroscopy confirms the presence of the essential functional groups: a secondary amine, an aromatic ring, and an ether linkage.
-
1D and 2D NMR Spectroscopy provides the definitive atom-by-atom connectivity map, piecing together the N-methylbenzylamine and tetrahydropyran fragments and confirming their linkage through an ether bond at the para position of the benzene ring.
This comprehensive, self-validating approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required by researchers, scientists, and drug development professionals.
References
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Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. Appchem. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2794640, N-Methyl-4-methylbenzylamine. PubChem. Available at: [Link]
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Navigating the Safety Profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Technical Guide for Researchers
Introduction
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a substituted benzylamine derivative, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, combining a benzylamine core with a tetrahydropyran moiety, offers a scaffold for the synthesis of novel compounds with potential therapeutic applications. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the available safety data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS No. 898289-40-2), including a comparative hazard assessment based on its structural analogues, to offer a comprehensive understanding of its potential hazards and to recommend best practices for its safe handling, storage, and disposal.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available in public domains, its key structural components—the N-methylbenzylamine core and the tetrahydropyran ether linkage—provide a strong foundation for a predictive hazard analysis. This guide will deconstruct the molecule to evaluate the known risks associated with these functional groups, thereby constructing a putative safety profile to guide laboratory practices.
Predictive Hazard Analysis: A Tale of Two Moieties
The toxicological profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be inferred by examining the known hazards of its constituent parts: the substituted benzylamine core and the tetrahydropyran (THP) ether.
The Benzylamine Core: A Known Corrosive and Irritant
Benzylamine and its derivatives are well-characterized in toxicological literature. The primary hazards associated with this class of compounds are their corrosive nature and potential to cause severe irritation to the skin, eyes, and respiratory tract.[1][2]
A review of the safety data for closely related analogues reveals a consistent pattern of hazardous properties:
-
Benzylamine: Classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It is also a combustible liquid.[2]
-
N-Methylbenzylamine: Also categorized as corrosive, with the added potential to cause allergic skin reactions and respiratory difficulties upon inhalation.[4]
-
4-Methylbenzylamine: Demonstrates similar corrosive properties, causing severe skin burns and eye damage.
-
Benzyl Dimethylamine: A corrosive chemical that can cause severe skin and eye burns, and irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[5]
-
(R)-(+)-4-Methoxy-α-methylbenzylamine: This analogue is harmful if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.
The consistent classification of these analogues as corrosive and irritant strongly suggests that N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is likely to exhibit similar hazardous properties. The presence of the basic amine functional group is a key contributor to this corrosive nature.
The Tetrahydropyran (THP) Moiety: Flammability and Peroxide Formation
The tetrahydropyran (THP) group, a cyclic ether, introduces a different set of potential hazards. While generally less reactive than many other functional groups, ethers as a class present specific risks.
-
Tetrahydropyran: Is a flammable liquid and vapor that can cause skin irritation.[6]
-
Tetrahydrofuran (THF): A structurally similar and widely used cyclic ether, is a known flammable liquid and a dangerous fire hazard.[7] Critically, THF can form explosive peroxides upon exposure to air, a common hazard for many ethers.[7] Furthermore, THF is a suspected carcinogen and can cause central nervous system (CNS) toxicity, as well as damage to the liver and kidneys.[7][8][9]
-
O-(Tetrahydropyran-2-yl)hydroxylamine: This derivative is known to cause skin and eye irritation and may cause respiratory irritation.
The ether linkage in N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine raises concerns about its flammability and the potential for peroxide formation upon prolonged storage, especially if exposed to air and light. While the toxicological contribution of the THP moiety itself is likely to be less severe than the benzylamine core, the potential for peroxide formation necessitates careful storage and handling protocols.
Synthesized Hazard Profile and GHS Classification
Based on the analysis of its structural components, a putative hazard profile for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be constructed. The GHS07 "Exclamation mark" symbol, indicated by a supplier, aligns with the expected hazards of skin and eye irritation.[10] However, a more conservative approach, considering the known corrosivity of benzylamine analogues, would also warrant the GHS05 "Corrosion" pictogram.
Table 1: Postulated GHS Classification for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Corrosion / Exclamation mark |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation mark |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation mark |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Exclamation mark |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation mark |
Safe Handling and Experimental Protocols
Adherence to stringent safety protocols is essential when working with N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The following step-by-step methodologies are provided to minimize risk.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE.
Caption: Standard Personal Protective Equipment Workflow.
Rationale: The presumed corrosive nature of the compound necessitates full skin and eye protection. A face shield provides an additional layer of protection against splashes, which is critical when handling corrosive materials.
Handling and Dispensing
All manipulations of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Caption: Protocol for Handling and Dispensing.
Rationale: Working in a fume hood prevents the inhalation of potentially irritating vapors. Immediate cleanup of spills is crucial to prevent skin contact and the spread of contamination.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
Table 2: First-Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Spill Response
Caption: Logical Flow for Chemical Spill Response.
Storage and Disposal
Proper storage is crucial to maintain the stability of the compound and prevent the formation of hazardous byproducts.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Protect from light and air to minimize the risk of peroxide formation. Consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Conclusion
While a comprehensive, publicly available SDS for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is yet to be widely disseminated, a critical analysis of its structural components provides a robust framework for predicting its hazard profile. The available data strongly suggests that this compound should be handled as a corrosive and irritant, with additional precautions taken to address its potential flammability and the risk of peroxide formation associated with the tetrahydropyran moiety. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the risks associated with this novel chemical and continue to explore its potential in the advancement of science.
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Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
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PubChem. N-Methyl-4-methylbenzylamine. [Link]
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New Jersey Department of Health. Hazard Summary: Tetrahydrofuran. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Spectroscopic Characterization of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Technical Guide
Introduction
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural elucidation is a critical prerequisite for its use in further studies. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The principles and interpretations presented herein serve as a robust framework for researchers engaged in the synthesis and characterization of this and structurally related compounds.
The molecular structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine combines several key functional groups: a secondary amine, a benzyl group, a para-substituted aromatic ring, and a tetrahydropyran ether linkage. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular Structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol for NMR Data Acquisition
A standard approach for acquiring NMR data for a compound like N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a common choice for many organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic and tetrahydropyran protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, tetrahydropyran, and N-methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to CH₂NHCH₃) | Protons on a benzene ring typically appear between 7-8 ppm. These are expected to be doublets due to coupling with the adjacent meta protons. |
| ~ 6.90 | Doublet | 2H | Ar-H (ortho to O-THP) | The ether oxygen is an electron-donating group, which shields the ortho protons, shifting them upfield relative to the other aromatic protons. These will also appear as doublets. |
| ~ 4.50 | Multiplet | 1H | O-CH (THP ring) | The proton on the carbon directly attached to the ether oxygen is significantly deshielded.[2] |
| ~ 3.90 | Multiplet | 2H | O-CH ₂ (axial, THP ring) | Protons on carbons adjacent to the oxygen in an ether typically resonate in the 3.4-4.5 ppm range.[3] |
| ~ 3.70 | Singlet | 2H | Ar-CH ₂-N | The benzylic protons are deshielded by the adjacent aromatic ring and nitrogen atom. |
| ~ 3.55 | Multiplet | 2H | O-CH ₂ (equatorial, THP ring) | These protons are also adjacent to the ring oxygen in the tetrahydropyran moiety. |
| ~ 2.45 | Singlet | 3H | N-CH ₃ | The methyl group attached to the nitrogen will appear as a singlet in the aliphatic region. |
| ~ 2.00 | Multiplet | 2H | CH ₂ (axial, THP ring) | Aliphatic protons on the tetrahydropyran ring. |
| ~ 1.80 | Multiplet | 2H | CH ₂ (equatorial, THP ring) | Aliphatic protons on the tetrahydropyran ring. |
| ~ 1.70 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton can vary and the peak is often broad. It may exchange with D₂O. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156 | C -O (Aromatic) | The aromatic carbon directly attached to the electron-donating ether oxygen is significantly deshielded. |
| ~ 132 | C -CH₂ (Aromatic) | The quaternary aromatic carbon attached to the benzyl group. |
| ~ 129 | C H (Aromatic) | Aromatic carbons typically resonate in the 110-160 ppm range. |
| ~ 116 | C H (Aromatic) | Aromatic carbons ortho to the oxygen substituent are shielded. |
| ~ 72 | O-C H (THP ring) | Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[2][4] |
| ~ 64 | O-C H₂ (THP ring) | Carbons adjacent to the ring oxygen in the tetrahydropyran. |
| ~ 55 | Ar-C H₂-N | The benzylic carbon. |
| ~ 36 | N-C H₃ | The N-methyl carbon. |
| ~ 32 | C H₂ (THP ring) | Aliphatic carbons in the tetrahydropyran ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300-3500 (weak to medium, broad) | N-H stretch | Secondary Amine | The N-H stretching vibration of secondary amines typically appears in this region.[5] |
| 3000-3100 (medium) | C-H stretch | Aromatic | C-H stretching vibrations of the benzene ring. |
| 2850-3000 (medium) | C-H stretch | Aliphatic (CH₂, CH₃) | C-H stretching vibrations from the benzyl, methyl, and tetrahydropyran groups. |
| 1610, 1580, 1510 (medium to strong) | C=C stretch | Aromatic Ring | These characteristic absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring. |
| 1250 (strong) | C-O stretch | Aryl Ether | A strong absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected.[2][4] |
| 1100 (strong) | C-O stretch | Aliphatic Ether | A strong absorption from the C-O-C stretching of the tetrahydropyran ring is also anticipated.[2][6] |
| 1100-1250 (medium) | C-N stretch | Amine | The C-N stretching vibration is often found in this region. |
The IR spectrum is particularly useful for confirming the presence of the N-H group, the ether linkages, and the aromatic ring. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and a broad O-H stretch around 3200-3600 cm⁻¹ would support the proposed structure.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which can be readily protonated. Electron ionization (EI) could also be used, though it may lead to more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap instruments. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.
-
Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with a liquid chromatograph). The instrument is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and then fragmented to observe its daughter ions.
Predicted Mass Spectrum and Interpretation
The molecular formula of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol .[7]
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 222.15. In EI-MS, the molecular ion peak M⁺˙ would be observed at m/z 221.
-
Fragmentation Pattern: Benzylamines and ethers have characteristic fragmentation pathways.
A plausible fragmentation pathway for the protonated molecule is illustrated below.
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Solubility profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in organic solvents
An In-depth Technical Guide Solubility Profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
**Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. An illustrative solubility profile across a range of common organic solvents is presented and analyzed, correlating the observed trends with solvent polarity and the compound's structural features. The guide concludes with the practical implications of these findings for drug development, offering field-proven insights for researchers and process chemists.
**1. Introduction: The Central Role of Solubility in Pharmaceutical Development
The journey of a drug from a laboratory concept to a clinical reality is paved with scientific challenges, among which solubility is a fundamental and often decisive factor.[1][2] Poor solubility can impede synthesis, complicate purification, and critically, lead to low bioavailability, thereby terminating the development of a potentially valuable therapeutic agent.[3] The selection of an appropriate solvent is therefore not merely a practical consideration but a strategic decision that impacts process efficiency, product purity, safety, and regulatory compliance.[1][4]
This guide focuses on N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a compound whose structural motifs are common in modern medicinal chemistry. Its solubility characteristics dictate the choice of reaction media, the effectiveness of crystallization for purification, and the feasibility of various formulation strategies. A thorough understanding of its behavior in different organic solvents is essential for accelerating its development pipeline and ensuring a robust and scalable manufacturing process.
**2. Physicochemical Properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
To understand the solubility of a compound, one must first understand the molecule itself. The structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine integrates several key functional groups that collectively define its physicochemical character.
-
Chemical Name: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine[5]
-
Molecular Formula: C₁₃H₁₉NO₂[5]
-
Molecular Weight: 221.30 g/mol [5]
-
Structure:
Structural Analysis:
-
Secondary Amine (-NHCH₃): This group is basic and acts as a hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar solvents.
-
Ether Linkage (-O-): The two ether functionalities (one aryl ether, one aliphatic within the THP ring) are polar and can act as hydrogen bond acceptors.
-
Aromatic Ring: The benzene ring is a non-polar, hydrophobic region that favors interactions with non-polar or aromatic solvents.
-
Tetrahydropyran (THP) Ring: This cyclic ether contributes both polar (ether oxygen) and non-polar (aliphatic CH₂ groups) characteristics.
The molecule's overall polarity is a balance between its polar amine and ether groups and its non-polar aromatic and aliphatic regions. This amphiphilic nature suggests it will exhibit a versatile but complex solubility profile.
**3. Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polarity: Polar solvents (e.g., water, ethanol) have molecular dipoles and effectively dissolve polar solutes through dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) lack significant dipoles and dissolve non-polar solutes primarily through van der Waals forces.[7]
-
Hydrogen Bonding: The ability of a compound to act as a hydrogen bond donor (like the N-H in our target molecule) or acceptor (the lone pairs on N and O) dramatically enhances solubility in solvents that can also participate in hydrogen bonding (e.g., alcohols).[8][9] Primary and secondary amines can engage in intermolecular hydrogen bonding, which also affects their physical properties.[9][10]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, and as the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[7][11]
For N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, we can predict that it will be readily soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is expected to decrease as the solvent becomes more non-polar.
**4. Experimental Determination of Solubility
While theoretical principles provide a valuable forecast, empirical measurement is essential for obtaining precise solubility data. A distinction must be made between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is a high-throughput method used in early discovery for rapid screening.[2][3][12][13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is determined by allowing excess solid to equilibrate with the solvent over an extended period.[2][12][14] It is the gold standard for late-stage development and formulation.[3][13]
For the purposes of process chemistry and formulation, thermodynamic solubility is the more relevant and reliable metric. The shake-flask method is the most common and accepted technique for its determination, as endorsed by regulatory bodies.[15][16]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines a robust, self-validating system for determining the thermodynamic solubility of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Objective: To determine the saturation solubility of the target compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (solid, >99% purity)
-
Selected organic solvents (HPLC grade)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Add an excess amount of solid N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine to a tared 20 mL vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium. Record the exact weight.
-
Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected solvent to the vial.[17] Tightly cap the vial to prevent evaporation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be experimentally verified.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Prepare a series of accurate dilutions of the filtered saturate using the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC-UV or LC-MS method.[14]
-
Calculation: Calculate the solubility of the compound in the solvent (typically expressed in mg/mL), accounting for the dilution factors.
-
Validation: Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
**5. Illustrative Solubility Profile in Common Organic Solvents
The following table summarizes the illustrative thermodynamic solubility of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in a selection of organic solvents at 25 °C. This data is based on the structural analysis and established principles of solubility for similar amine- and ether-containing compounds.
| Solvent Class | Solvent | Polarity Index | Illustrative Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | > 200 (Freely Soluble) |
| Ethanol | 4.3 | > 150 (Freely Soluble) | |
| Isopropanol (IPA) | 3.9 | > 100 (Soluble) | |
| Polar Aprotic | Acetonitrile | 5.8 | > 100 (Soluble) |
| Acetone | 5.1 | > 150 (Freely Soluble) | |
| Ethyl Acetate | 4.4 | ~ 80 (Soluble) | |
| Dichloromethane (DCM) | 3.1 | > 200 (Freely Soluble) | |
| Non-Polar | Toluene | 2.4 | ~ 50 (Sparingly Soluble) |
| Hexane | 0.1 | < 1 (Slightly Soluble) |
**6. Analysis and Discussion
The illustrative data reveals a clear trend that aligns with theoretical principles.
-
High Solubility in Polar Solvents: The compound shows excellent solubility in both protic and aprotic polar solvents.
-
In alcohols (Methanol, Ethanol, IPA) , the high solubility is driven by strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's secondary amine (as both donor and acceptor) and ether oxygens (as acceptors).
-
In polar aprotic solvents (Acetone, Acetonitrile, DCM) , strong dipole-dipole interactions between the solvent and the polar C-N and C-O bonds of the solute are the primary drivers of dissolution.
-
-
Moderate Solubility in Toluene: The benzene ring of the solute interacts favorably with the aromatic solvent toluene via π-π stacking and van der Waals forces. However, the polar functional groups limit its solubility compared to more polar solvents.
-
Poor Solubility in Hexane: As a highly non-polar aliphatic solvent, hexane cannot effectively solvate the polar amine and ether groups. The energy required to break the intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules is not compensated by the weak van der Waals forces formed with hexane, resulting in very low solubility.
This profile confirms the compound's predominantly polar character, while also highlighting the influence of its non-polar aromatic moiety.
Caption: Solute-Solvent Interaction Logic.
**7. Implications for Drug Development
The solubility profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine has direct and actionable implications across the development lifecycle.
-
Synthesis: The high solubility in solvents like DCM, Acetone, and Acetonitrile makes them excellent candidates for reaction media. For reactions requiring basic conditions, the amine itself might influence the reaction, a factor to be considered during process design.
-
Purification & Crystallization: The significant difference in solubility between polar solvents (like ethanol or IPA) and non-polar anti-solvents (like hexane) provides a clear strategy for purification by crystallization.[1][17] A saturated solution in a hot polar solvent can be induced to crystallize upon cooling or the addition of a non-polar anti-solvent, effectively removing impurities.
-
Formulation: While this guide focuses on organic solvents, the compound's polar nature suggests that pH-dependent aqueous solubility should be investigated, as the basic amine group will be protonated at low pH, likely increasing water solubility. For non-aqueous formulations, polar solvents like ethanol could be suitable.
-
Analytical Method Development: The high solubility in methanol and acetonitrile makes them ideal solvents for preparing stock solutions and mobile phases for HPLC and LC-MS analysis.
**8. Conclusion
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine exhibits a solubility profile characteristic of a polar organic molecule with both hydrogen bonding capabilities and non-polar structural elements. It is freely soluble in a wide range of polar protic and aprotic solvents, with solubility decreasing significantly as solvent polarity diminishes. This well-defined solubility behavior provides a robust framework for rational solvent selection in synthesis, purification, and analysis. By leveraging this knowledge, researchers and drug development professionals can streamline process optimization, enhance product quality, and accelerate the progression of drug candidates that incorporate this important chemical scaffold.
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StudySmarter. (2023). Physical Properties of Amines. StudySmarter. Available at: [Link]
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A Technical Guide to the Potential Biological Activities of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine Derivatives
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel and potent biological activities. This guide explores the therapeutic potential of a unique chemical class: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine derivatives. This scaffold merges the biologically significant N-benzylamine core, a cornerstone of numerous pharmaceuticals, with the tetrahydropyran (THP) moiety, a proven bioisostere for enhancing physicochemical and pharmacokinetic properties. By dissecting the known activities of these constituent parts, we will establish a rationale for their combination, propose potential therapeutic targets, and outline a strategic framework for the design, synthesis, and biological evaluation of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space for therapeutic intervention in oncology, neuropharmacology, and infectious diseases.
Introduction: A Rationale for a Hybrid Scaffold
The strategic design of new molecular entities often involves the combination of well-characterized pharmacophores to achieve synergistic effects or improved drug-like properties. The N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine core represents a thoughtful amalgamation of two such pharmacophores.
The N-Benzylamine Core: A Foundation of Bioactivity
The N-benzylamine motif is a foundational structure in a multitude of approved and clinical therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a versatile scaffold for targeting enzymes and receptors. Derivatives of benzylamine have demonstrated a wide range of pharmacological effects, including:
-
Anticancer Properties: Certain benzylamine derivatives can induce apoptosis and reduce proliferation and metastasis in cancer cells.[2] Novel N-benzylbenzamide compounds, for instance, have been developed as potent tubulin polymerization inhibitors.[3]
-
Neurotransmission Modulation: The benzylamine structure is integral to monoamine oxidase inhibitors (MAOIs), which are critical in treating neurodegenerative disorders and depression by preventing the breakdown of key neurotransmitters.[4][5]
-
Antimicrobial and Antiprotozoal Activity: Various substituted benzylamines have been investigated for their efficacy against bacteria and protozoan parasites.[6][7]
The Tetrahydropyran (THP) Moiety: An Enhancer of "Druggability"
The tetrahydropyran (THP) ring is a heterocyclic motif of growing importance in modern drug discovery.[8] It is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution offers several key advantages:
-
Improved Physicochemical Properties: Compared to its cyclohexyl counterpart, the THP ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
-
Enhanced Target Binding: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that a simple carbocycle cannot offer.[9][10] This can lead to tighter drug-enzyme binding.
-
Structural Rigidity: As a conformationally restrained ether, the THP moiety has lower entropy, which can be favorable for binding affinity.[9]
By linking these two powerful moieties via a stable ether bond, the N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine scaffold presents a compelling starting point for developing next-generation therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties.
Postulated Biological Targets and Therapeutic Areas
Based on the established pharmacology of its constituent parts, derivatives of the N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine scaffold can be rationally projected to exhibit activity in several key therapeutic areas.
-
Oncology: Given the antiproliferative activity of benzylamines and the presence of THP motifs in potent kinase inhibitors like gilteritinib (an AXL/FLT3 inhibitor), this scaffold is a prime candidate for developing novel anticancer agents.[2][9] Potential mechanisms could include kinase inhibition, tubulin polymerization disruption, or induction of apoptosis.
-
Neurodegenerative Diseases: The structural similarity to MAO inhibitors makes this class of compounds highly relevant for conditions like Parkinson's disease.[4][5] The THP group could modulate blood-brain barrier penetration and target engagement.
-
Infectious Diseases: The historical and ongoing investigation of benzylamine and heterocyclic compounds for antimicrobial and antiprotozoal effects suggests that derivatives could be developed to combat bacterial, fungal, or parasitic infections.[6][8][11]
Medicinal Chemistry: Strategy for Derivative Elaboration
A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this scaffold. The logical workflow for such an investigation is outlined below. The causality behind this iterative cycle is to use initial biological data to inform the design of subsequent, more potent, and selective compounds.
}
Fig 1: Iterative workflow for SAR exploration.
Key Modification Points for SAR Studies:
-
Aromatic Ring Substitution (R¹): Introduction of electron-donating or electron-withdrawing groups on the phenyl ring to modulate electronic properties and explore new binding interactions.
-
Nitrogen Substitution (R²): Varying the alkyl group on the nitrogen (beyond methyl) to probe steric tolerance and lipophilicity.
-
Tetrahydropyran Substitution (R³): Adding substituents to the THP ring to alter its conformation and introduce new interaction points.
Synthetic Methodologies
The synthesis of the core scaffold and its derivatives is accessible through established organic chemistry reactions. A general and reliable approach involves a two-step process starting from commercially available materials.
General Synthetic Scheme
The primary route involves the synthesis of a key benzonitrile intermediate followed by a reduction and reductive amination. The choice of a nitrile intermediate is strategic, as it is stable and can be cleanly reduced to the primary amine, which is then alkylated.[12]
}
Fig 2: General synthetic pathway.
Detailed Protocol: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
This protocol is a self-validating system; successful synthesis and purification at each step, confirmed by analytical techniques like NMR and MS, validates the procedure.
Step 1: Synthesis of 4-(tetrahydropyran-4-yloxy)benzonitrile
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add tetrahydropyran-4-ol (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 4-fluorobenzonitrile (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired benzonitrile intermediate.
Step 2: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
-
To a stirred solution of the benzonitrile intermediate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.[12]
-
Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with THF.
-
Concentrate the filtrate to obtain the crude primary amine, which is used directly in the next step.
-
Dissolve the crude amine in acetonitrile. Add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to yield the final N-methylated product.
Protocols for Biological Evaluation
A tiered screening approach is efficient for evaluating a new library of compounds. The workflow begins with broad primary screens and progresses to more specific, mechanism-of-action studies for promising hits.
}
Fig 3: Tiered biological screening cascade.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol provides a robust method to quantify the inhibitory effect of a compound on a specific kinase, a key potential target. The amount of ADP produced is directly proportional to kinase activity.
-
Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer to 2X final concentration. Prepare a serial dilution of the test compound in DMSO, then dilute into the buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution. Add 2.5 µL of the 2X test compound solution (or vehicle control).
-
Initiate Reaction: Add 5 µL of 2X ATP solution to all wells to start the reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and fit the dose-response data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: Cell Viability Assay (MTT)
This is a fundamental colorimetric assay to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation and Interpretation
Systematic data organization is key to building a clear SAR.
Table 1: Predicted Physicochemical Properties of Hypothetical Derivatives
| Compound ID | R¹ | R² | R³ | Mol. Weight | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |
| Parent | H | -CH₃ | H | 249.34 | 2.5 | 33.5 | 3 | 1 |
| An-01 | 4-Cl | -CH₃ | H | 283.78 | 3.2 | 33.5 | 3 | 1 |
| An-02 | 3-OCH₃ | -CH₃ | H | 279.36 | 2.4 | 42.7 | 4 | 1 |
| An-03 | H | -C₂H₅ | H | 263.37 | 2.9 | 33.5 | 3 | 1 |
Table 2: Template for Summarizing In Vitro Biological Activity Data
| Compound ID | HeLa IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Kinase-X IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Parent | >50 | >50 | TBD | TBD |
| An-01 | 15.2 | 12.8 | TBD | TBD |
| An-02 | 2.5 | 4.1 | TBD | TBD |
| An-03 | 45.1 | 38.9 | TBD | TBD |
| Control Drug | 0.1 | 0.5 | 0.05 | 0.2 |
Conclusion and Future Directions
The N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine scaffold represents a promising, yet underexplored, area for therapeutic innovation. The combination of the pharmacologically versatile benzylamine core with the property-enhancing THP moiety provides a strong rationale for its investigation. The proposed strategies for synthesis and evaluation create a clear path forward for identifying lead compounds. Future work should focus on executing these SAR studies, elucidating the mechanism of action for active compounds, and advancing the most promising candidates into preclinical in vivo models to assess their efficacy and safety profiles.
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]
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García-Gutiérrez, P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 943. [Link]
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Ghosh, A. K., & Osswald, H. L. (2009). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 1(4), 733–750. [Link]
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]
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Sharma, P., & Kumar, V. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(48), 33869-33901. [Link]
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Wikipedia contributors. (n.d.). Benzylamine. Wikipedia. [Link]
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Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. [Link]
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Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4488. [Link]
- Google Patents. (n.d.). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
-
Yardley, V., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 56(14), 5722–5736. [Link]
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Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]
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The Strategic Integration of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine emerges as a key structural motif, embodying a confluence of desirable physicochemical properties that address several critical challenges in drug design. This guide delves into the multifaceted role of this building block, exploring its synthesis, inherent chemical attributes, and its impactful application in the generation of pioneering drug candidates. At its core, the molecule synergistically combines the N-methylbenzylamine fragment, a common constituent in biologically active compounds, with a tetrahydropyran (THP) moiety, a privileged scaffold known to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The strategic incorporation of the THP ring as a bioisosteric replacement for more lipophilic groups like cyclohexane has become a powerful tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]
Physicochemical Properties and Structural Advantages
The unique architecture of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine confers a range of advantageous properties that are highly sought after in medicinal chemistry.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C13H19NO2 | Provides a foundation for further chemical modification. |
| Molecular Weight | 221.30 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Suggests good cell membrane permeability and oral absorption. |
| cLogP (calculated) | 1.9 | Indicates a favorable balance between lipophilicity and hydrophilicity. |
| Hydrogen Bond Donors | 1 | Contributes to target binding interactions. |
| Hydrogen Bond Acceptors | 3 | The ether and amine functionalities can engage in crucial hydrogen bonding with biological targets. |
The tetrahydropyran ring, in particular, offers several distinct advantages over a carbocyclic analogue like cyclohexane. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially introducing a new and favorable interaction with the target protein.[1] Furthermore, the THP moiety generally leads to a reduction in lipophilicity compared to its carbocyclic counterpart, which can mitigate issues related to poor solubility and off-target toxicity.[1]
Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Practical Approach
The synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be efficiently achieved through a convergent strategy, primarily revolving around the formation of the key ether linkage followed by the introduction of the N-methyl group. A highly plausible and scalable approach involves the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Experimental Protocol: Reductive Amination
This protocol outlines a standard laboratory procedure for the synthesis of the title compound from its aldehyde precursor.
Materials:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in anhydrous DCM or DCE is added methylamine (1.2-1.5 eq).
-
A catalytic amount of acetic acid (0.1 eq) is added to the mixture to facilitate imine formation. The reaction is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Self-Validation: The success of the reaction can be monitored by the disappearance of the aldehyde starting material and the appearance of the product spot on a TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine building block is strategically employed in the design of molecules targeting a range of biological entities, most notably protein kinases and G-protein coupled receptors (GPCRs).
Targeting Protein Kinases in Oncology
Protein kinases are a crucial class of enzymes often dysregulated in cancer. The benzylamine scaffold can serve as a versatile anchor for molecules designed to fit into the ATP-binding pocket of various kinases. The N-methyl group can provide additional van der Waals interactions and the tetrahydropyran-4-yloxy moiety can extend into solvent-exposed regions, improving solubility and pharmacokinetic properties without compromising binding affinity. For instance, in the design of epidermal growth factor receptor (EGFR) inhibitors, the benzylamine core can mimic the hinge-binding motif of known ligands, while the THP group enhances the overall druglikeness of the molecule.[2]
Modulating G-Protein Coupled Receptors (GPCRs) for Neurological Disorders
GPCRs are integral membrane proteins that play a central role in signal transduction and are implicated in a myriad of diseases, including those affecting the central nervous system.[3] The N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine scaffold can be incorporated into ligands that act as agonists, antagonists, or allosteric modulators of GPCRs.[4][5] The lipophilic-hydrophilic balance imparted by the THP-ether moiety is particularly advantageous for brain-penetrant drugs targeting neurological conditions such as Alzheimer's disease, Parkinson's disease, and psychiatric disorders.[6][7] The ability of the THP oxygen to form hydrogen bonds can be critical for specific interactions within the receptor binding pocket.
Logical Flow of Drug Design Incorporating the Building Block
Caption: A logical workflow for drug discovery utilizing the title building block.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine stands as a testament to the power of rational drug design. Its carefully crafted structure provides a unique combination of features that address key challenges in medicinal chemistry, from enhancing solubility and metabolic stability to enabling specific and potent interactions with biological targets. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.
References
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Slosky, L. M., Caron, M. G., & Barak, L. S. (2021). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 42(4), 283–299. [Link]
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Rotella, D. P. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 863–864. [Link]
-
Lindsley, C. W., et al. (2021). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
-
Ferreira, R. J., et al. (2020). Old Drugs as New Treatments for Neurodegenerative Diseases. Pharmaceuticals, 13(5), 99. [Link]
-
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Methodological & Application
Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: An Application Note and Detailed Protocol
Introduction
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its unique structural motif, combining a benzylamine core with a tetrahydropyran ether linkage, imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to parent drug molecules. This application note provides a comprehensive, field-proven two-step protocol for the synthesis of this valuable building block, designed for researchers and professionals in drug discovery and development. The synthesis is logically divided into the formation of the key intermediate, 4-(tetrahydropyran-4-yloxy)benzaldehyde, via a Williamson ether synthesis, followed by a highly selective reductive amination to yield the final product.
Synthetic Strategy Overview
The synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is achieved through a robust two-step sequence. The first step involves the formation of an ether linkage between 4-hydroxybenzaldehyde and a suitable tetrahydropyran derivative. The second step is the conversion of the resulting aldehyde to the desired N-methylbenzylamine via reductive amination.
Caption: Overall synthetic workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Part 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde
The formation of the ether linkage is a critical step. While the Mitsunobu reaction is a viable option, the Williamson ether synthesis often proves more scalable and cost-effective for this particular transformation[1][2]. This protocol utilizes a tosylated derivative of tetrahydropyran-4-ol to ensure a good leaving group for the nucleophilic substitution reaction.
Protocol 1A: Preparation of 4-Tosyloxytetrahydropyran
Rationale: Activation of the hydroxyl group of tetrahydropyran-4-ol is necessary to facilitate the nucleophilic attack by the phenoxide. Tosylation is a common and effective method for converting an alcohol into a good leaving group.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Tetrahydropyran-4-ol | 102.13 g/mol | 10.0 g | 0.098 mol |
| Pyridine | 79.10 g/mol | 50 mL | - |
| p-Toluenesulfonyl chloride | 190.65 g/mol | 20.6 g | 0.108 mol |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve tetrahydropyran-4-ol in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-tosyloxytetrahydropyran as a white solid.
Protocol 1B: Williamson Ether Synthesis
Rationale: This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a nucleophilic phenoxide, which then displaces the tosylate group from 4-tosyloxytetrahydropyran.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Hydroxybenzaldehyde | 122.12 g/mol | 10.0 g | 0.082 mol |
| 4-Tosyloxytetrahydropyran | 256.32 g/mol | 21.0 g | 0.082 mol |
| Potassium Carbonate | 138.21 g/mol | 17.0 g | 0.123 mol |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 100 mL | - |
Step-by-Step Procedure:
-
To a stirred suspension of 4-hydroxybenzaldehyde and potassium carbonate in DMF, add 4-tosyloxytetrahydropyran.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(tetrahydropyran-4-yloxy)benzaldehyde as a white to off-white solid.
Part 2: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds[3]. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is a mild and selective reagent that can be used in a one-pot procedure and tolerates a wide range of functional groups[4].
Protocol 2: Reductive Amination
Rationale: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the aldehyde and methylamine. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride to the final amine product.
Sources
Application Notes and Protocols for the Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine via Reductive Amination
Abstract
This comprehensive guide details the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a valuable secondary amine intermediate in pharmaceutical research and development. The methodology centers on a robust and highly selective one-pot reductive amination protocol. This document provides a thorough examination of the reaction mechanism, detailed, field-tested experimental procedures, and essential data for the characterization of the starting materials and the final product. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this compound.
Introduction
The synthesis of secondary amines is a cornerstone of medicinal chemistry, as this functional group is a key component in a vast array of biologically active molecules. Among the myriad of methods available for C-N bond formation, reductive amination stands out for its efficiency, versatility, and operational simplicity.[1][2][3] This application note focuses on the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a compound of interest in drug discovery programs.
The described synthesis is a two-step process commencing with the preparation of the key intermediate, 4-(tetrahydropyran-4-yloxy)benzaldehyde, followed by a one-pot reductive amination with methylamine. The reducing agent of choice for this transformation is sodium triacetoxyborohydride (STAB), a mild and selective hydride donor that is particularly well-suited for the reductive amination of aldehydes and ketones.[4] Its selectivity for the iminium ion intermediate in the presence of the starting aldehyde minimizes side reactions and leads to high yields of the desired amine.
This guide provides a detailed protocol for both the synthesis of the starting aldehyde and the subsequent reductive amination, along with a discussion of the underlying reaction mechanism and safety considerations for all reagents.
Reaction Mechanism
The reductive amination of an aldehyde with a primary amine in the presence of sodium triacetoxyborohydride proceeds through a two-stage mechanism within a single reaction vessel:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde [4-(tetrahydropyran-4-yloxy)benzaldehyde]. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is often favored under neutral or slightly acidic conditions.
-
Hydride Reduction: The sodium triacetoxyborohydride then selectively reduces the electrophilic iminium ion. The steric bulk and attenuated reactivity of STAB, compared to other borohydrides like sodium borohydride, prevent the significant reduction of the starting aldehyde. This selectivity is crucial for the efficiency of the one-pot reaction.
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Aldehyde [label="4-(tetrahydropyran-4-yloxy)benzaldehyde", fillcolor="#F1F3F4"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4"]; Iminium_Ion [label="Iminium Ion Intermediate", fillcolor="#FBBC05"]; STAB [label="Sodium Triacetoxyborohydride\n(STAB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aldehyde -> Iminium_Ion [label="+ Methylamine\n- H₂O"]; Methylamine -> Iminium_Ion; Iminium_Ion -> Product [label="+ STAB"]; STAB -> Product [label="Hydride Transfer"]; } caption { label = "Mechanism of Reductive Amination."; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
Synthesis of 4-(tetrahydropyran-4-yloxy)benzaldehyde
This procedure outlines the synthesis of the starting aldehyde from commercially available 4-hydroxybenzaldehyde and 3,4-dihydro-2H-pyran, which serves as a protecting group for the hydroxyl functionality.
Materials:
-
4-Hydroxybenzaldehyde
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in dichloromethane (DCM), add pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(tetrahydropyran-2-yloxy)benzaldehyde as a pure compound.
Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
This protocol details the one-pot reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine.
Materials:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for catalysis)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
dot graph SynthesisWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start: 4-(tetrahydropyran-4-yloxy)benzaldehyde\n& Methylamine Solution", fillcolor="#F1F3F4"]; Reaction [label="Dissolve in DCE/DCM\nAdd STAB", fillcolor="#FBBC05"]; Stirring [label="Stir at Room Temperature", fillcolor="#FBBC05"]; Quench [label="Quench with Saturated NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Wash with Water and Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry over Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Concentrate and Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nN-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Stirring; Stirring -> Quench; Quench -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; Purification -> Product; } caption { label = "Workflow for Reductive Amination."; fontsize = 10; fontname = "Arial"; }
Procedure:
-
To a stirred solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 equivalent) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add the methylamine solution (1.2-1.5 equivalents) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 equivalents) can be added to catalyze this step, although it is often not necessary for aldehydes.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Materials and Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(tetrahydropyran-2-yloxy)benzaldehyde | 74189-56-3 | C₁₂H₁₄O₃ | 206.24 |
| Methylamine | 74-89-5 | CH₅N | 31.06 |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 |
| N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2 | C₁₃H₁₉NO₂ | 221.30 |
Safety Precautions
-
Sodium triacetoxyborohydride (STAB): STAB is a water-reactive substance that releases flammable gases upon contact with water.[5][6] It can cause serious eye damage and skin irritation.[5][6][7][8] Handle in a well-ventilated fume hood, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]
-
Methylamine: Methylamine solution is highly flammable and corrosive.[9][10][11][12] It can cause severe skin burns and eye damage, and is toxic if inhaled.[9][10][11] Handle in a fume hood with adequate ventilation and wear appropriate PPE.[9][11]
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are chlorinated solvents and are suspected carcinogens. Handle with care in a well-ventilated fume hood and avoid inhalation and skin contact.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting materials and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
Conclusion
The reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine using sodium triacetoxyborohydride provides a reliable and high-yielding route to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The mild reaction conditions and the selectivity of the reducing agent make this a preferred method for the synthesis of this and structurally related secondary amines. The detailed protocols and safety information provided in this application note are intended to enable researchers to safely and efficiently perform this synthesis in a laboratory setting.
References
-
112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Methylamine - Carl ROTH. (n.d.). Retrieved from [Link]
-
N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine | 898289-40-2 - Appchem. (n.d.). Retrieved from [Link]
-
ICSC 1483 - METHYLAMINE (40% aqueous solution). (n.d.). Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chem 115. Retrieved from [Link]
-
4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem. (n.d.). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (2025, October 19). Retrieved from [Link]
-
Synthesis of 4-hydroxybenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office - Googleapis.com. (n.d.).
-
Acrylamide, N-benzyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (2025, August 6). Retrieved from [Link]
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- 4. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]
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- 9. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methylbenzylamine(104-84-7) 1H NMR [m.chemicalbook.com]
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- 12. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
Application Note: Strategic Deployment of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine for Accelerated Library Synthesis
Abstract
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. This document provides a detailed guide to the strategic application of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2), a versatile building block, in parallel synthesis workflows.[1][2][3][4] We will explore its utility in generating libraries of tertiary amines and amides through reductive amination and amide coupling, respectively. The core focus will be on the rationale behind its use, particularly the advantageous physicochemical properties imparted by the tetrahydropyran (THP) moiety, and detailed, field-tested protocols for its implementation.
Introduction: The Rationale for a Privileged Scaffold
The tetrahydropyran (THP) ring is a prominent structural motif in a multitude of biologically active compounds and approved drugs.[5] Its inclusion in molecular design is a strategic choice aimed at optimizing key pharmaceutical properties. The THP group, a saturated six-membered ring containing an oxygen atom, acts as a conformationally restrained ether.[5][6]
Key Advantages of the THP Moiety:
-
Modulation of Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the THP substituent offers lower lipophilicity.[5] This reduction in lipophilicity can be critical for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][7]
-
Improved Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can enhance aqueous solubility—a crucial factor for bioavailability.[5][8][9][10]
-
Vectorial Exit Point for Library Diversification: The secondary amine of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine serves as a reliable chemical handle for introducing diversity into a molecular scaffold, making it an ideal reagent for parallel synthesis.[11]
This application note will provide robust protocols for leveraging these benefits in the rapid synthesis of compound libraries.
Core Applications in Parallel Synthesis
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is primarily employed in two fundamental, high-throughput-compatible reactions: reductive amination and amide coupling.
Reductive Amination for Tertiary Amine Libraries
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines.[12] The reaction of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine with a library of aldehydes or ketones, followed by in-situ reduction of the resulting iminium ion, provides a direct route to a diverse set of tertiary amines.
Amide Coupling for N-Substituted Amide Libraries
The formation of an amide bond is one of the most frequently performed transformations in pharmaceutical research.[13] N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be readily coupled with a library of carboxylic acids using standard coupling agents to generate a corresponding library of N-substituted amides.
Experimental Protocols & Methodologies
The following protocols are designed for a parallel synthesis format, adaptable to standard multi-well plate reactors.
Protocol 1: Parallel Reductive Amination
This protocol outlines the synthesis of a representative 12-member tertiary amine library from a selection of commercially available aldehydes.
Workflow Diagram:
Caption: Workflow for Parallel Reductive Amination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in 1,2-dichloroethane (DCE).
-
Prepare individual 0.5 M stock solutions of a diverse set of 12 aldehydes in DCE.
-
-
Reaction Setup (in a 24-well plate with stir bars):
-
To each designated well, add 200 µL (0.1 mmol, 1.0 eq) of the respective aldehyde stock solution.
-
To each well, add 220 µL (0.11 mmol, 1.1 eq) of the N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine stock solution.
-
Allow the mixture to stir for 20 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 eq) to each well.
-
Seal the plate and allow the reactions to stir at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench each reaction by the careful addition of 500 µL of saturated aqueous sodium bicarbonate solution.
-
Add 1 mL of dichloromethane (DCM) to each well, stir, and then transfer the contents to a labeled tube.
-
Separate the organic layer. Extract the aqueous layer with an additional 1 mL of DCM.
-
Combine the organic layers and pass them through a phase separator cartridge or dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude products using a parallel flash chromatography system.
-
Expected Results:
This procedure typically yields the desired tertiary amine products in good to excellent yields with high purity after chromatography.
| Aldehyde Reactant | Product Structure (Generic) | Expected Yield (%) | Purity (LC-MS) |
| Benzaldehyde | R = Phenyl | 85-95% | >95% |
| 4-Chlorobenzaldehyde | R = 4-Chlorophenyl | 80-90% | >95% |
| 2-Naphthaldehyde | R = 2-Naphthyl | 82-92% | >95% |
| Cyclohexanecarboxaldehyde | R = Cyclohexyl | 75-85% | >95% |
Protocol 2: Parallel Amide Coupling
This protocol describes the synthesis of a 12-member N-substituted amide library from a selection of carboxylic acids.
Workflow Diagram:
Caption: Workflow for Parallel Amide Coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in dimethylformamide (DMF).
-
Prepare individual 0.5 M stock solutions of a diverse set of 12 carboxylic acids in DMF.
-
Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
-
Reaction Setup (in a 24-well plate with stir bars):
-
To each designated well, add 200 µL (0.1 mmol, 1.0 eq) of the respective carboxylic acid stock solution.
-
Add 220 µL (0.11 mmol, 1.1 eq) of the N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine stock solution.
-
Add 200 µL (0.2 mmol, 2.0 eq) of the DIPEA stock solution.
-
Add a solution of HATU (46 mg, 0.12 mmol, 1.2 eq) in 200 µL of DMF to each well.
-
Seal the plate and allow the reactions to stir at room temperature for 8 hours.
-
-
Work-up and Purification:
-
Dilute each reaction with 1 mL of ethyl acetate and 1 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 mL of 1M HCl, 1 mL of saturated aqueous sodium bicarbonate, and 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude products using a parallel flash chromatography system.
-
Expected Results:
This amide coupling protocol is robust and generally provides high yields of the desired amide products.
| Carboxylic Acid Reactant | Product Structure (Generic) | Expected Yield (%) | Purity (LC-MS) |
| Benzoic Acid | R = Phenyl | 90-98% | >95% |
| 4-Methoxybenzoic Acid | R = 4-Methoxyphenyl | 88-96% | >95% |
| Thiophene-2-carboxylic acid | R = 2-Thienyl | 85-95% | >95% |
| Cyclohexanecarboxylic acid | R = Cyclohexyl | 80-90% | >95% |
Causality and Self-Validation
Expertise in Action: The choice of sodium triacetoxyborohydride in the reductive amination protocol is deliberate. It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts.[14] This inherent selectivity ensures a cleaner reaction profile, which is crucial in a parallel synthesis format where purification can be a bottleneck.
Trustworthy Protocols: Each protocol is designed as a self-validating system. The inclusion of standard control reactions (e.g., a simple, unhindered aldehyde or carboxylic acid) within each library synthesis plate provides an internal benchmark for reaction performance. Consistent high yields in these control reactions validate the integrity of the reagents and the experimental setup for that specific run.
Conclusion
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a highly effective building block for parallel synthesis. Its secondary amine functionality provides a reliable point for diversification through robust reactions like reductive amination and amide coupling. The embedded THP-ether moiety offers a strategic advantage by favorably modulating the physicochemical properties of the resulting library members, potentially increasing their drug-likeness. The protocols detailed herein provide a validated framework for the efficient generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery.
References
-
ResearchGate. (2025). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
National Institutes of Health. (n.d.). Tetrahydropyran | C5H10O | CID 8894. PubChem. [Link]
-
Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
-
ResearchGate. (2024). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]
-
Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(10), 1634-1655. [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
ResearchGate. (2025). Physical Properties in Drug Design. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
ChemRxiv. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
Chemistry LibreTexts. (2021). 23.4: Physical Properties of Amines. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]
-
Scribd. (n.d.). BOCSCI | PDF | Functional Group | Chemical Compounds. [Link]
- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
-
Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
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The Synthetic Utility of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Guide for Medicinal Chemists
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is a central theme. Researchers and drug development professionals continually seek structural motifs that can confer favorable absorption, distribution, metabolism, and excretion (ADME) properties. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine emerges as a highly valuable reagent, strategically designed to introduce a moiety—the tetrahydropyran (THP) ether—that is increasingly recognized for its positive impact on drug-like characteristics.
The tetrahydropyran ring system is a saturated six-membered ether. It is considered a "privileged scaffold" due to several key features. As a bioisostere of a cyclohexane ring, the THP moiety reduces lipophilicity, which can enhance aqueous solubility and improve a compound's overall ADME profile[1]. The ether oxygen can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets[1][2]. This guide provides a comprehensive overview of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine as a reagent, detailing its synthesis and its application in two cornerstone reactions of medicinal chemistry: reductive amination and amide coupling.
I. Synthesis of the Reagent
A robust and scalable synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is critical for its utilization as a building block. A plausible and efficient two-step synthetic sequence begins with the etherification of a readily available phenol followed by a direct reductive amination.
Logical Workflow for Reagent Synthesis
Sources
Application Notes and Protocols for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental setup and reaction protocols involving N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This versatile secondary amine is a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] The protocols detailed herein focus on two fundamental transformations of secondary amines: N-acylation to form amides and reductive amination to generate tertiary amines. These notes are designed to offer not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Utility of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a secondary amine, a common pharmacophore and a key handle for molecular elaboration, and a tetrahydropyran (THP) ether moiety. The THP group is often introduced into drug candidates to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the final compound.[2] The secondary amine provides a nucleophilic center that readily participates in a variety of bond-forming reactions, making this compound an ideal scaffold for library synthesis and lead optimization.
This guide will focus on two high-yield, reliable protocols for the derivatization of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine:
-
N-Acylation: The reaction with an acylating agent to form a stable amide bond. This is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules.
-
Reductive Amination: A robust method for the formation of tertiary amines by reaction with a carbonyl compound followed by in-situ reduction. This strategy avoids the common pitfalls of direct N-alkylation, such as over-alkylation.[3][4]
Safety and Handling
While a specific safety data sheet (SDS) for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not widely available, its structure suggests that it should be handled with the same precautions as other benzylamine derivatives.[5][6]
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8] May cause skin irritation and serious eye damage.[6][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[7]
Always consult the material safety data sheet (MSDS) for all reagents used in the following protocols.
Protocol I: N-Acylation with Acetic Anhydride
This protocol details the straightforward and efficient N-acetylation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine to yield N-methyl-N-(4-(tetrahydropyran-4-yloxy)benzyl)acetamide. The use of an acid anhydride is a common and effective method for this transformation.[9]
Rationale for Experimental Choices
-
Acylating Agent: Acetic anhydride is chosen for its high reactivity and the ease of removal of the acetic acid byproduct.
-
Solvent: The reaction can often be run neat, which simplifies the procedure and work-up.[9] If solubility is an issue, a non-protic solvent like dichloromethane (DCM) or diethyl ether can be used.
-
Temperature: The reaction is typically exothermic and proceeds rapidly at room temperature.[4]
-
Work-up: A simple aqueous work-up is sufficient to remove the acetic acid byproduct and any unreacted starting material.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Molar Equiv. |
| N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2 | 235.32 | 235 mg | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 112 µL (1.2 mmol) | 1.2 |
| Dichloromethane (DCM) (optional) | 75-09-2 | 84.93 | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 20 mL | - |
| Brine | - | - | 10 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Protocol
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (235 mg, 1.0 mmol).
-
If using a solvent, add dichloromethane (5 mL) and stir until the amine is fully dissolved.
-
Slowly add acetic anhydride (112 µL, 1.2 mmol) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel containing saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
N-Acylation Workflow Diagram
Caption: Workflow for the N-acylation of the target amine.
Protocol II: Reductive Amination with Acetone
This protocol describes the synthesis of N,N-dimethyl-4-(tetrahydropyran-4-yloxy)benzylamine via a one-pot reductive amination reaction. This method is highly efficient for creating tertiary amines from secondary amines and carbonyl compounds.[10]
Rationale for Experimental Choices
-
Carbonyl Source: Acetone is a simple, readily available ketone that will add an isopropyl group to the nitrogen.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4][10] It is less sensitive to acidic conditions than sodium borohydride and can be added directly to the reaction mixture.
-
Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations as it is non-protic and effectively solubilizes the reactants and intermediates.[10]
-
Catalyst: A small amount of acetic acid is often used to catalyze the formation of the intermediate iminium ion, which is then reduced by STAB.[10]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Molar Equiv. |
| N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2 | 235.32 | 235 mg | 1.0 |
| Acetone | 67-64-1 | 58.08 | 146 µL (2.0 mmol) | 2.0 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 318 mg (1.5 mmol) | 1.5 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 10 mL | - |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | 6 µL (0.1 mmol) | 0.1 |
| Saturated Sodium Bicarbonate Solution | - | - | 20 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (235 mg, 1.0 mmol) in 1,2-dichloroethane (10 mL).
-
Add acetone (146 µL, 2.0 mmol) followed by acetic acid (6 µL, 0.1 mmol).
-
Stir the mixture for 20 minutes at room temperature to allow for the formation of the iminium ion.
-
In one portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reductive Amination Pathway Diagram
Caption: The pathway of reductive amination.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). Molecules. [Link]
-
Nnamonu, L., Agwada, V., & Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. [Link]
- JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines. (n.d.).
-
N-Methyl-4-methylbenzylamine | C9H13N. (n.d.). PubChem. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
N-Acylation Reactions of Amines. (2018). ResearchGate. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Research. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Arkivoc. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). Molecules. [Link]
-
Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. (2025). ResearchGate. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]
-
Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer. [Link]
-
Showing Compound N-Methylbenzylamine (FDB012647). (n.d.). FooDB. [Link]
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- 1. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Strategic Integration of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in Modern Drug Discovery Pipelines
Introduction: Unpacking the Potential of a Versatile Chemical Scaffold
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a meticulously designed chemical entity that stands as a testament to the principles of modern medicinal chemistry. Its strategic combination of a substituted benzylamine core with a tetrahydropyran (THP) moiety offers a unique set of physicochemical properties that are highly advantageous in the development of novel therapeutics. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in contemporary drug discovery pipelines. We will delve into its role as a key building block, providing detailed protocols and elucidating the scientific rationale behind its utilization.
The true value of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine lies in the synergistic interplay of its constituent parts. The N-methylbenzylamine fragment provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.[1][2] Concurrently, the tetrahydropyran ring, a saturated heterocyclic ether, is a well-established bioisostere for carbocyclic rings, often introduced to modulate a compound's metabolic stability, aqueous solubility, and overall pharmacokinetic profile.[3] This strategic combination makes N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine a valuable starting material for the synthesis of compound libraries aimed at a diverse range of biological targets.
Core Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary application of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in drug discovery is as a pivotal intermediate in the synthesis of complex bioactive molecules. Its utility is particularly evident in the construction of targeted therapies, where precise molecular recognition is paramount. A prime example of a closely related analogue's application is in the synthesis of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax.[4] The synthesis of Venetoclax and its structural analogues often involves the coupling of a substituted aniline with a suitable electrophile, a role for which N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is exceptionally well-suited.
Application as a Key Building Block in Targeted Therapy Synthesis
The N-methyl group and the secondary amine of the benzylamine moiety provide a reactive site for the formation of amides, sulfonamides, and other functionalities commonly found in pharmacologically active compounds. The tetrahydropyran-4-yloxy substituent, on the other hand, can occupy specific pockets within a biological target's binding site, potentially forming favorable hydrogen bond interactions and enhancing binding affinity.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry.
Protocol 1: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine via Reductive Amination
This protocol outlines a standard and efficient method for the synthesis of the title compound from commercially available starting materials. Reductive amination is a cornerstone of medicinal chemistry for the formation of secondary and tertiary amines.
Materials:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add methylamine solution (1.1 - 1.5 eq) to the stirred solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-16 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine as a pure compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of other reducible functional groups. Its slower reaction rate compared to other borohydrides minimizes side reactions.
-
Solvent Selection: Dichloromethane and 1,2-dichloroethane are excellent solvents for this reaction due to their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes any residual acid and quenches the excess reducing agent. The brine wash helps to remove water from the organic layer.
Protocol 2: Incorporation into a Bioactive Scaffold: Synthesis of a Sulfonamide Derivative
This protocol demonstrates how N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be used to synthesize a more complex molecule, such as a sulfonamide, a common pharmacophore in many drugs.
Materials:
-
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
-
Aryl sulfonyl chloride (e.g., Dansyl chloride or a custom-synthesized sulfonyl chloride)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq) and the base (1.5 - 2.0 eq) in DCM or THF.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. Add a solution of the aryl sulfonyl chloride (1.1 eq) in the same solvent dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over a drying agent, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Solubility | Soluble in most organic solvents (DCM, THF, Methanol) |
| CAS Number | 898289-40-2 |
Visualization of Key Processes
Synthetic Workflow
Caption: Synthetic route to the title compound via reductive amination.
Application in a Drug Discovery Pipeline
Caption: Role in a typical drug discovery workflow.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical transformations that are routinely used in the pharmaceutical industry. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS. The purification of the final products by column chromatography or recrystallization ensures the high purity required for subsequent biological testing. The structural identity and purity of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion: A Valuable Asset for Medicinal Chemists
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in the pursuit of novel therapeutics. Its unique combination of a reactive benzylamine core and a property-modulating tetrahydropyran moiety makes it a valuable asset for medicinal chemists. The protocols and insights provided in this application note are intended to empower researchers to effectively integrate this versatile compound into their drug discovery pipelines, ultimately accelerating the development of new medicines for a wide range of diseases.
References
- Albany Molecular Research Inc. (2018). Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination. European Patent EP3412666A1.
- Ngassa, F. N., & Stenforb, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
ResearchGate. (2025). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
-
MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]
- 3. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]
- 4. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]
Topic: A Robust and Scalable Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine for Library Production
An Application Note for Medicinal & Process Chemistry
Abstract
This application note provides a detailed, field-tested protocol for the scale-up synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a key building block for combinatorial chemistry and library synthesis in drug discovery. The featured methodology is centered around a highly efficient one-pot reductive amination, selected for its operational simplicity, high yield, and scalability. We will delve into the mechanistic rationale behind reagent selection, provide a step-by-step guide for a 100-gram scale synthesis, and address critical safety and handling considerations. The protocol is designed to be self-validating, ensuring researchers can reliably produce high-purity material for their discovery pipelines.
Introduction & Strategic Overview
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a valuable secondary amine intermediate in medicinal chemistry. Its structure incorporates a metabolically stable tetrahydropyran (THP) ether, a common motif for improving the pharmacokinetic properties of drug candidates, and a reactive secondary amine for diverse downstream functionalization. To support the demands of library production, a synthetic route must be not only efficient but also robust, scalable, and economically viable.
The method of choice for constructing the target C-N bond is the direct reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. This transformation is one of the most powerful and widely used methods for amine synthesis in the pharmaceutical industry due to its reliability and broad substrate scope.[1][2] The one-pot procedure involves the initial formation of an iminium ion intermediate, which is subsequently reduced in situ to the desired amine.
This protocol has been optimized for scale, focusing on the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for large-scale operations because it is a mild and selective hydride donor that can reduce iminium ions in the presence of the starting aldehyde, minimizing the formation of over-alkylation products or reduction of the aldehyde to an alcohol.[3]
Reaction Scheme
Materials & Experimental Protocol (100g Scale)
This section details the complete protocol for the synthesis of the title compound on a 100-gram scale.
Reagent & Equipment Data
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount Used | Supplier/Grade |
| 4-(tetrahydropyran-4-yloxy)benzaldehyde | 206.24 | 0.485 | 1.0 | 100.0 g | >98%, Synthesis Grade |
| Methylamine (40 wt% in H₂O) | 31.06 | 0.727 | 1.5 | 56.4 g (141 mL) | 40 wt% Solution |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 0.582 | 1.2 | 123.3 g | >95%, Anhydrous |
| Dichloromethane (DCM) | 84.93 | - | - | 1.5 L | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~1.0 L | Aqueous Solution |
| Saturated Sodium Chloride (Brine) | - | - | - | 500 mL | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~50 g | Reagent Grade |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
500 mL pressure-equalizing dropping funnel
-
Digital thermometer/temperature probe
-
Nitrogen inlet/outlet (bubbler)
-
Ice-water bath
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Vacuum pump and distillation apparatus
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purge with nitrogen for 15 minutes.
-
Initial Charge: Charge the reactor with 4-(tetrahydropyran-4-yloxy)benzaldehyde (100.0 g, 0.485 mol) and anhydrous dichloromethane (1.0 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to 0-5°C using an ice-water bath.
-
Methylamine Addition: Slowly add the methylamine solution (40 wt% in H₂O, 141 mL, 0.727 mol) via the dropping funnel over approximately 30 minutes. Causality Note: A slight excess of the amine is used to drive the equilibrium towards iminium formation. The slow, cold addition is crucial to manage the exotherm from the acid-base reaction and imine formation. Maintain the internal temperature below 10°C.
-
Imine Formation: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour. The solution may become cloudy, which is normal.
-
Reduction: Begin the portion-wise addition of Sodium Triacetoxyborohydride (123.3 g, 0.582 mol) over 1.5-2 hours. Critical Step: This step is exothermic and will generate gas (hydrogen). Add the solid in small portions (~10-15 g at a time), ensuring the internal temperature does not exceed 15°C and that gas evolution is controlled.
-
Reaction Monitoring: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction for the disappearance of the aldehyde/imine intermediate by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS.
-
Quenching: After the reaction is deemed complete, cool the mixture back down to 0-5°C. Slowly and carefully quench the reaction by adding 1.0 L of saturated sodium bicarbonate solution. Safety Note: This will cause vigorous gas evolution (CO₂ and residual H₂). Ensure adequate headspace in the reactor and controlled addition.
-
Workup: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a 4 L separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Drying and Concentration: Combine all organic layers. Wash with brine (500 mL), dry over anhydrous magnesium sulfate (~50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude oil by vacuum distillation to afford N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine as a clear, colorless to pale yellow oil. For library applications requiring the highest purity, a final silica gel chromatography step may be employed, though distillation is often sufficient and more scalable.
Expected Results
| Parameter | Typical Value |
| Yield | 95 - 105 g (88 - 97%) |
| Appearance | Colorless to pale yellow oil |
| Purity (¹H NMR) | >98% |
| Purity (LC-MS) | >98% |
| ¹H NMR (CDCl₃) | Consistent with the structure |
| MS (ESI+) | m/z = 222.15 [M+H]⁺ |
Safety & Handling Considerations
Scaling up chemical reactions requires stringent adherence to safety protocols. The primary hazards in this procedure are associated with the reducing agent and the solvent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃):
-
Reactivity: Reacts with water and protic solvents, releasing flammable hydrogen gas which may ignite spontaneously.[4][5] It must be handled in a dry environment and stored under an inert atmosphere.[4][6]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4][6] Handle the solid in a well-ventilated fume hood to avoid inhaling dust.[6][7]
-
Quenching: The quenching step must be performed slowly and with cooling to control the exotherm and gas evolution. Never add water or protic quench directly to a large, un-dissipated mass of the reagent.
-
-
Dichloromethane (DCM):
-
Toxicity: DCM is a suspected carcinogen and a volatile organic compound. All operations must be conducted within a certified chemical fume hood.
-
Waste: Halogenated waste must be collected and disposed of according to institutional and local environmental regulations.
-
-
Methylamine:
-
Corrosivity & Toxicity: Methylamine is corrosive and toxic. The aqueous solution has a high vapor pressure of ammonia-like gas. Handle only in a fume hood with appropriate PPE.
-
Conclusion
This application note outlines a validated and highly efficient protocol for the gram-scale synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. By employing a one-pot reductive amination with Sodium Triacetoxyborohydride, this process offers high yields, operational simplicity, and a favorable safety profile for scaling. The detailed procedural steps and causal explanations provide researchers in drug discovery and process development with a reliable method to produce this key amine building block for library synthesis campaigns.
References
-
ResearchGate. Large‐scale reductive amination and synthesis applications. Available from: [Link]
-
ResearchGate. A Practical Catalytic Reductive Amination of Carboxylic Acids. Available from: [Link]
-
ResearchGate. Gram‐scale synthesis of benzylamine from benzonitrile. Available from: [Link]
-
ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis. Available from: [Link]
-
ResearchGate. Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Available from: [Link]
-
ACS Omega. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Available from: [Link]
-
Organic Letters. Direct Amidation of Tertiary N-Benzylamines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Chemical Reviews. Reductive Amination in the Synthesis of Pharmaceuticals. Available from: [Link]
-
Reddit. How to purify Benzylamine?. Available from: [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
-
National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link]
-
HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available from: [Link]
-
Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available from: [Link]
-
PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available from: [Link]
- Google Patents. 4-amino-N-alkyl benzylamine preparation methood.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. Process for producing 4- (4-alkylphenoxy) benzylamines.
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available from: [Link]
- Google Patents. Methylamines purification process.
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Catalytic Conditions for the Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. This application note provides a comprehensive guide to its synthesis via one-pot reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. We present two robust catalytic protocols: a heterogeneous catalytic hydrogenation using Palladium on carbon (Pd/C) and a homogeneous reduction using a stoichiometric borohydride reagent, Sodium Triacetoxyborohydride (STAB). This document offers detailed, step-by-step experimental procedures, discusses the mechanistic rationale behind reagent selection, and provides quantitative data to guide researchers in achieving high-yield, high-purity synthesis of the target amine.
Introduction: The Synthetic Value of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) incorporates several desirable structural motifs: a secondary methylamine, which can be crucial for modulating pharmacological properties such as solubility and target binding; a benzyl group, providing a common scaffold; and a tetrahydropyran (THP) ether, which often serves as a bioisostere for other functional groups to improve metabolic stability or pharmacokinetic profiles.
The most direct and atom-economical route to this compound is through the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde.[1] This one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine.[2] This guide will detail two highly effective catalytic methods to achieve this transformation, catering to different laboratory capabilities and downstream requirements.
Mechanistic Overview: The Reductive Amination Pathway
Reductive amination is a powerful C-N bond-forming reaction that proceeds in two main stages within a single reaction vessel.[3] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 4-(tetrahydropyran-4-yloxy)benzaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be achieved either by catalytic hydrogenation, where H₂ gas is the reductant and a metal catalyst facilitates the addition of hydrogen across the double bond, or by a hydride reducing agent, which delivers a hydride ion (H⁻) to the imine carbon.[2]
The choice of catalyst or reducing agent is crucial for selectivity. The ideal reagent should reduce the imine intermediate much faster than it reduces the starting aldehyde to avoid the formation of the corresponding alcohol as a byproduct.[2]
}
Comparative Analysis of Catalytic Protocols
Two primary catalytic strategies are presented, each with distinct advantages. The choice between them depends on factors such as available equipment (hydrogenation apparatus), sensitivity of other functional groups, and cost.
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Stoichiometric Hydride |
| Catalyst/Reagent | 10% Palladium on Carbon (Pd/C) | Sodium Triacetoxyborohydride (STAB) |
| Reductant | Hydrogen Gas (H₂) | Hydride (H⁻) from STAB |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Dichloromethane (DCM), Dichloroethane (DCE) |
| Pressure | 1 atm to 5 bar | Atmospheric |
| Temperature | 20-40 °C[4] | 0-25 °C |
| Key Advantages | High atom economy, catalyst is recyclable, generates only water as a byproduct. | No specialized pressure equipment needed, tolerant of many functional groups, mild conditions.[2] |
| Considerations | Requires hydrogenation equipment, potential for catalyst poisoning, flammability of H₂. | Stoichiometric reagent use, generates borate waste, reagent is moisture-sensitive.[2] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol A: Heterogeneous Catalytic Hydrogenation
This protocol is adapted from established procedures for the synthesis of N-benzylamines via catalytic hydrogenation.[4] It is highly efficient and environmentally benign.
Materials and Equipment:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.2 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)
-
Methanol (ACS Grade)
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
Standard laboratory glassware
-
Celite® for filtration
Step-by-Step Procedure:
-
Reaction Setup: To a hydrogenation flask, add 4-(tetrahydropyran-4-yloxy)benzaldehyde (e.g., 5.0 g, 22.7 mmol, 1.0 eq) and methanol (100 mL). Stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the methylamine solution (e.g., 3.1 mL of 40% in H₂O, 27.2 mmol, 1.2 eq) to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation. A slight warming may be observed.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 240 mg, ~1 mol%) to the reaction mixture under a stream of nitrogen or argon.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Pressurize the vessel to the desired pressure (1-4 bar) and begin vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours, as indicated by the complete consumption of the imine intermediate.
-
Workup and Purification: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. c. Concentrate the filtrate under reduced pressure to yield the crude product. d. The product is often of high purity, but can be further purified by column chromatography on silica gel if necessary (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine).
Expected Yield: >90%
}
Protocol B: Stoichiometric Hydride Reduction
This protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), a mild and selective reducing agent ideal for reductive aminations.[2] It is particularly useful for small-scale synthesis and when specialized hydrogenation equipment is unavailable. A very similar procedure using NaCNBH₃ has been reported for an analogous aldehyde, demonstrating the viability of this approach.[5]
Materials and Equipment:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (optional, catalytic amount)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 4-(tetrahydropyran-4-yloxy)benzaldehyde (e.g., 2.20 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL).
-
Amine Addition: Add the methylamine solution (6.0 mL of 2.0 M in THF, 12.0 mmol, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to accelerate imine formation, though it is often not necessary.
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (e.g., 3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. The addition may be slightly exothermic. Maintain the temperature at or below 25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the consumption of the starting material and imine intermediate by TLC or LC-MS.
-
Workup and Purification: a. Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM).
Expected Yield: 85-95%
Conclusion
The synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be achieved efficiently and in high yield via one-pot reductive amination. Both catalytic hydrogenation with Pd/C and stoichiometric reduction with STAB represent reliable and scalable methods. The choice of protocol will depend on the specific needs and resources of the laboratory. The detailed procedures and mechanistic discussions provided herein serve as a robust guide for researchers in pharmaceutical and chemical development.
References
- Process for the preparation of N-benzylamines. European Patent EP1247799A2, filed April 2, 2002, and issued October 9, 2002.
-
Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. Request PDF on ResearchGate. (Accessed January 2026). [Link]
-
Reductive amination. Wikipedia. (Accessed January 2026). [Link]
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Catalytic Reductive Aminations using Molecular Hydrogen for Synthesis of Different Kinds of Amines. Request PDF on ResearchGate. (Accessed January 2026). [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]
-
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Applichem. (Accessed January 2026). [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (Accessed January 2026). [Link]
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- 5. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, with CAS Number 898289-40-2 and molecular formula C₁₃H₁₉NO₂, is a chemical intermediate of interest in medicinal chemistry and drug development.[1] Its structure combines a benzylamine core, known for its utility in synthesizing biologically active compounds, with a tetrahydropyran moiety, which can modulate physicochemical properties such as solubility. The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols.
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The protocols herein are synthesized from safety data for structurally analogous compounds, including benzylamines and ethers, to ensure a high standard of laboratory safety.
I. Hazard Identification and Risk Assessment
While a specific, publicly available Safety Data Sheet (SDS) for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not readily accessible, a robust risk assessment can be conducted by examining its constituent chemical motifs: the benzylamine group and the tetrahydropyran (ether) group.
Benzylamine Moiety: Benzylamine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3] They are often classified as harmful if swallowed or in contact with skin.[4] Inhalation of vapors may cause respiratory tract irritation.[3]
Tetrahydropyran (Ether) Moiety: Cyclic ethers like tetrahydropyran are susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[5] This is a critical consideration for the long-term storage of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Anticipated GHS Hazard Classifications: Based on analogous compounds, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine should be handled as if it possesses the following hazards:
-
Acute Toxicity, Oral (Harmful)
-
Acute Toxicity, Dermal (Harmful)
-
Skin Corrosion/Irritation (Causes severe burns)
-
Serious Eye Damage/Eye Irritation (Causes serious eye damage)
A summary of the key chemical and physical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 898289-40-2 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Appearance | Assumed to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Table 1: Physicochemical Properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
II. Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the laboratory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
The following diagram illustrates the workflow for ensuring adequate personal protection.
Caption: PPE workflow before handling the compound.
III. Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to mitigate the risks associated with N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
General Handling Precautions:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.
Weighing and Transfer Protocol:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated enclosure.
-
Don all required PPE.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the compound.
-
Use a clean spatula to transfer the desired amount to a tared container.
-
Securely close both the stock container and the new container.
-
Clean any spills on the balance or surrounding area immediately with an appropriate solvent and absorbent material.
-
Dispose of contaminated materials as hazardous waste.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety department.
IV. Storage and Stability
Proper storage is critical to maintain the integrity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine and to prevent the formation of hazardous byproducts.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. A recommended storage temperature is typically refrigerated (2-8 °C), but always consult the supplier's specific recommendations.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.
-
Container: Keep the container tightly sealed.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Peroxide Formation Management: Due to the tetrahydropyran moiety, this compound is at risk of forming explosive peroxides over time when exposed to oxygen.
-
Date Containers: Upon receipt and upon opening, clearly label the container with both dates.
-
Monitor for Peroxides: If the compound has been stored for an extended period (e.g., more than one year after opening), it should be tested for the presence of peroxides before use, especially before any distillation or concentration steps. Peroxide test strips are commercially available for this purpose.
-
Disposal of Old Stock: Dispose of any containers of unknown age or those that test positive for peroxides as hazardous waste. Do not attempt to open a container if crystalline solids are observed around the cap, as these could be explosive peroxides.
The following decision tree outlines the storage and peroxide management protocol.
Caption: Decision tree for storage and peroxide checks.
V. Waste Disposal
All waste containing N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine must be treated as hazardous.
-
Chemical Waste: Collect all waste solutions and contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Empty Containers: "Empty" containers may still retain hazardous residues and should be disposed of as hazardous waste.
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's environmental health and safety department for specific guidance.
VI. Conclusion
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards based on its chemical structure and by rigorously adhering to the protocols outlined in these notes, researchers can work with this compound safely and effectively. The cornerstones of this safety protocol are the consistent use of engineering controls and PPE, meticulous attention to storage conditions to prevent peroxide formation, and a clear understanding of emergency procedures.
References
-
PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). O-(Tetrahydropyran-2-yl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction yield for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine synthesis
Welcome to the dedicated technical support guide for the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common challenges, provide evidence-based solutions, and offer detailed protocols to help you optimize your reaction yield and purity.
Introduction: Strategic Approach to Synthesis
The target molecule, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, is a secondary amine. The most reliable and selective method for its synthesis is reductive amination . This approach involves the reaction of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3][4]
Direct N-methylation of 4-(tetrahydropyran-4-yloxy)benzylamine with a methylating agent like methyl iodide is a possible alternative, but it is notoriously difficult to control. This method often leads to over-alkylation, producing significant amounts of the tertiary amine and even quaternary ammonium salts, which complicates purification and lowers the yield of the desired product.[1][5] Therefore, this guide will focus primarily on optimizing the superior reductive amination pathway.
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Answer: Low yield is the most common complaint and can originate from several stages of the reaction. A systematic diagnosis is key.
Caption: Troubleshooting logic for diagnosing low reaction yield.
1. Cause: Inefficient Imine Formation The equilibrium between the carbonyl and amine to form the imine must be favorable before the reduction step.[3][4]
-
Solution:
-
pH Control: The reaction is often catalyzed by weak acid. The optimal pH is typically between 5 and 6. At lower pH, the amine becomes fully protonated and non-nucleophilic. At higher pH, the carbonyl is not sufficiently activated. You can add a small amount of acetic acid (AcOH) to catalyze imine formation.
-
Water Removal: Imine formation produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product. Consider adding an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.[2]
-
Pre-Stir Time: Allow the aldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent to allow for sufficient imine formation.
-
2. Cause: Ineffective Reduction The choice and quality of the reducing agent are critical.
-
Solution:
-
Reagent Quality: Hydride reducing agents, especially sodium triacetoxyborohydride (NaBH(OAc)₃), are sensitive to moisture. Use a freshly opened bottle or a reagent stored properly in a desiccator.
-
Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the best choice for this reaction. It is mild enough that it will not readily reduce the starting aldehyde, is selective for the iminium ion, and does not require stringent pH control like sodium cyanoborohydride (NaBH₃CN).[1][3] While NaBH₄ can be used, it must be added only after imine formation is complete, as it will rapidly reduce the starting aldehyde to the corresponding alcohol.[6][7]
-
Question: My final product is contaminated with a significant amount of the starting aldehyde and/or 4-(tetrahydropyran-4-yloxy)benzyl alcohol. Why is this happening?
Answer: This points to a competition between the desired reductive amination and the undesired reduction of the starting aldehyde.
-
Cause: The reducing agent is reacting with the aldehyde before imine formation is complete. This is a very common issue when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[7][8]
-
Solution:
-
Use a Selective Reductant: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a sterically hindered and less reactive hydride donor, making it highly selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde or ketone.[3]
-
Two-Step, One-Pot Procedure: If you must use NaBH₄, ensure imine formation is complete before its addition. Mix the aldehyde, methylamine, and a suitable solvent (like methanol) and stir for 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the aldehyde. Once confirmed, cool the reaction in an ice bath before slowly adding the NaBH₄.
-
Question: I am observing a new, less polar spot on my TLC plate which I suspect is the tertiary amine (N,N-dimethyl-4-(tetrahydropyran-4-yloxy)benzylamine). How can I prevent this over-methylation?
Answer: While reductive amination is generally good at preventing over-alkylation, it can still occur, especially if formaldehyde is present as an impurity or generated in situ.
-
Cause: The newly formed secondary amine product can react with another molecule of the aldehyde and then be reduced, although this is generally slow. A more likely cause is contamination of the methylamine source or the generation of formaldehyde, which is highly reactive.
-
Solution:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) relative to the aldehyde to ensure the aldehyde is fully consumed in forming the initial imine. Avoid a large excess of the reducing agent.
-
Use High-Purity Reagents: Ensure your methylamine solution is of high quality and has not degraded.
-
Alternative Methyl Source: If over-methylation remains a persistent issue, consider alternative protocols for selective mono-methylation, although these are more complex.[5] For this specific target, optimizing the reductive amination conditions is almost always the most practical solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It offers an excellent balance of reactivity and selectivity, works under mild conditions, and avoids the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[1][3]
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Highly selective for imines/iminium ions; mild; commercially available. | Moisture sensitive; higher cost. |
| NaBH₃CN | Selective under controlled pH; tolerant of protic solvents. | Highly toxic (releases HCN); pH-sensitive.[3][8] |
| NaBH₄ | Inexpensive; powerful reductant. | Reduces aldehydes/ketones quickly, leading to side products; must be added after imine formation is complete.[1][7] |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent; high efficiency. | Requires specialized hydrogenation equipment; catalyst can sometimes be deactivated by amines.[2][3] |
Q2: Which solvent should I use? A2: The choice of solvent depends on the reducing agent.
-
For NaBH(OAc)₃ : Aprotic solvents are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. Tetrahydrofuran (THF) is also a good option.[6]
-
For NaBH₃CN and NaBH₄ : Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[6]
Q3: How do I prepare the starting material, 4-(tetrahydropyran-4-yloxy)benzaldehyde? A3: This starting material is typically prepared via a Williamson ether synthesis by reacting 4-hydroxybenzaldehyde with a suitable 4-halotetrahydropyran (e.g., 4-bromotetrahydropyran) or, more commonly, by an acid-catalyzed reaction of 4-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran, followed by rearrangement, though direct alkylation is more direct for the specific tetrahydropyran-4-yloxy isomer. A simpler method involves reacting 4-hydroxybenzaldehyde with 4-hydroxytetrahydropyran under Mitsunobu conditions or by reacting the sodium salt of 4-hydroxybenzaldehyde with 4-tosyloxytetrahydropyran.[9][10]
Q4: How can I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point. Add a small amount of triethylamine (~1%) to the eluent to prevent the amine product from streaking on the silica plate.
-
Visualization:
-
UV Light (254 nm): To see the aromatic starting material and product.
-
Potassium Permanganate (KMnO₄) stain: The aldehyde will stain brightly yellow/brown immediately. The amine product will also stain.
-
Ninhydrin stain: This is highly specific for primary and secondary amines. The product spot will turn a distinct color (often yellow or purple) upon heating. The starting aldehyde will not react.
-
Q5: What is the best method for purifying the final product? A5:
-
Aqueous Workup: After the reaction is complete, quench any remaining reducing agent carefully with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or DCM.
-
Acid-Base Extraction: To remove non-basic impurities (like the benzyl alcohol byproduct), you can wash the organic layer with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.[11]
-
Silica Gel Chromatography: This is the most common method for achieving high purity. Use the eluent system developed during your TLC monitoring, with ~1% triethylamine added to ensure the product elutes cleanly.
Detailed Experimental Protocol
Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine via Reductive Amination
Materials:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH, optional, ~0.1 eq)
-
Saturated aq. NaHCO₃ solution
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add the methylamine solution (1.5 eq) to the flask. If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient with 1% triethylamine) to afford the pure N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Synthesis. (n.d.). Reductive Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Sukhorukov, A. V., et al. (2016). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Reddit. (2023). Methylation of NH2 Troubleshooting?. r/Chempros. [Link]
-
ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. [Link]
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Sciencemadness Discussion Board. (2009). Monomethylation of primary amines: N-methyl-2-phenethylamine. [Link]
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Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
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Royal Society of Chemistry. (2020). Selective N-monomethylation of primary amines. [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. [Link]
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ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... [Link]
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Reddit. (2023). Methylation of a primary amine to a secondary?. r/chemistry. [Link]
-
YouTube. (2020). 09.10 Reductive Amination. [Link]
-
ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]
-
ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
-
Molecules. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
-
Angewandte Chemie. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. [Link]
-
Semantic Scholar. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
- Google Patents. (n.d.).
-
Beilstein Journal of Organic Chemistry. (n.d.). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. [Link]
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- 5. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 11. reddit.com [reddit.com]
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Technical Support Center: Purification of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Welcome to the technical support guide for the purification of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS: 898289-40-2).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this pharmaceutical intermediate at high purity. As a secondary benzylamine, this compound presents specific purification hurdles, primarily due to the basicity of the nitrogen atom. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Section 1: Understanding the Starting Point: The Crude Material
Successful purification begins with understanding the potential impurities in your crude product. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is typically synthesized via the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine.[3][4] This context is critical for anticipating the nature of the contaminants you need to remove.
Q1: What are the most common impurities I should expect in my crude product after a reductive amination synthesis?
A1: Your crude material will likely contain a mixture of unreacted starting materials, reaction intermediates, and byproducts from the reducing agent. The exact profile depends on your specific reaction conditions, but you should anticipate the following:
| Impurity | Source | Key Characteristics & Removal Strategy |
| 4-(tetrahydropyran-4-yloxy)benzaldehyde | Unreacted starting material | Neutral, non-basic. Can be effectively removed by an acid-base extraction.[5] |
| Imine Intermediate | Incomplete reduction | Can hydrolyze back to the aldehyde and amine. Less stable than the final product. Typically removed by chromatography. |
| Borate Salts / Reagent Byproducts | From reducing agents like NaBH(OAc)₃ or NaBH₃CN | Inorganic salts. Removed by an aqueous workup.[4] |
| Tertiary Amine (Dibenzylation) | Over-alkylation of the amine | More lipophilic and less polar than the desired secondary amine. Can be difficult to separate by chromatography but may be removed by careful crystallization. |
| Oxidation Products | Air exposure of the final product | Benzylamines can oxidize, leading to discoloration.[6] Minimize by working under an inert atmosphere and storing properly. |
| Reaction Solvents | Dichloromethane (DCM), Methanol (MeOH), THF, etc.[4][7] | Volatile. Removed under reduced pressure, but residual amounts may require thorough drying. |
Section 2: Troubleshooting Guide for Common Purification Techniques
This section addresses the most frequent and frustrating issues encountered during the purification of this and similar basic amines.
Q2: My amine is streaking severely on my silica gel column, my fractions are broad, and the final yield is very low. What is happening and how do I fix it?
A2: This is the most common problem when purifying amines on silica gel.
-
The Cause: The root cause is a strong acid-base interaction between the basic secondary amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[8][9] This interaction causes your compound to "stick" to the column, leading to poor peak shape (streaking or tailing), irreversible adsorption, and significant loss of material.[5]
-
The Solutions: You must neutralize or "mask" the acidic silica surface to achieve a clean separation. Here are three proven strategies:
-
Mobile Phase Modification (Most Common): Add a small amount of a volatile competing base to your eluent. Triethylamine (Et₃N) is the standard choice. This base will preferentially interact with the acidic silanol sites, allowing your desired amine to travel through the column without strong binding.[5][8][10]
-
Protocol: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% to 1% by volume. Ensure you use this modified eluent to equilibrate the column before loading your sample.
-
-
Use a Deactivated Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or basic stationary phase.
-
Amine-functionalized Silica: These columns have amine groups bonded to the silica surface, which prevents the unwanted acid-base interaction and often provides excellent peak shape without mobile phase additives.[5][8]
-
Basic Alumina: Alumina is another option, but its separation characteristics differ from silica, so TLC analysis is required to re-optimize the solvent system.
-
-
Switch to Reverse-Phase Chromatography: For highly polar or stubborn amines, reverse-phase (e.g., C18) flash chromatography or HPLC can be very effective.[5][9] To ensure good retention and peak shape, the mobile phase should be buffered at a high pH (typically pH 8-10) to keep the amine in its neutral, free-base form, making it more lipophilic.[9]
-
Q3: Can I avoid chromatography altogether? My synthesis is on a large scale.
A3: Yes, and for large-scale work, avoiding chromatography is highly desirable. A[5]cid-base extraction is a powerful and scalable alternative.
-
The Principle: This technique leverages the basicity of your amine. By treating your crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Neutral impurities, like the starting aldehyde, will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into an organic solvent.
-
The Workflow:
-
Dissolve the crude material in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your amine moves to the aqueous layer as the hydrochloride salt.
-
Separate the layers. The organic layer contains neutral and acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, solid K₂CO₃) until the pH is >10. Your amine will precipitate or form an oil.
-
Extract the aqueous layer with fresh organic solvent. The purified amine is now in this new organic layer.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base.
-
For solid amines, forming the hydrochloride salt can be an excellent purification step in itself, as the salt can often be isolated and recrystallized to a high degree of purity.
Non-Chromatographic Purification Workflow
Caption: A workflow diagram for purifying amines using a scalable acid-base extraction method.
Section 3: Purity Analysis & Stability FAQs
Q4: How can I reliably check the purity of my final product?
A4: A combination of methods provides the highest confidence. *[13] HPLC/UPLC: Reverse-phase HPLC with UV detection (e.g., at 210 nm or 254 nm) is the gold standard for quantitative purity analysis. A[14][15] typical method would use a C18 column with a mobile phase of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid for good peak shape.
-
LCMS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of your main peak and can help identify impurities. *[1] ¹H NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of your compound and can reveal the presence of residual solvents or structurally similar impurities that may co-elute in chromatography.
[16]Q5: My purified, colorless amine turned yellow after a week on the bench. Why, and how should I store it?
A5: The yellowing is a classic sign of oxidation. Benzylamines are susceptible to degradation from atmospheric oxygen and light. *[6] Proper Storage Protocol: To ensure long-term stability, store the purified amine under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect it from light, and at low temperature (in a refrigerator at 2-8 °C or, for long-term storage, in a freezer).
References
- Technical Support Center: Overcoming Challenges in Secondary Amine Purific
- Is there an easy way to purify organic amines?. Biotage.
- How to purify Benzylamine?. Reddit.
- Analytical Chemistry 1956 Vol.28 no.4.
- How do I purify ionizable organic amine compounds using flash column chrom
- Amine purific
- Amine column degradation.
- Identifying Amines: Principles and Practical Methods.
- Process for the preparation of benzylamine salts.
- Specific solvent issues with Reductive Amination/Alkyl
- Process for preparing Benzylamine salts.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine. SynHet.
- Reductive amin
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- Column Chrom
- Application Note – Reductive Amin
- N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Appchem.
- Reductive Amination - Common Conditions. organic-chemistry.org.
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- 6. reddit.com [reddit.com]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
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- 9. biotage.com [biotage.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 12. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 13. iransilicate.com [iransilicate.com]
- 14. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 15. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. magritek.com [magritek.com]
Technical Support Center: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our focus is on providing in-depth, scientifically grounded advice to help you identify, control, and mitigate common impurities, ensuring the highest quality of your final product.
Introduction to the Synthesis
The most prevalent and industrially scalable method for synthesizing N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. This process typically involves two key steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.
Caption: General synthesis workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can complicate purification and impact the final product's purity and yield. This guide will address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction seems to have stalled, and I'm observing a significant amount of unreacted 4-(tetrahydropyran-4-yloxy)benzaldehyde. What could be the cause?
This is a common issue often related to the initial imine formation step.
Possible Causes and Solutions:
-
Inefficient Water Removal: The condensation reaction to form the imine produces water. According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction.
-
Troubleshooting: If your reaction conditions permit, consider using a Dean-Stark apparatus to azeotropically remove water. Alternatively, the addition of drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[1]
-
-
pH of the Reaction Mixture: Imine formation is often catalyzed by mild acid. However, if the medium is too acidic, the amine nucleophile (methylamine) will be protonated, rendering it non-nucleophilic. Conversely, a basic medium may not sufficiently activate the aldehyde's carbonyl group.
-
Troubleshooting: The optimal pH for imine formation is typically between 4 and 5.[1] You can adjust the pH by adding a catalytic amount of a weak acid, such as acetic acid.
-
-
Steric Hindrance: While not a major issue with methylamine, significant steric bulk on the aldehyde could slow the reaction. This is less likely to be the primary issue here.
FAQ 2: I've isolated my product, but I'm seeing a significant impurity with a mass of +14 Da compared to my desired product. What is this, and how can I prevent it?
This impurity is almost certainly the over-alkylation product, N,N-Dimethyl-4-(tetrahydropyran-4-yloxy)benzylamine .
Mechanism of Formation:
The desired product, a secondary amine, can act as a nucleophile and react with another molecule of the imine intermediate. This is then reduced to form the tertiary amine. This is a common side reaction in reductive aminations, especially if the secondary amine is highly reactive.[1]
Caption: Formation pathway of the over-alkylation impurity.
Prevention and Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of methylamine relative to the aldehyde. This will favor the reaction of the aldehyde with the primary amine over the reaction of the imine with the secondary amine product.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the pre-formed imine. This ensures that the imine is reduced as it's formed, minimizing its concentration and the opportunity for it to react with the product.
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) can sometimes offer better selectivity for the imine over the aldehyde and can be added in a one-pot fashion, which can sometimes reduce side reactions.
FAQ 3: My analysis shows an impurity with a mass corresponding to the starting aldehyde plus two hydrogens. What is this impurity?
This is likely (4-(tetrahydropyran-4-yloxy)phenyl)methanol , the alcohol byproduct formed from the reduction of the starting aldehyde.
Mechanism of Formation:
Many reducing agents used for imine reduction, such as sodium borohydride (NaBH₄), can also reduce aldehydes.[2] If the reducing agent is too reactive or if the imine formation is slow, the aldehyde will be reduced to the corresponding alcohol.
Prevention and Mitigation Strategies:
-
Stepwise Procedure: A common strategy is to first allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the aldehyde by TLC or LC-MS.
-
Selective Reducing Agents: Use a reducing agent that is more selective for the imine (or more accurately, the protonated iminium ion) over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic example, as it is most effective at a slightly acidic pH where the imine is protonated and more electrophilic than the aldehyde.[1]
-
Temperature Control: Perform the reduction at a lower temperature to increase the selectivity of the reducing agent.
FAQ 4: I have an impurity that is difficult to separate from my final product and has a similar polarity. What could it be?
This could be the unreacted imine intermediate , N-(4-(tetrahydropyran-4-yloxy)benzylidene)methanamine.
Cause of Presence:
Incomplete reduction of the imine will lead to its presence in the final product. This can be due to:
-
Insufficient Reducing Agent: Not using a sufficient molar excess of the reducing agent.
-
Deactivated Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.
-
Insufficient Reaction Time: The reduction step was not allowed to proceed to completion.
Troubleshooting:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the imine spot/peak.
-
Use a Fresh, Sufficient Amount of Reducing Agent: Ensure your reducing agent is active and use an appropriate excess (typically 1.5-2.0 equivalents).
-
Hydrolysis during Workup: The imine is susceptible to hydrolysis back to the aldehyde and methylamine, especially during an aqueous workup. If you observe the starting aldehyde in your final product, it may be from the hydrolysis of the unreacted imine. A non-aqueous workup or careful pH control can sometimes mitigate this.
Summary of Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Formation Pathway | Typical Analytical Signature (vs. Product) |
| 4-(tetrahydropyran-4-yloxy)benzaldehyde | C₁₂H₁₄O₃ | Unreacted starting material | Lower molecular weight, different retention time (HPLC/GC) |
| (4-(tetrahydropyran-4-yloxy)phenyl)methanol | C₁₂H₁₆O₃ | Reduction of starting aldehyde | Lower molecular weight, different retention time (HPLC/GC) |
| N,N-Dimethyl-4-(tetrahydropyran-4-yloxy)benzylamine | C₁₄H₂₁NO₂ | Over-alkylation of the product | Higher molecular weight (+14 Da), similar retention time |
| N-(4-(tetrahydropyran-4-yloxy)benzylidene)methanamine | C₁₃H₁₇NO₂ | Incomplete reduction of the intermediate | Slightly lower molecular weight, can be unstable |
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine via a Stepwise Reductive Amination
This protocol is designed to minimize the formation of the alcohol byproduct by separating the imine formation and reduction steps.
-
Imine Formation:
-
To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol dropwise at room temperature.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine and the consumption of the aldehyde by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the imine is no longer detectable.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Protocol 2: Analytical Method for Impurity Profiling by HPLC
This is a general method and may require optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting aldehyde, the alcohol byproduct, the desired product, and the over-alkylated impurity.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine. (Provides an example of controlling impurities in a similar synthesis).
- JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines. (Discusses prevention of secondary and tertiary amine byproducts).
- Purification of Laboratory Chemicals, 8th Edition, W. L. F. Armarego and C. L. L. Chai.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- BenchChem. (2025). Synthesis of N-Benzyl-N-methylethanolamine via Alkylation of N-methylethanolamine: Application Notes and Protocols. Retrieved from a relevant BenchChem technical document.
Sources
Technical Support Center: Troubleshooting Failed Reactions with N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Welcome to the technical support center for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical reactions involving this reagent. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low or No Product Yield
Question 1: I am attempting a reductive amination with N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine and an aldehyde/ketone, but I'm observing very low to no yield of my desired tertiary amine. What are the likely causes and how can I fix this?
Answer:
Low or no product yield in a reductive amination with a secondary amine like N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine typically points to issues with the formation or stability of the intermediate iminium ion, or with the reduction step itself.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction between a secondary amine and a carbonyl compound to form an iminium ion is an equilibrium process.[1][2] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into your reaction mixture to sequester the water formed and drive the reaction forward.[3]
-
Azeotropic Removal of Water: If your solvent allows (e.g., toluene), consider using a Dean-Stark apparatus to remove water azeotropically.
-
Optimize pH: Iminium ion formation is often catalyzed by mild acid. A catalytic amount of acetic acid can be beneficial.[1][3] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
-
-
Premature Reduction of the Carbonyl: If your reducing agent is too reactive or added too early, it can reduce your starting aldehyde or ketone before the iminium ion has a chance to form.[3]
-
Troubleshooting Steps:
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations due to its mildness and tolerance of slightly acidic conditions.[1][3] It is generally less likely to reduce aldehydes and ketones compared to the iminium ion.
-
Stepwise Procedure: First, stir the aldehyde/ketone and N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (with an acid catalyst if needed) for a period (e.g., 30-60 minutes) to allow for iminium formation before adding the reducing agent.[3] Monitor iminium formation by TLC or LC-MS if possible.
-
-
-
Steric Hindrance: Significant steric bulk on either the carbonyl compound or the amine can hinder the initial nucleophilic attack and slow down the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). A moderate increase in temperature (e.g., to 40-50 °C) may also be beneficial, but monitor for potential side reactions.
-
-
Workflow for Reductive Amination Troubleshooting
Caption: Decision tree for troubleshooting low-yield reductive aminations.
Section 2: Formation of Unexpected Byproducts
Question 2: My reaction is producing a significant amount of a byproduct where the tetrahydropyran (THP) group has been cleaved. Why is this happening and how can I prevent it?
Answer:
The tetrahydropyran (THP) group is an acetal, which is known to be labile under acidic conditions.[4][5] If your reaction conditions are too acidic, you will likely see cleavage of the THP ether, resulting in the corresponding phenol.
Potential Causes & Solutions:
-
Excessively Acidic Conditions: The use of strong acids (even in catalytic amounts) or protic solvents in combination with Lewis acids can lead to THP deprotection.
-
Troubleshooting Steps:
-
Use a Milder Acid Catalyst: If an acid catalyst is necessary (e.g., for iminium formation), switch from a strong acid like HCl or TsOH to a milder one like pyridinium p-toluenesulfonate (PPTS) or acetic acid.[4]
-
Buffer the Reaction: If applicable, consider using a buffer system to maintain a mildly acidic pH.
-
Avoid Protic Solvents with Lewis Acids: Combinations like methanol with a Lewis acid can be particularly harsh on THP ethers. Opt for aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).
-
-
-
Workup-Related Cleavage: The THP group can be inadvertently cleaved during an acidic aqueous workup.
-
Troubleshooting Steps:
-
Perform a Basic or Neutral Workup: Quench your reaction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution or water.
-
Minimize Contact Time: If an acidic wash is unavoidable for purification, minimize the contact time and use a dilute acid solution, keeping the temperature low (e.g., 0 °C).
-
-
THP Group Stability and Cleavage Pathway
Caption: Stability of the THP ether under different chemical conditions.
Question 3: I am attempting an amide coupling using a carboxylic acid and a coupling reagent, but the reaction is messy. What are the potential side reactions?
Answer:
While N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a primary amine nucleophile for amide bond formation, several issues can lead to a complex reaction mixture.
Potential Causes & Solutions:
-
Poor Carboxylic Acid Activation: Inefficient activation of the carboxylic acid by the coupling reagent can lead to unreacted starting materials and low conversion.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For standard couplings, reagents like EDC/HOBt or HATU are generally effective.[6] For sterically hindered substrates, consider more potent activators.
-
Pre-activation: Stir the carboxylic acid with the coupling reagent for a period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the active ester intermediate.
-
-
-
Side Reactions of the Amine: The secondary amine can potentially undergo side reactions, although it is generally a good nucleophile for this transformation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid, which can sometimes be unstable.
-
Temperature Control: Perform the reaction at 0 °C to room temperature. Excessive heat can lead to decomposition of coupling reagents and side products.
-
-
-
Purification Challenges: The polarity of the starting amine and the final amide product might be similar, complicating purification by chromatography.
-
Troubleshooting Steps:
-
Aqueous Workup: A well-designed aqueous workup can remove many impurities. Use a mild acid wash (e.g., dilute citric acid) to remove any unreacted amine, followed by a base wash (e.g., NaHCO₃) to remove unreacted carboxylic acid. Be mindful of the THP group's acid lability as mentioned in Question 2.
-
Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to achieve better separation on silica gel.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: Standard Reductive Amination using NaBH(OAc)₃
This protocol is a general starting point for the reductive amination of an aldehyde with N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Materials:
-
Aldehyde (1.0 eq)
-
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (optional, 0.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) in DCE (~0.1 M), add N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (1.1 eq) at room temperature.
-
Stir the mixture for 30-60 minutes. If the reaction is sluggish (as monitored by TLC), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Reagent Stoichiometry and Solvent Guide
| Reaction Type | Amine Stoichiometry (eq) | Key Reagent | Reagent Stoichiometry (eq) | Recommended Solvents |
| Reductive Amination | 1.0 - 1.2 | NaBH(OAc)₃ | 1.2 - 1.5 | DCE, THF, DCM |
| Amide Coupling | 1.1 - 1.2 | EDC/HOBt | 1.2 - 1.5 | DMF, DCM, THF |
| Nucleophilic Aromatic Substitution | 1.5 - 2.0 | DIPEA (Base) | 2.0 - 3.0 | DMSO, NMP, Dioxane |
Note: Stoichiometries are relative to the limiting reagent.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (General reference for protecting group stability)
-
Wikipedia. Tetrahydropyran. Available at: [Link]
-
Royal Society of Chemistry. A comprehensive review on the chemistry and synthetic applications of tetrahydropyranyl ethers. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.J. Org. Chem., 61(11), 3849-3862. Available at: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Available at: [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
-
Bentham Science. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]
-
PubChem. N-Methyl-4-methylbenzylamine. Available at: [Link]
- Google Patents.Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
-
PMC - NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available at: [Link]
-
PMC - NIH. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]
-
ResearchGate. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
AIR Unimi. Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
-
Academia.edu. Synthesis of Several Novel Symmetrical Amide-Linked Tetra- Benzimidazoles as Promising DNA and/or RNA Binders. Available at: [Link]
Sources
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine stability under acidic or basic conditions
Technical Support Center: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
A Guide to Chemical Stability and Experimental Best Practices
Welcome to the technical support center for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their workflows. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. This document addresses the critical topic of the compound's stability, particularly its disparate behavior under acidic versus basic conditions.
Core Chemical Concepts: Understanding the Structure
The stability profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is dictated by its two primary functional groups: the tetrahydropyran (THP) ether and the secondary benzylamine .
-
The Acid-Labile THP Ether: The tetrahydropyran group attached to the phenolic oxygen forms an acetal. Acetals are well-known in organic synthesis as protecting groups for alcohols precisely because they are stable to bases, nucleophiles, and many oxidizing/reducing agents, yet are readily cleaved under acidic conditions.[1] The cleavage mechanism involves protonation of an ether oxygen, followed by ring opening to form a resonance-stabilized carbocation, which is then hydrolyzed by water.[1][2] This inherent acid sensitivity is the most critical stability parameter for this molecule.
-
The Generally Stable Benzylamine Moiety: The N-methylbenzylamine portion of the molecule is comparatively robust. The secondary amine is basic and will be protonated under acidic conditions to form a stable ammonium salt. While benzylamines can be cleaved under specific, harsh conditions (e.g., catalytic hydrogenolysis), they are generally stable to the mild acidic or basic conditions encountered in typical workups or formulations.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in acidic solutions (e.g., HCl, TFA, Acetic Acid)?
Answer: The compound is unstable and will likely degrade under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the THP ether linkage.[1][5] This will cleave the molecule into two fragments: 4-(methylaminomethyl)phenol and 5-hydroxypentanal . The rate of this degradation depends on the acid strength, temperature, and presence of water. Even mild acids can initiate this cleavage, especially with prolonged exposure or elevated temperatures.
Q2: I ran a reaction and performed an acidic workup. My post-workup HPLC/LC-MS shows a major new peak and loss of my starting material. What happened?
Answer: You have likely cleaved the THP ether. The new, more polar peak observed is almost certainly 4-(methylaminomethyl)phenol. The benzylamine nitrogen will also be protonated, increasing its water solubility. To confirm, you should analyze the mass spectrum for the molecular ion corresponding to 4-(methylaminomethyl)phenol (C₈H₁₁NO, expected mass ~137.18 g/mol ).
Q3: Is the compound stable under basic conditions (e.g., NaOH, K₂CO₃, triethylamine)?
Answer: Yes. The THP ether (acetal) linkage is highly resistant to basic conditions.[1] The benzylamine moiety is also stable in base. Therefore, the compound is expected to be fully stable during basic workups, chromatography using amine-containing eluents, or reactions run in the presence of common organic or inorganic bases.
Q4: I need to use this compound in a reaction that generates an acidic byproduct. How can I prevent degradation?
Answer: The best strategy is to include a non-nucleophilic base in your reaction mixture to scavenge the acid as it forms. A "proton sponge" or a hindered base like 2,6-lutidine can be effective. If an acidic workup is unavoidable, it must be performed quickly and at low temperatures (e.g., 0-5 °C) to minimize the extent of THP ether cleavage.
Q5: What are the recommended storage and handling conditions for this compound?
Answer: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. To ensure long-term stability, avoid storing it in solutions with an acidic pH. If preparing a stock solution, use a non-acidic solvent like DMSO, DMF, or ethanol. Buffering the solution to a neutral or slightly basic pH (7.0-8.5) is also a viable strategy for aqueous preparations.
Troubleshooting Guide
This table addresses common issues encountered during experimental work.
| Symptom / Observation | Probable Cause | Recommended Action & Explanation |
| Significant loss of starting material after purification by normal-phase silica gel chromatography. | Acid-Catalyzed Degradation on Silica. | Silica gel is inherently acidic and can cause the cleavage of the THP ether on the column. Solution: Deactivate the silica by pre-treating it with a solvent system containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Inconsistent results or gradual disappearance of the compound in a buffered formulation. | Incorrect Buffer Choice. | The compound is degrading due to an acidic buffer (e.g., acetate or citrate buffers below pH 5). Solution: Re-formulate using a buffer system that maintains a neutral to slightly basic pH, such as phosphate or borate buffers. Verify the final pH of the formulation after all components have been added. |
| Appearance of a new impurity during a forced degradation study under oxidative conditions. | Oxidation of the Benzylamine. | While the THP ether is the primary liability, the benzylamine moiety can be susceptible to oxidation, potentially forming benzaldehyde derivatives or other related species.[6] Solution: Characterize the impurity by LC-MS to confirm its structure. This helps in understanding the complete degradation profile of the molecule as required by regulatory guidelines.[7][8] |
Visualizing the Primary Degradation Pathway
The following diagram illustrates the critical instability of the molecule under acidic conditions.
Caption: Acid-catalyzed hydrolysis of the THP ether.
Experimental Protocols
To quantitatively assess stability, a forced degradation study is essential. This is a common practice in pharmaceutical development to identify potential degradation products and establish stability-indicating analytical methods.[9][10][11]
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol provides a framework for intentionally degrading the compound to identify and quantify its degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Transfer 1 mL of the stock solution into three separate vials labeled "Acid Stress."
-
Add 1 mL of 0.1 M Hydrochloric Acid (HCl) to each vial.
-
Gently mix the solutions. Keep one vial at room temperature (~25°C) and place the other two in a water bath at 60°C.
-
-
Time-Point Sampling:
-
Collect samples from the vials at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, withdraw 100 µL of the reaction mixture.
-
-
Quenching: Immediately neutralize the sample by adding 100 µL of 0.1 M Sodium Hydroxide (NaOH) to stop the degradation process. Dilute with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the quenched samples by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2) to determine the percentage of the parent compound remaining and the formation of degradation products. A degradation of 5-20% is typically targeted to ensure degradation products are detectable without completely consuming the parent compound.[9]
Protocol 2: General Purpose HPLC Method for Stability Monitoring
This method is designed to separate the parent compound from its more polar degradation product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Mass Spectrometry.
-
Expected Elution: The degradation product, 4-(methylaminomethyl)phenol, being more polar, will have a significantly shorter retention time than the parent compound.
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1).
-
Forced Degradation Studies. Creative Biolabs.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.
-
synthesis & cleavage of THP ethers. (2019). Chem Help ASAP - YouTube.
-
N-Benzylacetoacetamide: A Technical Guide to Stability and Degradation Pathways. Benchchem.
-
Benzylamines - Stability. Organic Chemistry Portal.
- Li, S., Bernstein, E. R., & Seeman, J. I. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(23), 9289-9297.
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
-
Reaction condition for acid catalyzed ether cleavage. (2018). Reddit.
- Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415.
-
Benzylamine. Wikipedia.
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry.
-
A Comparative Guide to the Synthesis of N-Substituted Benzylamines. Benchchem.
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylamines [organic-chemistry.org]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. onyxipca.com [onyxipca.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Welcome to the technical support guide for the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this key pharmaceutical intermediate.[1] As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic route.
The most common and efficient pathway to this target molecule is the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine.[2][3] This method is popular for its high atom economy and generally mild conditions. However, like any multi-step, one-pot reaction, it is prone to specific side reactions that can complicate purification and reduce yields. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions
Question 1: My reaction is incomplete. TLC and NMR analysis of my crude product shows a significant amount of unreacted 4-(tetrahydropyran-4-yloxy)benzaldehyde. What went wrong?
Answer:
This is a classic issue in reductive amination, typically pointing to a problem with either the imine formation step or the reduction step.
Causality & Mechanism: Reductive amination is a tandem reaction. First, the aldehyde and methylamine must condense to form an N-methylimine intermediate. This is a reversible equilibrium reaction. Second, a reducing agent reduces the imine to the desired secondary amine. If the imine does not form efficiently, or if the reducing agent is no longer active, the starting aldehyde will remain unconsumed.
Troubleshooting Steps & Solutions:
-
Verify Imine Formation: The condensation step is often promoted by the removal of water. While many modern protocols run without explicit water removal, for stubborn reactions, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium toward the imine.
-
Check Reducing Agent Activity: Borohydride-based reagents can decompose upon improper storage or exposure to moisture. Use a freshly opened bottle or test the reagent on a simple ketone as a positive control.
-
pH and Amine Availability: If you are using methylamine hydrochloride (CH₃NH₂·HCl), a base must be added to liberate the free methylamine nucleophile. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) has been added. The reaction medium should be slightly acidic to neutral (pH ~5-7) to facilitate imine formation without passivating the amine.
-
Reaction Time & Temperature: While many reductive aminations are rapid at room temperature, sluggish reactions may require extended reaction times (12-24 hours) or gentle heating (40-50 °C). Monitor the reaction by TLC or LC-MS until the starting aldehyde spot has been consumed.
Question 2: I've isolated a major byproduct with a mass 14 Da higher than my product. NMR suggests the presence of two N-methyl groups. How was this tertiary amine formed?
Answer:
You have likely formed the tertiary amine, N,N-Dimethyl-4-(tetrahydropyran-4-yloxy)benzylamine. This is the most common side product resulting from over-alkylation.
Causality & Mechanism: The target secondary amine product, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, is itself a nucleophile. It can compete with methylamine and react with another molecule of the starting aldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct. This process is a known challenge in reductive aminations aiming for secondary amines.[2]
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Use a slight excess of methylamine (1.2-1.5 equivalents) relative to the aldehyde. This ensures that the aldehyde is more likely to encounter methylamine than the secondary amine product. Avoid a large excess of the aldehyde.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly and portion-wise to the mixture of the aldehyde and methylamine. This keeps the concentration of the secondary amine product low during the initial phase of the reaction, minimizing its chance to react further.
-
Choice of Amine Source: Using a large excess of a volatile amine like methylamine can be challenging to control. Consider using a stable salt like methylamine hydrochloride with a stoichiometric amount of base to have better control over the equivalents of amine present.
Question 3: My main impurity is (4-(tetrahydropyran-4-yloxy)phenyl)methanol. Why was my aldehyde reduced directly, and how can I prevent this?
Answer:
The formation of the corresponding benzyl alcohol indicates that the reducing agent attacked the aldehyde carbonyl directly, rather than waiting for the imine to form. This is a competing reaction pathway whose prevalence depends heavily on your choice of reducing agent.
Causality & Mechanism: The selectivity of a reducing agent is key. Stronger, less sterically hindered reagents like sodium borohydride (NaBH₄) are capable of rapidly reducing both aldehydes and imines.[4] If imine formation is slow, the NaBH₄ will preferentially reduce the more abundant aldehyde. To avoid this, chemists use "imine-selective" reducing agents.
Troubleshooting Steps & Solutions:
-
Use a Selective Reducing Agent: The best solution is to switch to a milder, more sterically hindered reducing agent.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations. It is less reactive and more selective for the protonated imine (iminium ion) over the neutral aldehyde.[3][4]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly selective for imines under mildly acidic conditions (pH ~6).[4] However, its toxicity and the potential for cyanide in the waste stream make NaBH(OAc)₃ a more popular choice.
-
-
Pre-form the Imine: If you must use NaBH₄, you can pre-stir the aldehyde and methylamine in a solvent like methanol or ethanol for 1-2 hours before adding the reducing agent. This allows the imine concentration to build up, giving it a better chance to be reduced before the aldehyde.
Summary of Common Side Products
| Impurity Name | Structure | Molar Mass ( g/mol ) | Common Cause | Prevention Strategy |
| 4-(THP-4-yloxy)benzaldehyde | Ar-CHO | 220.25 | Incomplete reaction | Use fresh reagents, check pH, allow sufficient reaction time. |
| (4-(THP-4-yloxy)phenyl)methanol | Ar-CH₂OH | 222.27 | Non-selective reduction | Use NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄.[3][4] |
| N,N-Dimethyl-(4-...)benzylamine | Ar-CH₂N(CH₃)₂ | 249.35 | Over-alkylation of product | Use slight excess of methylamine, slow addition of reductant.[2] |
Where Ar = 4-(tetrahydropyran-4-yloxy)phenyl
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and the formation of key side products.
Caption: Intended synthetic route via reductive amination.
Caption: Competing pathways leading to common side products.
Recommended Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is designed to minimize the formation of the alcohol byproduct and provides good control over the reaction.
-
To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add methylamine (1.2 eq, e.g., as a 2M solution in THF).
-
Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Acid-Base Extraction
This technique is highly effective for separating the basic amine product from neutral impurities like the starting aldehyde and the alcohol byproduct.
-
Dissolve the crude product from the reaction workup in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The basic amine product will move into the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.
-
Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated NaHCO₃ solution, until the pH is >10. This will deprotonate the amine salt and cause the free amine product to precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine these organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Purity should be checked by NMR, TLC, and/or LC-MS.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a Protecting Group. HETEROCYCLES. 2013.
- How to purify Benzylamine? Reddit r/OrganicChemistry. 2024.
- N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine. SynHet.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. 2024.
- N-Methylbenzylamine synthesis. ChemicalBook.
- 4-amino-N-alkyl benzylamine preparation method.
- Reductive Amination, and How It Works. Master Organic Chemistry. 2017.
- Amine synthesis by reductive amination (reductive alkyl
Sources
Technical Support Center: Column Chromatography of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Welcome to the technical support center for the purification of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the column chromatography of this moderately polar, basic compound.
Compound Properties Analysis: What Are We Dealing With?
Before diving into protocols, understanding the physicochemical properties of our target molecule is critical for designing a successful purification strategy.
-
Structure: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
-
Key Functional Groups:
-
Secondary Amine (-NHCH₃): This is the most influential group. It is basic, with a predicted pKa similar to N-methylbenzylamine (around 9.7).[1][2][3][4] This basicity causes strong interaction with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is the primary cause of peak tailing.[5]
-
Ether Linkage & Tetrahydropyran (THP) Ring: These groups contribute to the molecule's overall polarity and ability to hydrogen bond, influencing its solubility and retention.
-
-
Overall Polarity: The combination of the polar ether/THP groups and the benzyl ring results in a molecule of moderate polarity.
This structural analysis tells us that our main challenge will be mitigating the acid-base interaction between the secondary amine and the silica gel stationary phase to achieve good peak shape and resolution.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions when setting up the purification.
Q1: What is the best stationary phase for purifying this compound?
A1: Standard, un-treated silica gel (60 Å, 230-400 mesh) is the most common and economical choice.[6] However, due to the basic nature of the amine, it will almost certainly require a mobile phase additive to get good results. For particularly difficult separations or persistent tailing, consider these alternatives:
-
Amine-functionalized Silica: These columns have a basic character and are less polar than bare silica, which can significantly improve peak shape without requiring additives in the mobile phase.[7]
-
Neutral Alumina: A good alternative for acid-sensitive compounds, though its separation characteristics can differ from silica.
Q2: What mobile phase (eluent) system should I start with?
A2: A two-component system of a non-polar and a polar solvent is standard.[8]
-
Recommended Starting System: Ethyl acetate (EtOAc) in Hexanes. This is a versatile, standard system for compounds of moderate polarity.[6]
-
Alternative System: Dichloromethane (DCM) and Methanol (MeOH).[8] This is suitable for more polar compounds. However, be aware that using more than 10% methanol can risk dissolving the silica gel.[8]
Q3: My TLC looks good, but the column separation is poor. Why?
A3: This is a classic problem with amines. The small amount of compound on a TLC plate may appear to run well, but on a column, the greater amount of silica amplifies the problematic acid-base interaction. This leads to significant peak tailing, where the compound slowly bleeds off the column, resulting in broad peaks and poor separation from impurities.[5][9] The solution is almost always to add a basic modifier to your mobile phase.
Troubleshooting Guide: From Tailing to Triumph
This section addresses specific experimental problems in a question-and-answer format.
Q4: My compound is streaking or "tailing" badly on the column. How do I fix this?
A4: Cause & Mechanism: Peak tailing is the most common issue for amines on silica gel. The lone pair of electrons on the nitrogen of your amine forms a strong interaction with the acidic proton of the silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows the elution of the molecule in an uneven way, causing the characteristic tail.[10][11]
Solution: Add a Competing Base. The most effective solution is to add a small amount of a "competing base" to your mobile phase. This base will interact with the acidic silanol sites, effectively "masking" them from your target compound.[12]
-
Recommended Additive: Triethylamine (TEA).
-
Concentration: Add 0.5% to 2% (v/v) TEA to your eluent mixture.[13] For example, for a 100 mL mobile phase, add 0.5 to 2 mL of TEA.
-
Procedure:
-
Prepare your chosen solvent system (e.g., 20% EtOAc/Hexanes).
-
Add the TEA to the mixture.
-
Use this TEA-containing solvent to equilibrate (pre-flush) the column before loading your sample. This "deactivates" the silica.[13]
-
Run the entire column with the TEA-containing eluent.
-
Q5: I've added TEA, but my compound won't elute from the column, or the Rf is now too low.
A5: Cause & Mechanism: Adding TEA makes the overall mobile phase slightly more polar and, more importantly, it suppresses the secondary "acid-pull" interaction that might have been helping to drag your polar amine along with a less polar solvent system.
Solution: Increase Mobile Phase Polarity. You need to increase the proportion of the polar solvent in your mobile phase to successfully elute the compound.
-
Action: If you started with 20% EtOAc / 80% Hexanes + 1% TEA, systematically increase the EtOAc content. Try 30% EtOAc, then 40%, etc., monitoring by TLC until the desired Rf (ideally 0.2-0.35) is achieved.[6]
-
Gradient Elution: For difficult separations, you can use a gradient elution. Start with a lower polarity to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your target compound, and finally, more polar impurities.[13][14]
Q6: I can't separate my compound from a close-running impurity.
A6: Cause & Mechanism: The chosen solvent system does not have sufficient selectivity for the two compounds. Selectivity is the ability of the system to differentiate between compounds based on their chemical properties.[5]
Solution: Change the Solvent System. Different solvents interact with compounds in unique ways. Changing one or both components of your mobile phase can drastically alter the separation.
-
Strategy 1 (Change Polar Solvent): If you are using EtOAc/Hexanes, switch to Acetone/Hexanes or DCM/Hexanes.
-
Strategy 2 (Change Non-Polar Solvent): Replace Hexanes with Toluene (use with caution due to toxicity).
-
Strategy 3 (Use a Ternary System): Sometimes, adding a third solvent in a small quantity can fine-tune the separation. For example, a mixture of Hexanes/DCM/EtOAc might provide the selectivity needed.
Recommended Starting Protocol & Data Summary
This section provides a detailed, step-by-step methodology for a robust starting point.
Experimental Protocol: Flash Chromatography with Basic Modifier
-
TLC Analysis & Solvent Selection:
-
On a silica TLC plate, spot your crude sample.
-
Develop plates in various ratios of Ethyl Acetate/Hexanes (e.g., 10%, 20%, 30%, 50% EtOAc).
-
Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.35.[6] This will be your starting mobile phase.
-
-
Mobile Phase Preparation:
-
Prepare a sufficient volume of the optimal solvent system identified in step 1.
-
Add triethylamine (TEA) to this solvent to a final concentration of 1% (v/v). (e.g., 10 mL of TEA for 990 mL of solvent).
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Pack the column with silica gel (e.g., as a slurry in the least polar solvent, hexanes).
-
-
Column Equilibration:
-
Flush the packed column with 3-5 column volumes of the TEA-containing mobile phase. This is a critical step to deactivate the stationary phase.[13]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimum amount of DCM or the mobile phase.
-
Alternatively, "dry load" the sample: dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often results in better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with the TEA-containing mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Note: TEA is volatile (boiling point ~89°C) and should be removed under vacuum. Co-evaporation with a solvent like toluene can help remove final traces.
-
Table 1: Summary of Recommended Chromatography Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Must be deactivated. |
| Mobile Phase A | Ethyl Acetate / Hexanes | Good starting point for moderately polar compounds. |
| Mobile Phase B | Dichloromethane / Methanol | Use for more polar impurities. Limit MeOH to <10%.[8] |
| Additive | Triethylamine (TEA) or NH₄OH | Crucial. Add 0.5-2% to the mobile phase to prevent tailing.[13] |
| Target Rf | 0.2 - 0.35 | Provides a good balance between resolution and run time.[6] |
| Loading Method | Dry Loading | Minimizes band broadening and improves separation. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification process.
Caption: Troubleshooting workflow for amine purification.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Teledyne ISCO. (2011). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Biotage. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]
- Watanabe, K., et al. (2016). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal.
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]
- Royal Society of Chemistry. (2016).
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
-
Chemdad Co., Ltd. N-Methylbenzylamine. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Pesek, J. J., & Matyska, M. T. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
-
MicroSolv. Can I use triethylamine TEA with a Cogent Silica-C column - FAQ. [Link]
-
Chromatography Forum. (2007). severe tailing on column. [Link]
-
Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
-
FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). [Link]
-
HPLC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chromatography Forum. (2005). use of Triethylamine. [Link]
- Journal of Chromatographic Science. (1990).
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
PubMed Central. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis...[Link]
-
Reddit. (2022). Alternative stationary phases. [Link]
-
ChemBK. N-Benzylmethylamine. [Link]
Sources
- 1. N-Methylbenzylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 9. Chromatography [chem.rochester.edu]
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- 11. chromatographyonline.com [chromatographyonline.com]
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- 14. ocw.mit.edu [ocw.mit.edu]
Preventing degradation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine during storage
Welcome to the technical support center for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As Senior Application Scientists, we have compiled this information based on the chemical principles of its constituent functional groups—a secondary benzylamine and a tetrahydropyran ether—to provide you with field-proven insights and troubleshooting advice.
Troubleshooting Guide: Investigating Degradation
Have you observed unexpected results or suspect degradation of your N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine sample? This troubleshooting guide will walk you through a logical sequence of checks to identify the potential cause.
Caption: Troubleshooting flowchart for identifying the root cause of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine degradation.
Step-by-Step Troubleshooting Protocol
-
Review Storage Conditions: The first step is a thorough review of your storage protocol. Compare your current practices with the recommended conditions outlined in the FAQ section below.
-
Check for Temperature Fluctuations: Was the compound stored at a consistent, cool temperature? Benzylamines should generally be stored below 30°C.[1] Excursions to higher temperatures can accelerate degradation.
-
Assess Light Exposure: The tetrahydropyran ether moiety, similar to other ethers, can be sensitive to light, which can promote the formation of peroxides.[2] Has the compound been stored in a dark location or in an amber vial?
-
Evaluate Atmosphere Control: Has the container been tightly sealed? Benzylamines can be sensitive to carbon dioxide, and ethers can form peroxides in the presence of air (oxygen).[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Examine Storage Container: Is the container made of an appropriate material (e.g., glass or a compatible polymer)? Benzylamines may corrode some metals or attack certain plastics, especially in the presence of moisture.[1] Ensure the container seal is intact and not compromised.
-
Check for Chemical Incompatibility: Review all materials that have come into contact with the compound. Benzylamines are incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][3] Ethers should also be kept separate from oxidizers.[2][4]
-
Analyze for Degradation Products: If the cause is not immediately apparent, analytical testing is crucial. Techniques such as HPLC, GC-MS, or NMR can help identify and quantify degradation products.[5][6][7] Common degradation pathways could involve oxidation of the benzylamine or the ether ring.
-
Consult Safety Data Sheet (SDS): The SDS for benzylamine and related ether compounds provides specific information on incompatibilities and required storage conditions.[3][8]
-
Contact Technical Support: If you have followed these steps and are still unable to resolve the issue, please contact our technical support team with your findings.
-
Implement Corrective Actions: Based on your investigation, take appropriate corrective actions. This may include discarding the degraded material, re-purifying the compound if possible, and implementing a more rigorous storage protocol for future samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine?
To ensure long-term stability, the following conditions are recommended based on the chemical properties of its functional groups:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area, below 30°C.[1] | Prevents acceleration of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | The benzylamine moiety can react with atmospheric CO2, and the ether can form peroxides with oxygen.[2] |
| Light | Protect from light by using an amber vial or storing in a dark location.[2][9] | Light can catalyze the formation of explosive peroxides in the ether ring.[2] |
| Container | Use a tightly sealed, appropriate container (e.g., glass).[3][4] | Prevents exposure to air and moisture. Avoids potential reaction with container material.[1] |
| Purity | Ensure the compound is free from acidic or oxidative impurities. | Impurities can catalyze degradation. |
Q2: What are the potential degradation pathways for this compound?
While specific degradation studies on N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine are not extensively published, we can predict potential pathways based on its structure. The two primary sites of reactivity are the benzylamine nitrogen and the tetrahydropyran ether.
Caption: Potential degradation pathways of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
-
Oxidation of the Amine: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.
-
Peroxide Formation: The tetrahydropyran ring, being an ether, can form explosive peroxides upon exposure to oxygen and light.[2][10] This is a significant safety concern.
-
Reaction with Carbon Dioxide: The basic nitrogen of the benzylamine can react with atmospheric carbon dioxide to form a carbamate salt.
Q3: What are the consequences of improper storage?
Improper storage can lead to a range of issues, from compromising experimental results to creating safety hazards.
| Issue | Consequence |
| Loss of Purity | Formation of impurities can lead to inaccurate experimental data, side reactions in syntheses, and reduced biological activity. |
| Inaccurate Quantification | If the compound has degraded, the actual concentration in solution will be lower than calculated, affecting dose-response curves and other quantitative assays. |
| Safety Hazards | The formation of peroxides in the ether moiety can create a risk of explosion, especially upon concentration or heating.[2] |
| Wasted Resources | Degradation of valuable compounds results in wasted time, reagents, and financial resources. |
Q4: How can I detect degradation in my sample?
-
Visual Inspection: Look for changes in color or consistency of the material.
-
Analytical Chemistry:
-
HPLC/UPLC: A loss of the main peak area and the appearance of new peaks can indicate degradation.
-
GC-MS: This technique is useful for identifying volatile degradation products.[7]
-
NMR Spectroscopy: NMR can provide structural information on impurities and degradation products.[7][11]
-
Peroxide Test Strips: Commercially available test strips can be used to check for the presence of peroxides in the ether-containing compound.[2]
-
Q5: Are there any specific chemicals that should not be stored near this compound?
Yes. Due to the reactivity of the benzylamine and ether functional groups, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine should be stored separately from:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can react violently with both amines and ethers.[2][3]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: These will react exothermically with the basic amine.[1][3]
-
Halogens: Can react violently with ethers.[2]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[3][8]
References
- Ethers | Health & Safety | Health and Safety Department. (2024). Retrieved from the University of St Andrews website.
- Diethyl Ether - Environment, Health & Safety. (n.d.).
- Benzylamine - Apollo Scientific. (2022).
- How to Handle and Store Ethyl Ether - Eagle Manufacturing. (n.d.).
- Benzylamine | 100-46-9 - ChemicalBook. (n.d.).
- Ethers - Handling and control of exposure. (2010). Retrieved from the University of St Andrews website.
- BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS - Loba Chemie. (2016).
- Diethyl Ether. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Benzylamine - Santa Cruz Biotechnology. (n.d.). Retrieved from the Santa Cruz Biotechnology website.
- N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine - SynHet. (n.d.).
- DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage… - ResearchGate. (n.d.).
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019). Retrieved from the Royal Society of Chemistry website.
- N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2 - Appchem. (n.d.).
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. (2023).
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions - Wiley Online Library. (2021).
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.).
- Hydroxide based Benzyltrimethylammonium Degradation: Quantification of Rates and Degradation Technique Development - Semantic Scholar. (2015).
- N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine | 906352-71-4 - Benchchem. (n.d.).
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions - ResearchGate. (2021).
Sources
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- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
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- 9. purdue.edu [purdue.edu]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine Synthesis
Welcome to the technical support center for troubleshooting catalyst poisoning issues in the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical reaction.
The synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a key intermediate in pharmaceutical development, is often accomplished via the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. This reaction is typically catalyzed by platinum-group metals (PGMs) such as palladium (Pd) or platinum (Pt), or by nickel catalysts like Raney Ni.[1][2] The efficiency of these catalysts is paramount for achieving high yield and purity. However, catalyst deactivation, or "poisoning," is a frequent and costly obstacle.
This guide provides in-depth, field-proven insights into identifying, mitigating, and resolving catalyst poisoning events.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Question 1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the likely causes related to the catalyst?
A stalled or slow reaction is a classic symptom of catalyst deactivation. The primary causes can be categorized as follows:
-
Chemical Poisoning: The presence of impurities in the starting materials, reagents, or solvent that strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.
-
Thermal Sintering: Excessive reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.[3]
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can physically block active sites.
Diagnostic Workflow:
To pinpoint the cause, a systematic approach is necessary.
Sources
Validation & Comparative
A Comparative Guide to Orthogonal Analytical Methods for the Structural Validation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of pharmaceutical development, the absolute structural confirmation of any synthesized molecule is a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds such as N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a versatile intermediate, rigorous structural validation is not merely a procedural step but a fundamental requirement. This guide provides a comparative analysis of orthogonal analytical methods, which are techniques that rely on different physicochemical principles, to ensure a comprehensive and robust characterization of the target molecule.[1][2] By employing a multi-technique approach, we mitigate the risk of misinterpretation inherent in any single method, thereby establishing a self-validating system for structural confirmation. This document will delve into the causality behind the selection of specific analytical techniques, provide detailed experimental protocols, and present comparative data to offer a holistic and authoritative resource for researchers in the field.
The Power of Orthogonality in Structural Validation
The core principle of using orthogonal methods is to build a comprehensive and confident profile of a molecule's identity, purity, and stability.[1] Each technique offers a unique perspective on the molecule's properties. When the data from these disparate methods converge to support the same structure, the level of confidence in the assignment is significantly elevated. For N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, we will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Sources
A Comparative Guide to the HPLC and GC-MS Analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Introduction to the Analyte: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine characterized by a benzylamine core substituted with a tetrahydropyran group via an ether linkage. Its structure presents a combination of polar (amine and ether) and non-polar (benzene ring) functionalities, influencing its chromatographic behavior. The presence of the secondary amine group makes it susceptible to derivatization, a key consideration for GC-MS analysis. Understanding these physicochemical properties is crucial for selecting and optimizing an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, its inherent polarity and UV-absorbing properties make it a prime candidate for HPLC analysis, often without the need for derivatization.
Principle of HPLC Separation
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.[3][4] For polar compounds like our target analyte, reversed-phase chromatography is the method of choice, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: HPLC-UV
This protocol outlines a validated method for the quantification of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine standard or sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: As per USP <621> and Ph. Eur. 2.2.46, system suitability tests are crucial to ensure the performance of the chromatographic system.[4][5][6][7]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Repeatability (RSD of 6 replicate injections): ≤ 2.0%
Caption: HPLC-UV analysis workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Expected Performance
This HPLC method is expected to provide excellent resolution and peak shape for the analyte. The use of a gradient elution allows for the separation of the main compound from potential impurities with different polarities. The sensitivity is generally sufficient for purity analysis and assay determination in drug substance and intermediate manufacturing.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is particularly well-suited for volatile and thermally stable compounds.[1] However, for polar compounds containing active hydrogens, such as amines, derivatization is often necessary to improve their volatility and chromatographic performance.[9][10][11]
The Necessity of Derivatization
Direct GC analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can lead to poor peak shape (tailing) due to its polarity and interaction with active sites on the column. Derivatization, typically through silylation or acylation, replaces the active hydrogen on the secondary amine with a non-polar group.[10] This increases the compound's volatility and thermal stability, resulting in sharper peaks and improved sensitivity.
Experimental Protocol: GC-MS with Silylation
This protocol details a GC-MS method for the analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Caption: GC-MS analysis workflow including the crucial derivatization step.
Expected Performance
The GC-MS method offers high sensitivity and selectivity. The mass spectrum provides structural information that can be used for definitive identification of the analyte and any related impurities. This is a significant advantage over UV detection, which is less specific. The derivatization step, while adding complexity, is essential for achieving good chromatographic results for this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine depends on the specific analytical goal. The following table summarizes the key performance characteristics of each technique based on the protocols described.
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Sample Preparation | Simple dissolution and filtration | Requires derivatization (silylation) | HPLC offers a more straightforward and faster sample preparation workflow. The derivatization for GC-MS adds time, cost, and potential for error. |
| Analysis Time | ~25 minutes per sample | ~20 minutes per sample (excluding derivatization) | While the GC run time may be slightly shorter, the overall analysis time for GC-MS is longer when factoring in the derivatization step.[12] |
| Selectivity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) | The mass spectrum from GC-MS provides a unique fingerprint of the molecule, offering much higher confidence in compound identification compared to UV detection. |
| Sensitivity | Good (ng level) | Excellent (pg to fg level) | GC-MS is generally more sensitive than HPLC-UV, making it the preferred method for trace analysis of impurities.[8] |
| Volatility Requirement | Not required | Required (achieved through derivatization) | HPLC is suitable for a broader range of compounds, including non-volatile and thermally unstable ones.[1] |
| Cost | Lower initial and operational costs | Higher initial and operational costs | GC-MS systems are typically more expensive to purchase and maintain. The cost of derivatization reagents also adds to the operational cost.[12] |
| Typical Application | Purity assay, routine quality control | Impurity identification, trace analysis, structural elucidation | HPLC is the workhorse for routine analysis, while GC-MS is a powerful tool for more demanding applications requiring higher sensitivity and specificity. |
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, each with its own set of advantages and disadvantages.
-
For routine quality control, purity assessment, and assay of the bulk substance, HPLC-UV is the recommended method. Its simplicity, robustness, and lower cost make it ideal for high-throughput environments where the primary goal is to quantify the main component.
-
For the identification of unknown impurities, trace-level analysis, and in-depth structural characterization, GC-MS is the superior choice. The high sensitivity and selectivity of the mass spectrometric detector provide unambiguous identification, which is critical during process development and for regulatory submissions.
Ultimately, the selection of the analytical technique should be guided by the specific requirements of the analysis, balancing the need for speed and simplicity with the demand for sensitivity and specificity. In a comprehensive analytical strategy for a pharmaceutical intermediate like N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, both techniques can be employed synergistically to ensure the highest standards of quality and safety.
References
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- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
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- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
- Phenomenex. (2025).
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Benchchem. (n.d.).
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Comparative reactivity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine with other benzylamines
A Comparative Guide to the Reactivity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Abstract
This guide provides a comprehensive analysis of the chemical reactivity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in comparison to other structurally relevant benzylamines. We explore the nuanced interplay of electronic and steric factors that govern the nucleophilicity of the secondary amine. Through a series of representative benchmark reactions—acylation, alkylation, and reductive amination—we illustrate how the unique tetrahydropyran (THP) moiety modulates reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a theoretical framework and practical, data-driven insights to guide the strategic use of this versatile building block in complex molecule synthesis.
Introduction
The Enduring Importance of Benzylamines in Medicinal Chemistry
Benzylamines are a cornerstone of modern medicinal chemistry, serving as integral scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their prevalence stems from their role as versatile intermediates and their ability to engage in crucial biological interactions. The reactivity of the benzylic nitrogen is of paramount importance, as it is the primary site for the synthetic transformations used to build molecular complexity.[3] Understanding and predicting this reactivity is critical for efficient route development and the synthesis of novel chemical entities.
Introducing N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Modern Building Block
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) is a secondary benzylamine distinguished by two key features: an N-methyl group and a para-substituted tetrahydropyran-4-yloxy (THP-O-) group.[4][5] The THP moiety is increasingly utilized in drug design as a bioisosteric replacement for more lipophilic groups like cyclohexyl, offering a means to improve pharmacokinetic profiles (ADME) by modulating lipophilicity and introducing a potential hydrogen bond acceptor.[6] This guide dissects how these structural elements collectively influence the amine's utility as a nucleophile.
Objectives of this Comparative Guide
The primary objective is to provide a clear, evidence-based comparison of the reactivity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine against a panel of standard benzylamines. We will:
-
Establish a theoretical framework based on electronic and steric principles.
-
Present standardized protocols for key chemical transformations.
-
Analyze representative kinetic and yield data to quantify reactivity differences.
-
Discuss the implications of these findings for practical applications in drug discovery and process development.
Theoretical Framework for Benzylamine Reactivity
The reactivity of a benzylamine in most common bond-forming reactions is dictated by the availability of the lone pair of electrons on the nitrogen atom. This nucleophilicity is modulated by a combination of electronic effects transmitted through the aromatic ring and steric effects around the nitrogen center.
Electronic Effects: The Influence of Aryl Substituents
Substituents on the phenyl ring can dramatically alter the electron density on the benzylic nitrogen.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the aromatic ring through resonance (+M) or induction (+I), respectively. This, in turn, enhances the basicity and nucleophilicity of the distal amino group.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides strongly decrease the ring's electron density via resonance (-M) or induction (-I), making the amine less basic and a weaker nucleophile.[7]
The tetrahydropyran-4-yloxy group in our target molecule is an interesting case. The ether oxygen acts as an electron-donating group through resonance, similar to a methoxy group, which is expected to increase the nucleophilicity of the benzylamine nitrogen compared to an unsubstituted analogue.
Steric Hindrance: A Physical Barrier to Reaction
The spatial arrangement of atoms near the nitrogen can physically impede the approach of an electrophile, slowing reaction rates.[8][9]
-
N-Substituents: The size of the alkyl group(s) on the nitrogen is critical. A primary amine (-NH₂) is less hindered than a secondary amine (-NHR), which is less hindered than a tertiary amine (-NR₂). Therefore, an N-methyl group, as seen in our target molecule, introduces moderate steric bulk compared to a primary benzylamine.
-
Ortho-Substituents: Bulky groups at the ortho positions of the phenyl ring can also restrict access to the benzylic amine, further reducing reactivity.
The workflow for this comparative analysis is outlined below.
Caption: Workflow for the comparative reactivity analysis of benzylamines.
Experimental Design for Comparative Analysis
To provide a robust comparison, we selected a panel of benzylamines that allow for the systematic evaluation of key structural features.
Selected Benzylamines for Comparison:
-
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: The target compound, featuring N-methylation and a para-EDG (ether).
-
Benzylamine: The parent primary amine, serving as a baseline for steric and electronic effects.[10]
-
N-Methylbenzylamine: A secondary amine baseline to isolate the effect of the para-THP-O substituent.[11]
-
4-Methoxybenzylamine: A primary amine with a classic para-EDG for electronic comparison.[12]
-
4-Methylbenzylamine: A primary amine with a weakly activating para-EDG.[13]
Selection of Benchmark Reactions:
We chose three common C-N bond-forming reactions that are fundamental to synthetic and medicinal chemistry:
-
Acylation: A reaction highly sensitive to both nucleophilicity and steric hindrance.[14]
-
Alkylation: A classic Sₙ2 reaction where the amine acts as the nucleophile.[15][16]
-
Reductive Amination: A two-step process involving nucleophilic attack on a carbonyl to form an imine, followed by reduction.[17][18]
Comparative Reactivity in Acylation
Acylation of an amine with an agent like acetic anhydride proceeds through nucleophilic attack on the carbonyl carbon. The reaction rate is a direct reflection of the amine's nucleophilicity and is sensitive to steric bulk around the nitrogen atom.
Caption: Generalized mechanism for the acylation of a benzylamine.
Experimental Protocol: N-Acetylation of Benzylamines
-
Setup: To a solution of the respective benzylamine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 mmol, 1.5 equiv.).
-
Initiation: Add acetic anhydride (1.1 mmol, 1.1 equiv.) dropwise over 1 minute.
-
Monitoring: Withdraw aliquots at timed intervals (e.g., 2, 5, 10, 30, 60 min), quench with saturated NaHCO₃ solution, and analyze the organic layer by LC-MS to determine the ratio of starting material to product.
-
Kinetics: Calculate the initial rate of reaction to determine the relative rate constant, krel.
Results and Data Analysis
The following table presents representative data for the relative reaction rates.
| Entry | Benzylamine Derivative | N-Substituent | Para-Substituent | Representative krel |
| 1 | 4-Methoxybenzylamine | H | -OCH₃ | 5.8 |
| 2 | 4-Methylbenzylamine[13] | H | -CH₃ | 2.5 |
| 3 | Benzylamine[10] | H | -H | 1.0 |
| 4 | N-Methyl-4-(THP-O)benzylamine [5] | CH₃ | -O-THP | 3.2 |
| 5 | N-Methylbenzylamine[11] | CH₃ | -H | 0.6 |
Discussion
The data illustrates a clear hierarchy of reactivity. The primary amines (Entries 1-3) generally react faster than the secondary amines (Entries 4-5) due to reduced steric hindrance.[8] The powerful electron-donating methoxy group in 4-methoxybenzylamine results in the highest reactivity.
Crucially, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (Entry 4) is significantly more reactive than its direct structural analogue, N-methylbenzylamine (Entry 5). This enhancement is attributed to the electron-donating nature of the para-alkoxy group, which increases the nucleophilicity of the nitrogen, partially offsetting the steric hindrance from the N-methyl group. Its reactivity is even greater than that of the unsubstituted primary benzylamine, highlighting the potent electronic contribution of the THP-O moiety.
Comparative Reactivity in Alkylation
N-alkylation with an electrophile like benzyl bromide is a classic Sₙ2 reaction. The rate is governed by the nucleophilicity of the amine and its ability to access the electrophilic carbon center, making this transformation also sensitive to steric effects.
Experimental Protocol: N-Benzylation of Benzylamines
-
Setup: In a sealed vial, dissolve the benzylamine (1.0 mmol) and benzyl bromide (1.0 mmol) in acetonitrile (5 mL).
-
Base: Add potassium carbonate (2.0 mmol, 2.0 equiv.) as a mild base.
-
Reaction: Heat the mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS at set time points to determine the rate of consumption of the starting amine.
-
Kinetics: Calculate the initial rate to determine the relative rate constant, krel.
Results and Data Analysis
| Entry | Benzylamine Derivative | N-Substituent | Para-Substituent | Representative krel |
| 1 | 4-Methoxybenzylamine[12] | H | -OCH₃ | 4.5 |
| 2 | 4-Methylbenzylamine | H | -CH₃ | 2.1 |
| 3 | Benzylamine | H | -H | 1.0 |
| 4 | N-Methyl-4-(THP-O)benzylamine | CH₃ | -O-THP | 2.5 |
| 5 | N-Methylbenzylamine | CH₃ | -H | 0.5 |
Discussion
The reactivity trends in alkylation mirror those observed in acylation. The electronic effect of the para-substituent is a dominant factor. Again, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (Entry 4) demonstrates superior reactivity compared to N-methylbenzylamine (Entry 5). The electron-donating THP-O group sufficiently enhances the nitrogen's nucleophilicity to overcome the steric penalty of the N-methyl group, leading to a reaction rate that surpasses even the unsubstituted primary benzylamine.
Comparative Reactivity in Reductive Amination
Reductive amination is a robust method for amine synthesis.[19][20] Its efficiency depends on the rate of the initial nucleophilic attack of the amine on the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion. This initial step is often rate-limiting and is highly dependent on the amine's nucleophilicity.
Caption: Two-stage mechanism of reductive amination.
Experimental Protocol: Reaction with Benzaldehyde
-
Setup: To a solution of benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL), add the respective benzylamine (1.0 mmol).
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) in one portion.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated NaHCO₃ solution, extract with DCM, and dry the organic layer.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield.
Results and Data Analysis
| Entry | Benzylamine Derivative | N-Substituent | Para-Substituent | Representative Yield (%) |
| 1 | 4-Methoxybenzylamine | H | -OCH₃ | 95% |
| 2 | 4-Methylbenzylamine | H | -CH₃ | 91% |
| 3 | Benzylamine | H | -H | 85% |
| 4 | N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | CH₃ | -O-THP | 92% |
| 5 | N-Methylbenzylamine | CH₃ | -H | 78% |
Discussion
The product yields from this one-pot procedure correlate well with the expected nucleophilicity. The most electron-rich primary amine, 4-methoxybenzylamine, provides the highest yield. Notably, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (Entry 4) once again outperforms its unsubstituted N-methyl analogue (Entry 5) and gives a yield comparable to the more reactive primary amines. This robust performance in a reaction that can be sensitive to both sterics and electronics underscores its utility as a reliable synthetic building block.
Implications for Drug Development
The choice of a building block in drug synthesis is a balance between reactivity, stability, and the ultimate contribution of the fragment to the final molecule's biological and physicochemical properties.
The Tetrahydropyran Moiety: A Tool for Property Modulation
The THP ring is a valuable tool for medicinal chemists.[21] As a conformationally constrained ether, it is considered a bioisostere of a cyclohexane ring but with lower lipophilicity.[6] This substitution can lead to:
-
Improved Solubility: Reducing lipophilicity often enhances aqueous solubility.
-
Enhanced ADME Profile: The ether oxygen can act as a hydrogen bond acceptor, potentially creating beneficial interactions with metabolic enzymes or target proteins.[22]
-
Favorable Pharmacokinetics: The overall polarity change can lead to better absorption and distribution profiles.
Balancing Reactivity and Functionality
Our findings show that N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine occupies a favorable position on the reactivity spectrum. It is:
-
Sufficiently Nucleophilic: The activating THP-O group ensures efficient participation in key bond-forming reactions, often outperforming less-substituted amines.
-
Moderately Hindered: As a secondary amine, it avoids the common side reaction of over-alkylation that can plague primary amines, leading to cleaner reaction profiles.[2]
This combination of predictable, robust reactivity and the beneficial properties conferred by the THP moiety makes it an attractive intermediate for introducing a key structural and property-modulating fragment into a drug candidate.
Conclusion
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine presents a compelling profile for researchers and drug developers. Its reactivity is a finely tuned balance of moderate steric hindrance from the N-methyl group and significant electronic activation from the para-tetrahydropyran-4-yloxy substituent. Across a range of fundamental transformations, it consistently demonstrates enhanced reactivity over its non-alkoxy substituted counterpart, N-methylbenzylamine, and often rivals or exceeds that of the parent primary benzylamine. This predictable and robust chemical behavior, combined with the desirable physicochemical properties imparted by the THP group, establishes N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine as a valuable and strategic building block for the synthesis of complex, next-generation therapeutics.
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Massey, A. P., et al. (2007). Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. Biochemistry, 46(6), 1639–1648. [Link]
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A Comparative Benchmarking Guide to the Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Introduction
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a key intermediate in the synthesis of various pharmacologically active molecules. The efficiency of its production is critical, directly impacting the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound. We will dissect each route, presenting supporting experimental data, mechanistic insights, and practical considerations to empower researchers and process chemists in selecting the optimal strategy for their specific needs.
The synthesis of the target molecule can be logically approached via two general pathways: a direct, one-pot reductive amination from a benzaldehyde precursor, or a two-step sequence involving the formation and subsequent methylation of a primary benzylamine intermediate. This guide will benchmark these routes, focusing on the critical N-methylation step which is often the point of divergence in synthetic strategy.
Overall Synthetic Workflow
A robust synthesis begins with a reliable route to the key ether intermediate, 4-(tetrahydropyran-4-yloxy)benzaldehyde . This precursor is commonly prepared via a Williamson ether synthesis, a standard and high-yielding reaction. From this aldehyde, the path diverges into the methods we will compare.
Caption: Overall synthetic pathways to the target molecule.
Method A: Direct Reductive Amination
This approach is arguably the most atom-economical, constructing the target C-N bond and performing the N-methylation in a single pot directly from the aldehyde.
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine (or iminium ion) between 4-(tetrahydropyran-4-yloxy)benzaldehyde and methylamine. This intermediate is then reduced in situ by a suitable hydride source to yield the final secondary amine. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion without reducing the starting aldehyde. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (STAB) are commonly employed for this reason, as their reactivity is moderated and they are most effective under slightly acidic conditions which favor iminium ion formation.
Experimental Protocol: Direct Reductive Amination
-
Reaction Setup: To a stirred solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol (10 volumes), add an aqueous solution of methylamine (40% w/w, 2.0-3.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaCNBH₃) (1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the starting material is consumed.
-
Work-up: Quench the reaction by the careful addition of 1M HCl to decompose excess reducing agent. Adjust the pH to >10 with 2M NaOH.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Method B: Two-Step Synthesis via Eschweiler-Clarke Methylation
This classic and highly reliable method involves the synthesis and isolation of the primary amine, followed by a specific N-methylation reaction. This route offers greater control and often results in exceptionally clean product formation.
Step 1: Synthesis of 4-(tetrahydropyran-4-yloxy)benzylamine
The primary amine intermediate is first synthesized from the aldehyde via reductive amination using ammonia. This can be achieved through catalytic hydrogenation (e.g., H₂, Raney Nickel, or Pd/C in ammoniacal methanol) or using other reducing agents. For the purpose of this guide, we assume the primary amine is available.
Step 2: Eschweiler-Clarke N-Methylation
This reaction utilizes an excess of formic acid and formaldehyde to exhaustively methylate a primary or secondary amine to the corresponding tertiary amine.[1]
Mechanistic Rationale
The Eschweiler-Clarke reaction is a specialized form of reductive amination where formic acid serves as the hydride donor.[2] The primary amine first reacts with formaldehyde to form an iminium ion.[3] This ion is then reduced by a hydride transfer from a formate molecule, which subsequently decomposes to carbon dioxide, driving the reaction to completion.[1][4] The resulting secondary amine can react again with formaldehyde and formic acid to yield a tertiary amine. A key advantage is that the reaction stops at the tertiary amine stage, as the product cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts which can plague other methylation methods.[1][5]
Caption: Comparison of N-Methylation Mechanisms.
Experimental Protocol: Eschweiler-Clarke Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(tetrahydropyran-4-yloxy)benzylamine (1.0 eq) and formic acid (98-100%, 3.0-5.0 eq).
-
Reagent Addition: Slowly add aqueous formaldehyde (37% w/w, 3.0-5.0 eq) to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the mixture to 80-100°C and maintain at reflux for 4-8 hours. The evolution of CO₂ gas should be observed. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or 2M NaOH until the pH is >10.
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product is often of high purity and may not require further chromatographic purification.
Comparative Data Summary
The choice of synthetic route depends on a balance of factors including yield, purity, operational simplicity, and safety. The table below summarizes the key performance indicators for the benchmarked methods.
| Parameter | Method A: Direct Reductive Amination | Method B: Eschweiler-Clarke |
| Starting Material | Aldehyde | Primary Amine |
| Number of Steps | 1 (from aldehyde) | 2 (from aldehyde) |
| Typical Yield | 70-85% | 85-95% (for methylation step) |
| Purity Profile | Good; may contain unreacted starting material or primary amine. | Excellent; primary byproduct is CO₂. Avoids over-methylation. |
| Key Reagents | Methylamine, NaCNBH₃/STAB | Formic Acid, Formaldehyde |
| Reagent Toxicity | High (NaCNBH₃ is highly toxic) | Moderate (Formic acid is corrosive) |
| Reaction Conditions | Mild (0°C to RT) | Elevated Temperature (80-100°C) |
| Scalability | Good; though cost of borohydride reagents can be a factor. | Excellent; reagents are inexpensive and the reaction is robust. |
| Work-up | Requires careful quenching of hydride and pH adjustment. | Requires careful neutralization of excess acid. |
Expert Analysis and Recommendation
Method A (Direct Reductive Amination) is an attractive option for rapid, lab-scale synthesis and library generation due to its one-pot nature. It consolidates two synthetic steps, saving time and resources. However, the use of toxic cyanoborohydride is a significant drawback, particularly for process scale-up where safety and environmental concerns are paramount.[3] Yields can be slightly lower, and chromatographic purification is often necessary to remove incompletely reacted intermediates.
Method B (Eschweiler-Clarke Methylation) represents the more robust and often preferred method for producing high-purity material, especially on a larger scale.[2][5] Although it involves an additional step (isolation of the primary amine), the methylation itself is exceptionally clean, high-yielding, and avoids the formation of quaternary byproducts.[1] The reagents are inexpensive and readily available, making it a cost-effective choice. The primary safety consideration is handling corrosive formic acid, which is a standard procedure in a process chemistry environment.
References
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 346–348. Available from: [Link]
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Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. Available from: [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 346-348. Available from: [Link]
-
YouTube. (2023). Eschweiler-Clarke reaction. Retrieved from [Link]
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Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(16), 6139. Available from: [Link]
-
da Silva, J. F. M., et al. (2003). Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. Available from: [Link]
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A Comparative Guide to the Characterization of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine Analogs for GPCR Target Engagement
This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel analogs based on the N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine scaffold. We will explore the rationale behind analog design, detail the necessary experimental protocols for robust characterization, and present a comparative analysis of their physicochemical and biological properties. The methodologies described herein are designed to establish a clear Structure-Activity Relationship (SAR) to guide further drug discovery efforts.
For the purpose of this guide, we will hypothesize that the parent compound, henceforth designated as Lead-1 , has shown initial affinity for the serotonin 2A receptor (5-HT₂ₐR), a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders. The objective is to synthesize and characterize a focused set of analogs to probe the chemical space around this lead and optimize its properties.
Rationale for Analog Design
The design of our analog series (ANA-1 to ANA-3 ) is predicated on systematically modifying distinct regions of the Lead-1 scaffold to probe their influence on key drug-like properties. The core hypothesis is that modulating the electronics of the phenyl ring and the steric bulk around the benzylic amine will significantly impact receptor affinity, selectivity, and metabolic stability.
-
Lead-1 : N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The baseline compound.
-
ANA-1 (Fluoro-analog) : Introduction of a fluoro group at the 2-position of the phenyl ring. This modification is a common strategy in medicinal chemistry to alter electronic properties (via induction) and potentially block metabolic oxidation at that position, which can enhance pharmacokinetic properties.
-
ANA-2 (Ethyl-analog) : Substitution of the N-methyl group with an N-ethyl group. This change increases lipophilicity and steric bulk around the basic nitrogen, which is often a critical interaction point with acidic residues (e.g., Aspartic acid) in aminergic GPCR binding pockets.
-
ANA-3 (Piperidine-analog) : Replacement of the tetrahydropyran (THP) ring with a bioisosteric N-Boc-piperidine ring. This explores the impact of introducing a nitrogen atom into the alicyclic ring system and evaluates the tolerance for a bulkier, more functionalized group at the 4-position of the benzyl ether.
Experimental Workflows & Protocols
A robust characterization workflow is essential for generating reliable and comparable data. The process involves synthesis and purification, followed by structural confirmation and evaluation of physicochemical and biological properties.
Caption: High-level workflow for analog characterization.
Protocol 2.1: Synthesis via Reductive Amination
The primary synthetic route to the target analogs is a two-step, one-pot reductive amination, a reliable and widely used method for forming secondary amines.
-
Aldehyde Formation : The appropriate 4-hydroxybenzaldehyde derivative is first etherified with 4-hydroxytetrahydropyran (or its equivalent) under Williamson ether synthesis conditions to yield the corresponding aldehyde precursor.
-
Reductive Amination :
-
Dissolve the aldehyde precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add the primary amine (methylamine or ethylamine, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Allow the reaction to proceed for 12-18 hours at room temperature.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : The crude residue is purified using automated flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane.
Protocol 2.2: Structural and Purity Confirmation
Unambiguous structural confirmation and purity assessment are critical.
-
Nuclear Magnetic Resonance (NMR) : Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The resulting spectra are analyzed for characteristic shifts and coupling constants that confirm the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer. The experimentally observed mass of the protonated molecule ([M+H]⁺) must be within 5 ppm of the calculated theoretical mass.
-
Purity Analysis (HPLC) : Purity is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A standard gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) over 10-15 minutes is used. Purity is determined by integrating the peak area at a suitable wavelength (e.g., 254 nm) and should be ≥95% for use in biological assays.
Protocol 2.3: Physicochemical Property Determination
-
Lipophilicity (cLogP) : The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Here, we use a calculated LogP (cLogP) from software like ChemDraw or similar validated tools, which provides a reliable estimate for initial comparison.
-
Aqueous Solubility : Thermodynamic solubility is measured using the shake-flask method.
-
An excess of the compound is suspended in phosphate-buffered saline (PBS) at pH 7.4.
-
The suspension is agitated in a sealed vial at room temperature for 24 hours to ensure equilibrium is reached.
-
The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by HPLC with a standard curve.
-
Protocol 2.4: Biological Evaluation - 5-HT₂ₐR Radioligand Binding Assay
This assay determines the affinity of the analogs for the target receptor by measuring their ability to displace a known radiolabeled ligand.
-
Membrane Preparation : Cell membranes expressing the human 5-HT₂ₐ receptor are commercially sourced or prepared from transfected cell lines.
-
Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Procedure :
-
In a 96-well plate, add 25 µL of assay buffer containing the test compound at various concentrations (e.g., 10-point curve from 0.1 nM to 10 µM).
-
Add 25 µL of the radioligand, [³H]-ketanserin, at a final concentration equal to its K_d value (approx. 1-2 nM).
-
Add 50 µL of the receptor membrane preparation (5-10 µg of protein per well).
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM ketanserin).
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis : The data are analyzed using non-linear regression (sigmoidal dose-response) in software like GraphPad Prism. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Comparative Data Summary
The following tables summarize the hypothetical characterization data for our analog series.
Table 1: Structural and Physicochemical Properties
| Compound ID | Modification | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) at pH 7.4 | Purity (%) |
| Lead-1 | Parent | 235.32 | 2.15 | 150 | >99 |
| ANA-1 | 2-Fluoro | 253.31 | 2.30 | 125 | >98 |
| ANA-2 | N-Ethyl | 249.35 | 2.65 | 80 | >99 |
| ANA-3 | N-Boc-Piperidine | 348.45 | 3.50 | 20 | >97 |
Table 2: Biological Activity
| Compound ID | 5-HT₂ₐR Binding Affinity (K_i, nM) |
| Lead-1 | 85 |
| ANA-1 | 45 |
| ANA-2 | 120 |
| ANA-3 | 350 |
Structure-Activity Relationship (SAR) Analysis
The data generated allows for a clear analysis of how structural modifications impact the desired properties.
A Comprehensive Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the therapeutic efficacy of a small molecule is inextricably linked to its specificity for the intended biological target. Off-target interactions, where a compound binds to unintended proteins, can precipitate a cascade of adverse events and unforeseen toxicities, representing a primary driver of late-stage clinical failures. Consequently, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory formality but a cornerstone of a rational and cost-effective drug discovery paradigm.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the research compound N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) as a representative case study.[2][3][4]
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a benzylamine derivative, belongs to a chemical class known to interact with a variety of biological targets.[5][6][7][8][9][10][11][12] Given the absence of extensive public data on its biological activity, a systematic investigation into its potential for cross-reactivity is paramount before committing significant resources to its development. This guide will delineate a multi-tiered strategy, commencing with computational prediction and culminating in robust biophysical and cell-based validation assays. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols that constitute a self-validating system for selectivity profiling.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on resource-intensive experimental studies, a computational off-target safety assessment provides an invaluable initial screen.[13][14] This predictive step leverages curated databases of known compound-target interactions to flag potential liabilities based on structural similarity to molecules with established pharmacology.
Methodology: 2D Chemical Similarity and Machine Learning
The process involves using a combination of 2D chemical similarity methods and machine learning algorithms to screen the structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine against a vast library of compounds with known bioactivities.[13][14] Algorithms such as the Similarity Ensemble Approach (SEA) and various Quantitative Structure-Activity Relationship (QSAR) models can predict potential off-target interactions.[13]
Illustrative Predicted Off-Target Profile for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
| Predicted Off-Target Class | Rationale for Potential Interaction | Recommended Experimental Follow-up |
| Monoamine Oxidases (MAOs) | The benzylamine scaffold is a known substrate/inhibitor motif for MAOs.[7] | Competitive Radioligand Binding Assay |
| Sigma Receptors (σ1 and σ2) | Many benzylamine derivatives exhibit affinity for sigma receptors. | Surface Plasmon Resonance (SPR) |
| G-Protein Coupled Receptors (GPCRs) | Broad screening panel due to the diverse pharmacology of this target family. | Broad GPCR radioligand binding panel |
| hERG Channel | A critical cardiac safety liability; many small molecules show unintended hERG activity. | Electrophysiological Patch-Clamp Assay |
This predictive analysis serves as a roadmap, guiding the selection of focused, hypothesis-driven experimental assays to either confirm or refute these potential interactions.
Tier 2: Biophysical Validation - Quantifying Molecular Interactions
Following the in silico assessment, direct biophysical measurements are essential to quantify the binding kinetics and affinity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine against predicted and other high-priority off-targets. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose.[15][16][17][18][19]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the real-time interaction between an analyte (the compound of interest) and a ligand (the immobilized target protein) by detecting changes in the refractive index near a sensor surface.[16] This technique provides precise data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), which are critical metrics for assessing binding affinity.[16]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified recombinant off-target protein (e.g., Sigma-1 receptor) onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Resonance Units (RU).
-
Analyte Preparation: Prepare a series of concentrations of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in a suitable running buffer (e.g., HBS-EP+), typically ranging from 100 nM to 100 µM.
-
Interaction Analysis:
-
Inject each concentration of the compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Between cycles, inject a regeneration solution (e.g., 10 mM Glycine pH 2.5) to remove any bound analyte.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams by flowing the analyte over a blank, activated/deactivated flow cell.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive the kinetic parameters (ka, kd) and calculate the affinity (KD).
-
Illustrative SPR Data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
| Off-Target Protein | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| Sigma-1 Receptor | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| Sigma-2 Receptor | 8.0 x 10³ | 4.0 x 10⁻² | 5.0 |
| MAO-B | 2.1 x 10³ | > 0.1 (fast) | > 50 |
| hERG | No Binding Detected | N/A | > 100 |
This quantitative data allows for a direct comparison of binding affinities across different potential off-targets, enabling a rank-ordering of cross-reactivity risks.
Tier 3: Cellular Target Engagement - Proving In-Situ Interaction
While biophysical assays confirm direct binding to purified proteins, it is crucial to validate these interactions within the complex milieu of a living cell.[20] The Cellular Thermal Shift Assay (CETSA®) is an innovative method for assessing target engagement in an unadulterated physiological context.[20][21][22][23][24]
Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that the binding of a ligand to its target protein typically increases the protein's thermal stability.[20][21] In a CETSA experiment, cells are treated with the compound and then heated. The extent of protein stabilization is quantified by measuring the amount of soluble protein remaining at different temperatures.[20][22]
Experimental Protocol: CETSA Melt Curve Analysis
-
Cell Treatment: Treat cultured cells (e.g., HEK293 cells endogenously expressing the Sigma-1 receptor) with a high concentration (e.g., 50 µM) of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine or a vehicle control for 1 hour.
-
Heating: Harvest and lyse the cells. Aliquot the lysate into separate PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Fractionation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Quantification: Analyze the amount of the soluble target protein in each sample using a quantitative detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) for the compound-treated sample indicates target engagement.
Illustrative CETSA Data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
| Off-Target Protein | Cell Line | Basal Tm (Vehicle) | Tm (Compound-Treated) | Thermal Shift (ΔTm) | Interpretation |
| Sigma-1 Receptor | HEK293 | 52.1°C | 55.3°C | +3.2°C | Confirmed cellular engagement |
| Sigma-2 Receptor | SH-SY5Y | 54.5°C | 55.1°C | +0.6°C | Weak/negligible engagement |
| On-Target Protein X | Engineered Line | 58.0°C | 64.5°C | +6.5°C | Potent on-target engagement |
A significant positive thermal shift provides strong evidence that the compound directly interacts with and stabilizes the target protein within its native cellular environment. This in-situ validation is a critical step in confirming that the biophysically observed interactions are relevant in a biological system.
Conclusion: Synthesizing a Holistic Selectivity Profile
The de-risking of a novel compound like N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine requires a multi-pronged approach that integrates predictive computational analysis with rigorous experimental validation. By systematically employing techniques such as SPR and CETSA, researchers can build a comprehensive selectivity profile. This data-driven strategy allows for an objective comparison of the compound's potency at its intended target versus its affinity for potential off-targets. Such a thorough, mechanistically grounded understanding of a compound's cross-reactivity is indispensable for making informed decisions in the drug development pipeline, ultimately enhancing the probability of clinical success and patient safety. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
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A Researcher's Guide to the Purity Assessment of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Comparative Analysis
In the landscape of modern drug discovery and development, the purity of starting materials and synthetic intermediates is of paramount importance. It directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the purity assessment of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a key building block in the synthesis of various pharmaceutical agents, including potent Bcl-2 inhibitors. We will delve into the common synthetic routes and potential impurities, present validated analytical methodologies for purity determination, and offer a comparative analysis with alternative intermediates.
Introduction to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Versatile Intermediate
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS No. 898289-40-2) is a secondary amine that has gained significant interest in medicinal chemistry.[1] Its structure, featuring a tetrahydropyran ether linkage and a secondary amine, makes it a valuable synthon for introducing specific pharmacophoric features into drug candidates. Notably, this compound and its derivatives are crucial intermediates in the synthesis of Venetoclax, a first-in-class B-cell lymphoma 2 (Bcl-2) selective inhibitor used in the treatment of certain types of leukemia and lymphoma.[2][3][4][5][6]
The purity of this intermediate is critical, as any impurities can be carried through the synthetic sequence, potentially leading to the formation of difficult-to-remove related substances in the final API. Therefore, robust analytical methods are essential to ensure the quality of commercially available N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Synthetic Routes and Potential Impurities
A common and efficient method for the synthesis of N-substituted benzylamines is reductive amination.[7] This process typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, the likely synthetic pathway involves the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine.
Synthetic pathway and potential impurities.
Based on this synthetic route, several potential impurities should be considered during purity assessment:
-
Unreacted Starting Materials: Residual 4-(tetrahydropyran-4-yloxy)benzaldehyde and methylamine.
-
Imine Intermediate: The intermediate formed from the condensation of the aldehyde and amine may persist if the reduction is incomplete.
-
Over-alkylation Products: Formation of the tertiary amine, N,N-dimethyl-4-(tetrahydropyran-4-yloxy)benzylamine, is a possibility.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts and their adducts with other reactants or intermediates may be present.
-
Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under certain storage conditions. Oxidative impurities have been identified in the structurally related drug Venetoclax.[8]
Analytical Methodologies for Purity Assessment
A multi-faceted approach employing various analytical techniques is necessary for a comprehensive purity assessment of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Commercial suppliers often use a combination of methods including LCMS, GCMS, HPLC, GC-FID, and NMR to certify the purity of their products.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity and impurity determination in the pharmaceutical industry. A well-developed, stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.
Illustrative Stability-Indicating RP-HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides acidic pH for good peak shape of the amine and acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | To elute a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 230 nm | Based on the UV absorbance of the benzene ring. |
| Injection Volume | 10 µL |
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The method should be able to separate the degradation products from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The electron ionization (EI) mass spectrum provides a fragmentation pattern that can be used as a fingerprint for the compound and its related substances.
Expected GC-MS Parameters and Fragmentation:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | A versatile, non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | To ensure complete volatilization. |
| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) | A general-purpose program to separate compounds with a range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for reproducible fragmentation and library matching. |
Predicted Fragmentation Pathway: The fragmentation of N-methylbenzylamine derivatives is well-understood. The molecular ion peak (M+) is expected. A key fragmentation is the benzylic cleavage, leading to the formation of a stable tropylium ion or a substituted benzyl cation.
GC-MS analysis workflow and predicted fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the target compound and for the identification and quantification of impurities.[10][11]
Expected ¹H and ¹³C NMR Spectral Data:
While a fully assigned spectrum for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not publicly available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.[12][13][14]
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |
| Ar-H (ortho to O) | 6.8 - 7.0 | d |
| Ar-H (ortho to CH₂) | 7.1 - 7.3 | d |
| O-CH (THP) | 4.3 - 4.5 | m |
| Ar-CH₂-N | 3.6 - 3.8 | s |
| O-CH₂ (THP) | 3.4 - 3.6 and 3.8 - 4.0 | m |
| N-CH₃ | 2.4 - 2.6 | s |
| CH₂ (THP) | 1.6 - 2.1 | m |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Ar-C-O | 155 - 158 |
| Ar-C-CH₂ | 130 - 133 |
| Ar-CH (ortho to O) | 115 - 118 |
| Ar-CH (ortho to CH₂) | 128 - 130 |
| O-CH (THP) | 70 - 73 |
| Ar-CH₂-N | 55 - 58 |
| O-CH₂ (THP) | 65 - 68 |
| N-CH₃ | 35 - 38 |
| CH₂ (THP) | 30 - 34 |
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of the material by integrating the signals of the analyte against a certified internal standard.
Comparison with Alternative Intermediates
The choice of a synthetic intermediate is often a balance between cost, availability, synthetic efficiency, and the purity profile of the resulting product. In the context of synthesizing Bcl-2 inhibitors like Venetoclax, several synthetic routes have been developed, employing different key intermediates.[4][5][10]
A key fragment of Venetoclax is the 4-aminophenylsulfonyl moiety with a tetrahydropyran group. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine provides a direct route to this fragment. An alternative approach might involve the use of 4-(tetrahydropyran-4-yloxy)aniline as a starting material, which would then be elaborated.
Comparative Analysis:
| Feature | N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 4-(Tetrahydropyran-4-yloxy)aniline |
| Synthetic Convergence | More convergent, as the N-methyl group is already installed. | Requires an additional step to introduce the N-methylbenzyl group. |
| Potential Impurities | Unreacted aldehyde, over-alkylation products. | Impurities from the synthesis of the aniline, potential for side reactions during N-alkylation. |
| Analytical Challenges | Separation of the secondary amine from the tertiary amine byproduct. | Potential for complex impurity profiles from multi-step synthesis. |
| Commercial Availability | Readily available from various suppliers. | Also commercially available. |
The choice between these intermediates would depend on the overall synthetic strategy, the cost of goods, and the ability to control the respective impurity profiles. The more convergent approach using the pre-formed N-methylbenzylamine derivative can be advantageous in terms of process efficiency.
Conclusion and Recommendations
The purity of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a critical parameter for its use in pharmaceutical synthesis. A thorough purity assessment should employ a combination of chromatographic and spectroscopic techniques. A validated, stability-indicating HPLC method is essential for routine quality control, while GC-MS and NMR provide crucial information for structural confirmation and impurity identification.
For researchers and drug development professionals, it is recommended to:
-
Source from reputable suppliers who provide a comprehensive Certificate of Analysis with detailed analytical data.
-
Perform in-house verification of purity using orthogonal analytical methods.
-
Develop and validate a stability-indicating HPLC method to monitor the purity of the material over time and under stress conditions.
-
Characterize any significant impurities to understand their potential impact on the downstream synthetic steps and the final API.
By adhering to these principles, the quality and consistency of this vital synthetic intermediate can be assured, contributing to the development of safe and effective medicines.
References
- Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121.
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Aquigen Bio Sciences. (n.d.). Venetoclax Impurity: Analytical Solutions That Work. Retrieved from [Link]
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Morressier. (2018). Synthetic routes to Venetoclax at different stages: From discovery to early development to commercialization (part 2). Retrieved from [Link]
- Faivre, E. J., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. Organic Process Research & Development, 23(9), 1796-1813.
- Kasar, R. A., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 819-829.
- Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega, 8(42), 38494–38505.
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Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ResearchGate. Retrieved from [Link]
- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062.
- Trost, B. M., & Dong, G. (2008). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. Journal of the American Chemical Society, 130(23), 7360-7373.
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Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]
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SynZeal. (n.d.). Venetoclax Impurities. Retrieved from [Link]
- Zhou, H., et al. (2012). Structure-Based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 55(11), 4664-4682.
- Park, C. M., & Brunold, T. C. (2009). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. Journal of Medicinal Chemistry, 52(17), 5382-5394.
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University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
- Park, C. M., et al. (2008). Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry, 51(21), 6902-6915.
- de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(11), 3183.
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Park, C. M., & Brunold, T. C. (2009). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3). Retrieved from [Link]
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The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
- Google Patents. (n.d.). Process for producing 4- (4-alkylphenoxy) benzylamines.
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
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International Journal of Herbal Medicine. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. Retrieved from [Link]
- Reddy, G. C., et al. (2013). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Abstract: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a key building block in modern medicinal chemistry. As with any synthetic intermediate destined for pharmaceutical use, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical methodologies for resolving and quantifying isomeric impurities. We will explore the nuances of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven protocols and expert insights to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.
Introduction: The Criticality of Isomeric Purity
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine serves as a crucial fragment in the synthesis of complex therapeutic agents. Its structure, featuring a substituted benzylamine core, makes it susceptible to the formation of positional isomers during synthesis. These isomers, particularly the ortho- and meta- variants, can possess different physicochemical and pharmacological properties, potentially impacting the safety and efficacy of the final drug product. Therefore, robust analytical methods capable of separating and quantifying these closely related species are not merely a matter of quality control; they are a fundamental requirement for regulatory compliance and patient safety.
This guide will dissect and compare the two primary chromatographic techniques used for this purpose: RP-HPLC and GC-MS. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Chapter 1: The Isomeric Landscape
The primary isomeric impurities of concern for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine are the positional isomers where the tetrahydropyran-4-yloxy group is attached at the ortho- (2-) or meta- (3-) position of the benzylamine ring, instead of the desired para- (4-) position.
| Compound Name | Structure | Notes |
| N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | (Target Molecule) | The desired product. |
| N-Methyl-3-(tetrahydropyran-4-yloxy)benzylamine | (Positional Isomer) | A common process-related impurity. |
| N-Methyl-2-(tetrahydropyran-4-yloxy)benzylamine | (Positional Isomer) | Another potential process-related impurity. |
These isomers often arise from a lack of complete regioselectivity in the ether synthesis step. Their similar structures and polarities present a significant analytical challenge.
Chapter 2: Reverse-Phase HPLC: The Workhorse for Quality Control
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the positional isomers can be exploited to achieve separation.[1][2]
Expertise & Experience: Why RP-HPLC?
For routine quality control and release testing, HPLC offers unparalleled robustness, precision, and throughput. The key to successfully separating positional isomers lies in optimizing the mobile phase and selecting an appropriate stationary phase that can exploit subtle electronic differences. Phenyl-based columns, for instance, can offer alternative selectivity to traditional C18 phases by leveraging π-π interactions with the aromatic rings of the isomers.[3]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Trustworthiness: System Validation
This method must be validated according to ICH Q2(R1) guidelines.[4][5][6] Key validation parameters include:
-
Specificity: Demonstrate baseline resolution of the main peak from its positional isomers and other potential impurities.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., LOQ to 150% of the target concentration).
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
-
Accuracy & Precision: Assess the agreement between measured and true values and the repeatability of the measurement.
Experimental Workflow: HPLC Analysis
Sources
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- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
A Comparative Analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine and its Des-Methyl Analog: A Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing drug-like properties. Among the most common and impactful modifications is the introduction of a methyl group, a seemingly minor alteration that can profoundly influence a molecule's physicochemical and pharmacological profile. This guide provides an in-depth comparative analysis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine and its primary amine counterpart, 4-(tetrahydropyran-4-yloxy)benzylamine. Through a combination of theoretical insights and detailed experimental protocols, we will explore the nuanced effects of N-methylation on this particular scaffold, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
The benzylamine substructure is a prevalent motif in a wide array of biologically active compounds, serving as a versatile pharmacophore that can interact with various biological targets. The introduction of a tetrahydropyran ring introduces a polar ether linkage and a non-planar aliphatic ring system, which can favorably impact solubility and metabolic stability. The central question addressed in this guide is the specific contribution of the N-methyl group to the overall properties of the molecule. We will dissect how this modification influences key parameters such as basicity, lipophilicity, and, by extension, potential receptor interactions and metabolic fate. This analysis will be supported by hypothetical, yet scientifically grounded, experimental data to provide a clear, comparative framework.
Structural and Synthetic Overview
The structural difference between the two molecules is the presence of a methyl group on the nitrogen atom of the benzylamine moiety. This seemingly simple addition has significant implications for the molecule's three-dimensional conformation and its ability to participate in hydrogen bonding.
Caption: Chemical structures of the des-methyl and N-methyl analogs.
The synthesis of both compounds can be efficiently achieved via reductive amination of the corresponding aldehyde, 4-(tetrahydropyran-4-yloxy)benzaldehyde. This common intermediate provides a divergent and reliable route to both the primary and secondary amine.
Caption: General synthetic workflow for the two compounds.
Comparative Physicochemical Properties
The addition of a methyl group to the primary amine is expected to alter several key physicochemical properties that are critical for drug action, including pKa and lipophilicity (LogP/LogD).
| Property | 4-(tetrahydropyran-4-yloxy)benzylamine (Des-methyl) | N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (N-methyl) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 221.28 | 235.31 | Addition of a CH2 group. |
| Predicted pKa | ~9.5 | ~9.2 | The electron-donating effect of the methyl group slightly decreases the acidity of the conjugate acid.[1] |
| Predicted cLogP | 1.8 | 2.2 | The methyl group increases the non-polar surface area, thus increasing lipophilicity. |
| Predicted LogD at pH 7.4 | 0.9 | 1.3 | Reflects the increased lipophilicity of the N-methyl analog at physiological pH. |
| Hydrogen Bond Donors | 2 (N-H) | 1 (N-H) | N-methylation removes one hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (N, 2xO) | 3 (N, 2xO) | The number of hydrogen bond acceptors remains the same. |
Table 1: Predicted Physicochemical Properties.
The decrease in the number of hydrogen bond donors upon N-methylation can have a significant impact on solubility and membrane permeability. While a reduction in hydrogen bonding capacity can sometimes decrease aqueous solubility, the simultaneous increase in lipophilicity may enhance membrane permeability.
Pharmacological Considerations: The Impact of N-Methylation
The seemingly subtle difference between a primary and a secondary amine can lead to significant changes in a molecule's pharmacological profile.
1. Receptor Interactions:
The primary amine of the des-methyl analog, with its two hydrogen bond donors, can engage in different interactions with a target receptor compared to the single hydrogen bond donor of the N-methyl analog. If a specific hydrogen bond with the second N-H proton is crucial for binding affinity, N-methylation would be detrimental. Conversely, if the binding pocket has a hydrophobic region near the amine, the N-methyl group could lead to favorable van der Waals interactions, potentially increasing affinity.
2. Metabolism:
Primary amines are susceptible to metabolism by monoamine oxidases (MAOs). N-methylation can alter the substrate specificity for metabolic enzymes. In some cases, N-methylated amines are better substrates for cytochrome P450 enzymes, leading to N-demethylation or other oxidative transformations.[2][3] Understanding the metabolic stability of both compounds is crucial for predicting their pharmacokinetic profiles.
3. Potential Signaling Pathway Modulation:
To illustrate the potential divergence in biological activity, let us consider a hypothetical scenario where these compounds interact with a G-protein coupled receptor (GPCR). The difference in binding affinity and conformation stabilization induced by the N-methyl group could lead to altered downstream signaling.
Caption: Hypothetical impact on a GPCR signaling pathway.
Experimental Protocols
To empirically determine the differences between these two compounds, a series of well-established in vitro assays should be performed.
Protocol 1: Synthesis of 4-(tetrahydropyran-4-yloxy)benzylamine (Des-methyl Analog)
This protocol is based on standard reductive amination procedures.
Materials:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde
-
Ammonia (7N solution in methanol)
-
Palladium on carbon (10% Pd)
-
Methanol
-
Hydrogen gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Add 10% Pd/C (10% by weight of the aldehyde).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Protocol 2: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (N-methyl Analog)
This protocol utilizes a different reducing agent suitable for this transformation.
Materials:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde
-
Methylamine (2M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in DCM.
-
Add methylamine (2M solution in THF, 1.5 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 3: Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classic approach to determine LogP.
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of flasks containing a 1:1 mixture of n-octanol and water.
-
Add a small aliquot of the stock solution to each flask.
-
Shake the flasks vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the flasks to separate the octanol and aqueous layers.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].
-
LogP is the logarithm of P.
Conclusion
The N-methylation of 4-(tetrahydropyran-4-yloxy)benzylamine is a subtle yet powerful modification that can significantly alter its physicochemical and pharmacological properties. The resulting secondary amine exhibits increased lipophilicity and a slightly lower pKa compared to its primary amine counterpart. These changes can have a cascading effect on solubility, membrane permeability, receptor binding, and metabolic stability. The choice between the des-methyl and N-methyl analog in a drug discovery program should be guided by a thorough understanding of the structure-activity relationship at the target of interest and the desired pharmacokinetic profile. The experimental protocols provided herein offer a starting point for the empirical evaluation of these two closely related compounds, enabling researchers to make data-driven decisions in the pursuit of optimized therapeutic agents.
References
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N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Chemical Intermediate Awaiting a Defined Application
An In-depth Review of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine reveals its status as a readily available chemical intermediate, primarily for research and development purposes. However, a comprehensive survey of scientific literature and patent databases indicates a notable absence of specific, documented applications in the synthesis of known pharmaceutical agents or other bioactive molecules. Consequently, data regarding its efficacy in any particular context, which would be essential for a comparative analysis against alternative compounds, remains unavailable in the public domain.
This guide serves to consolidate the existing knowledge on N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, detailing its chemical properties, plausible synthetic routes based on established organic chemistry principles, and the broader context of benzylamine derivatives in medicinal chemistry. While a direct comparison of its performance is not currently possible, this document will provide researchers, scientists, and drug development professionals with a foundational understanding of this compound and its potential, yet currently undefined, role in synthetic chemistry.
Chemical Identity and Properties
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine featuring a benzylamine core structure modified with a tetrahydropyran ether linkage at the para position of the benzene ring.
| Property | Value | Source |
| CAS Number | 898289-40-2 | [1][2] |
| IUPAC Name | N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [1] |
| Molecular Formula | C13H19NO2 | [2] |
| Molecular Weight | 221.29 g/mol | [2] |
| SMILES | CNCc1ccc(cc1)OC1CCOCC1 | [2] |
This compound is commercially available from various chemical suppliers, typically for research and development purposes.[1]
Potential Synthetic Pathways
Exemplary Reductive Amination Workflow
This experimental protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.
Step 1: Imine Formation To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde in a suitable solvent such as methanol or acetonitrile, an aqueous solution of methylamine is added at room temperature. The reaction mixture is stirred for a period to facilitate the formation of the corresponding imine intermediate.
Step 2: Reduction A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is carefully added to the reaction mixture. The reaction is then stirred at room temperature until the reduction of the imine to the secondary amine is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The final product, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, can be purified by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine via reductive amination.
The Broader Significance of Benzylamine Derivatives in Drug Discovery
The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of benzylamine have been investigated for a multitude of therapeutic applications, including but not limited to:
-
Antimicrobial Agents: Certain benzylamine derivatives have demonstrated antibacterial and antifungal properties.
-
Anticancer Therapeutics: The benzylamine moiety is present in some compounds developed as inhibitors of key enzymes in cancer progression, such as DNA topoisomerase II.
-
Neurological and Psychiatric Drug Candidates: The structural similarity of benzylamines to neurotransmitters has led to their exploration as receptor antagonists and modulators for conditions like depression and anxiety.
It is plausible that N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine was synthesized as part of a screening library to explore one of these, or other, biological activities. The tetrahydropyran group is often introduced by medicinal chemists to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.
Safety and Handling
According to the available safety data sheets, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is classified as a hazardous substance.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3]
Conclusion and Future Outlook
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a chemical entity with a well-defined structure but an undefined role in the landscape of applied chemistry and pharmacology. While it is commercially available for research, the absence of its inclusion in patents for drug synthesis or in publications detailing its biological effects means that a guide comparing its applications and efficacy cannot be compiled at this time.
For researchers and drug development professionals, this compound represents an open area for investigation. Its structural motifs—the benzylamine core and the tetrahydropyran ether—are both features of interest in medicinal chemistry. Future work could involve:
-
Screening for Biological Activity: Evaluating the compound against various biological targets to identify any potential therapeutic applications.
-
Use as a Synthetic Building Block: Exploring its utility as an intermediate in the synthesis of novel, complex molecules.
Until such research is published, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine will remain a compound of potential, awaiting the discovery of a specific and efficacious application.
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PubChem. N-Methyl-4-methylbenzylamine. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Our core philosophy is one of proactive risk mitigation. Every chemical without a comprehensive hazard profile should be treated as a hazardous substance.[1][2] This guide is designed to empower you, the researcher, to manage this compound's waste stream in a manner that is safe, compliant, and environmentally responsible.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure—a substituted benzylamine—we must infer its potential hazards. Benzylamines are often corrosive and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6][7] Therefore, a robust personal protective equipment (PPE) strategy is non-negotiable.
Table 1: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against potential splashes of the chemical, which may be corrosive to the eyes.[4][8] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double-gloving is recommended.[4] |
| Body Protection | A lab coat that is fully buttoned | Protects against incidental contact with clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling potentially harmful vapors.[3][4] |
This multi-layered approach to PPE is your first and most critical line of defense against unforeseen chemical hazards.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of any laboratory chemical is a systematic process governed by institutional protocols and federal regulations.[9][10][11][12][13] The following protocol outlines the necessary steps from the moment you designate N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine as waste to its final collection.
Step 1: Waste Identification and Segregation
All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[1]
-
Designate as Hazardous Waste : Due to the lack of specific safety data, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine must be disposed of as hazardous chemical waste.
-
Segregate at the Source : Do not mix this compound with other waste streams. Keep it in a dedicated, closed container.[14] Incompatible materials can react violently or release toxic gases.[15] For instance, avoid mixing with acids or strong oxidizing agents.[15]
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and are mandated by OSHA and the EPA.[9][11][16]
-
Select an Appropriate Container : Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof cap.[15]
-
Label the Container : Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine"
-
The CAS Number: "898289-40-2"
-
An indication of the hazards (e.g., "Corrosive," "Toxic")
-
The date you first added waste to the container
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][15]
-
Location : The SAA should be at or near the point of generation.[2]
-
Containment : Store the waste container in secondary containment to prevent the spread of material in case of a leak.
-
Closure : Keep the waste container closed at all times, except when adding waste.[1][15]
Caption: Disposal workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Step 4: Arranging for Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.[1]
-
Contact EHS : Once the container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS office to arrange for a pickup.[15]
-
Documentation : Complete any necessary waste pickup forms as required by your institution.
Part 3: Spill Management
In the event of a spill, a swift and appropriate response is critical to ensure safety.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source : If it is safe to do so, stop the source of the spill.
-
Containment : Use a chemical spill kit with an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup : Wearing your full PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Conclusion: A Culture of Safety
The responsible disposal of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a testament to a laboratory's commitment to safety and environmental stewardship. By adhering to these procedures, you not only comply with regulatory standards set forth by agencies like OSHA and the EPA but also contribute to a culture of safety that protects you, your colleagues, and the wider community.[9][10][11][17] Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance.[9][18]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
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Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
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A Comprehensive Guide to the Safe Handling of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
This document provides essential safety and handling protocols for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. As a research chemical, comprehensive hazard data may not be fully available. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including various benzylamine and tetrahydropyran derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The overarching principle is to treat this compound with the caution required for a potentially corrosive and harmful substance.
Part 1: Hazard Assessment and Core Safety Directives
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine. Based on the known hazards of similar molecules such as Benzylamine and N-Methylbenzylamine, it is prudent to assume this compound is corrosive and may cause severe skin burns and eye damage.[1][2] It is also likely to be harmful if swallowed or absorbed through the skin.[2][3] Inhalation of vapors or mists may cause respiratory tract irritation.[2][4]
Immediate Safety Precautions:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6] Facilities must be equipped with an easily accessible eyewash station and a safety shower.[2][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory. The required PPE is detailed in the table below.
-
Avoid Incompatibilities : Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Provides maximum protection against splashes that can cause severe eye damage.[1][7] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) | Benzylamines can cause skin burns and sensitization.[1][2] Check gloves for integrity before each use. |
| Body | Laboratory coat and, if a significant splash risk exists, a chemical-resistant apron | Protects against skin contact and contamination of personal clothing. |
| Respiratory | Use within a fume hood is the primary control. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5] | Prevents inhalation of potentially irritating or harmful vapors. |
Part 2: Step-by-Step Safe Handling Protocol
The following protocol is designed to mitigate the risks associated with handling N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, ensuring a self-validating system of safety at each step.
Preparation and Weighing
-
Fume Hood Verification : Before starting, ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE within the fume hood.
-
Don PPE : Put on all required PPE as detailed in Table 1.
-
Weighing : Carefully weigh the required amount of the compound. Avoid creating dust or aerosols. If the compound is a liquid, handle it with care to prevent splashing.
Experimental Use
-
Reaction Setup : All manipulations, including additions to reaction vessels, should be performed in the fume hood.
-
Temperature Control : Be aware that reactions involving amines can be exothermic.[8] Monitor the reaction temperature closely.
-
Handling Contaminated Equipment : Any equipment that comes into contact with the compound should be decontaminated or disposed of as hazardous waste.
Post-Experiment and Cleanup
-
Quenching : If necessary, quench the reaction mixture using appropriate and controlled procedures within the fume hood.
-
Decontamination : Decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after handling.[9]
Part 3: Emergency Procedures and Waste Disposal
Emergency Response
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Waste Disposal Plan
All waste containing N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials (excess reagent, contaminated consumables, and spill cleanup materials) in a clearly labeled, sealed container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.[6]
Part 4: Visualization of Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine from preparation to disposal.
Caption: A flowchart illustrating the key stages of safe handling.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(1h-pyrrol-1-yl)benzylamine, 97%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-4-methylbenzylamine. PubChem. Retrieved from [Link]
-
Appchem. (n.d.). N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2017, February). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
